molecular formula C6H12O5 B153737 Quercitol CAS No. 488-73-3

Quercitol

Cat. No.: B153737
CAS No.: 488-73-3
M. Wt: 164.16 g/mol
InChI Key: IMPKVMRTXBRHRB-MBMOQRBOSA-N
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Description

(+)-quercitol is a cyclitol.
Quercitol has been reported in Cyclea tonkinensis, Viscum album, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPKVMRTXBRHRB-MBMOQRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197609
Record name 5-Deoxyinositol
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-73-3
Record name (+)-Quercitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Quercitol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Deoxyinositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUERCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8H1D7SDLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Quercitol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercitols, a group of naturally occurring cyclohexanepentols (5-deoxyinositols), represent a class of cyclitols with significant potential in pharmaceutical research and development. Their chiral nature makes them valuable as building blocks for the synthesis of diverse, biologically active compounds, including antidiabetic agents.[1][2][3][4] The stereochemistry of quercitols is critical to their function and synthetic utility, necessitating a thorough understanding of the natural distribution of their various stereoisomers. This technical guide provides a comprehensive overview of the known natural sources of key quercitol stereoisomers, details on their extraction and characterization, and quantitative data where available.

Natural Sources of this compound Stereoisomers

This compound stereoisomers are found across a range of biological systems, from higher plants to microorganisms. The genus Quercus (oak) is a particularly prominent source, so much so that this compound is considered a taxonomic marker for these species.[1][3][4]

vibo-Quercitol

(-)-vibo-Quercitol (1L-1,2,4/3,5-cyclohexanepentol) is one of the more frequently cited stereoisomers. While its natural abundance is often low, it has been identified in several well-documented sources.

  • Plant Sources: The primary plant sources include various oak species (Quercus sp.).[1][5][6] It is also found in the plant Gymnema sylvestre and can be present in products derived from oak, such as wines aged in oak barrels and honeydew honey.[1][5][6][7]

  • Microbial Sources: Several genera of bacteria are capable of producing (-)-vibo-quercitol. Research has shown its synthesis by Burkholderia terrae, which utilizes a novel (-)-vibo-quercitol 1-dehydrogenase.[5][6] Other microorganisms implicated in its biosynthesis include those from the genera Pseudomonas and Arthrobacter.[1][2][6]

scyllo-Quercitol

scyllo-Quercitol (2-deoxy-myo-inositol) is another key stereoisomer found in nature.

  • Plant Sources: Like vibo-quercitol, scyllo-quercitol has been identified in the wood of Quercus species.[8]

  • Microbial Sources: The bacterium Bacillus subtilis is known to stereoselectively synthesize scyllo-quercitol from 2-deoxy-scyllo-inosose using the enzyme scyllo-inositol dehydrogenase.[5][6]

proto-Quercitol

proto-Quercitol exists as two enantiomers, (+) and (-), both of which have been identified from natural sources.

  • Plant Sources: (+)-proto-Quercitol, also known as acorn sugar, is found in the acorns of oak trees (Quercus sp.).[9][10] It has also been reported more broadly in certain fruits and vegetables.[10]

  • Microbial and Marine Sources: The levorotatory enantiomer, (-)-proto-Quercitol, has been identified as a principal compatible solute in osmotolerant marine thraustochytrids, such as Schizochytrium sp.[11]

epi-Quercitol

(+)-epi-Quercitol is a rarer stereoisomer, with microbial synthesis being its most notable source.

  • Plant Sources: It has been identified as one of the cyclitols present in the carbohydrate profile of oak wood.[8]

  • Microbial Sources: Microorganisms belonging to the genera Agrobacterium and Salmonella have been shown to convert myo-inositol into (+)-epi-quercitol, alongside (+)-proto-quercitol and (-)-vibo-quercitol.[12]

Quantitative Data on this compound Stereoisomers

Quantitative analysis reveals that quercitols are generally present in low concentrations in their natural sources. The following table summarizes the available information.

This compound StereoisomerNatural Source (Genus species)Source TypePart / ExtractReported Concentration
(-)-vibo-QuercitolQuercus sp.PlantWood, LeavesLow concentrations reported[1][5]
(-)-vibo-QuercitolGymnema sylvestrePlantLeavesLow concentrations reported[1][5]
(-)-vibo-QuercitolHoneydew Honey / Oak-aged WineAnimal Product-Low concentrations reported[1][5]
scyllo-QuercitolQuercus sp.PlantWoodNot explicitly quantified in reviewed sources[8]
(+)-proto-QuercitolQuercus sp.PlantAcorns ("Acorn Sugar")[9][10]Not explicitly quantified in reviewed sources
(-)-proto-QuercitolSchizochytrium sp.Marine MicroorganismWhole cellsPrincipal compatible solute[11]
(+)-epi-QuercitolQuercus sp.PlantWoodNot explicitly quantified in reviewed sources[8]

Experimental Protocols

The extraction, isolation, and structural elucidation of this compound stereoisomers require a combination of chromatographic and spectroscopic techniques.

Extraction and Isolation from Plant Material

A generalized protocol for extracting cyclitols from plant sources like oak wood is as follows:

  • Sample Preparation: The plant material (e.g., wood, acorns) is first dried to a constant weight and then ground into a fine powder to maximize the surface area for extraction.

  • Extraction: Pressurized Liquid Extraction (PLE) is an effective method.[8]

    • Solvent: Water or a mixture of ethanol and water.

    • Procedure: The powdered sample is packed into an extraction cell. The solvent is pumped through the cell at elevated temperature and pressure. These conditions enhance extraction efficiency by increasing solvent penetration and analyte solubility.

  • Purification: The crude extract is often a complex mixture. Purification is typically achieved using column chromatography.

    • Stationary Phase: Silica gel or a reversed-phase material (e.g., C18).

    • Mobile Phase: A gradient of solvents (e.g., from non-polar to polar, such as hexane to ethyl acetate to methanol) is used to separate compounds based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.

Analytical Characterization and Structural Elucidation

Positive identification and structural confirmation of the specific stereoisomer are critical.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: Used for the identification and quantification of cyclitols in a mixture.[8]

    • Derivatization: Quercitols are non-volatile polyols and must be derivatized before GC analysis. Silylation (e.g., using BSTFA) is a common method to convert the hydroxyl groups into volatile trimethylsilyl (TMS) ethers.

    • GC Conditions: A non-polar capillary column (e.g., DB-1) is typically used. The oven temperature is programmed to ramp up (e.g., from 120°C to 350°C) to separate the derivatized cyclitols.[13]

    • MS Detection: The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluted compounds. The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for identification.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: NMR is the most powerful technique for the unambiguous structural elucidation of stereoisomers.[11][14][15]

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The coupling constants (J-values) are particularly useful for determining the relative stereochemistry of protons on the cyclohexane ring.[11][16]

    • ¹³C NMR: Shows the number of non-equivalent carbons in the molecule.[11]

    • 2D NMR (COSY, HMBC, HSQC): These experiments are essential for assembling the complete molecular structure.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[15]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the overall carbon skeleton and connectivity.

Visualizations

Caption: Natural sources of key this compound stereoisomers.

Experimental_Workflow General Experimental Workflow for this compound Isolation & Characterization cluster_Extraction Extraction & Purification cluster_Analysis Analysis & Elucidation A 1. Sample Preparation (Drying, Grinding) B 2. Extraction (e.g., Pressurized Liquid Extraction) A->B C 3. Purification (e.g., Column Chromatography) B->C D 4. Derivatization (e.g., Silylation for GC) C->D F 6. Spectroscopic Analysis (1D & 2D NMR) C->F E 5. Chromatographic Analysis (GC-MS) D->E G 7. Structure Confirmation (Stereoisomer Identified) E->G F->G

Caption: Workflow for this compound extraction and characterization.

References

The Quercitol Biosynthesis Pathway in Quercus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercitol, a group of cyclohexanepentols, are characteristic secondary metabolites found in species of the Quercus genus (oaks). These compounds and their derivatives are of significant interest to the pharmaceutical industry due to their potential as chiral building blocks for the synthesis of bioactive molecules, including antidiabetic agents. While the complete biosynthetic pathway of this compound in Quercus species has not been fully elucidated, it is hypothesized to originate from the central carbohydrate metabolism, branching from the well-established myo-inositol biosynthesis pathway. This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway in Quercus, detailing the likely enzymatic steps and intermediates. Furthermore, this document offers detailed experimental protocols for the characterization of key enzymes potentially involved in this pathway and presents representative quantitative data from related plant species to serve as a benchmark for future research. The included visualizations of the metabolic pathway and experimental workflows are intended to facilitate a deeper understanding and guide further investigation into this promising area of natural product biosynthesis.

Introduction

The genus Quercus, comprising hundreds of species of oak trees, is a rich source of diverse secondary metabolites, including tannins, flavonoids, and cyclitols. Among the cyclitols, quercitols (deoxy-inositols) are considered taxonomic markers for this genus. The unique stereochemistry of different this compound isomers makes them attractive chiral synthons for the development of novel therapeutics. Despite their potential, the enzymatic machinery responsible for their synthesis in oaks remains largely uncharacterized.

This guide synthesizes the current understanding of a putative this compound biosynthesis pathway, drawing parallels from the known myo-inositol pathway in plants and related cyclitol synthesis pathways in other organisms. It is designed to be a foundational resource for researchers aiming to elucidate this pathway, characterize its enzymes, and potentially engineer it for targeted production of high-value compounds.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound in Quercus species is proposed to be a multi-step enzymatic process commencing with D-glucose-6-phosphate, a key intermediate in glycolysis. The pathway can be conceptually divided into two major stages: the synthesis of the precursor myo-inositol and its subsequent modification to form various this compound isomers.

Stage 1: Biosynthesis of myo-Inositol

This stage is well-characterized in a wide range of plants and is considered the universal pathway for myo-inositol formation.

  • Cyclization of D-Glucose-6-Phosphate: The first committed step is the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate. This reaction is catalyzed by 1L-myo-inositol-1-phosphate synthase (MIPS) (EC 5.5.1.4), a NAD+-dependent isomerase.[1][2] The reaction involves an internal oxidation-reduction and an aldol condensation.[3]

  • Dephosphorylation: The resulting 1L-myo-inositol-1-phosphate is then dephosphorylated by inositol monophosphatase (IMP) (EC 3.1.3.25) to yield free myo-inositol.[4]

Stage 2: Putative Conversion of myo-Inositol to this compound

The conversion of myo-inositol to this compound involves a series of reduction and potential methylation steps. The precise enzymes in Quercus are unknown, but homologues from other organisms provide a hypothetical framework.

  • Oxidation of myo-Inositol: It is hypothesized that myo-inositol undergoes an oxidation reaction to form an inosose intermediate. This step would be catalyzed by a dehydrogenase , potentially a myo-inositol dehydrogenase (EC 1.1.1.18).

  • Deoxygenation/Reduction: A subsequent reduction and deoxygenation step would convert the inosose intermediate into a deoxy-inosose. This critical step is likely catalyzed by a specific reductase or dehydrogenase .

  • Final Reduction to this compound: The deoxy-inosose is then reduced to the final this compound product. In bacteria, for example, (-)-vibo-quercitol is synthesized from 2-deoxy-scyllo-inosose by the action of (-)-vibo-quercitol 1-dehydrogenase.[5] It is plausible that Quercus species employ analogous enzymes.

  • Methylation (for methylated quercitols): Some quercitols found in nature are methylated. This modification is likely catalyzed by an O-methyltransferase (OMT) (EC 2.1.1.-), which would transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the this compound ring. Plant OMTs are a large and diverse family of enzymes involved in the biosynthesis of many secondary metabolites.[6]

The following diagram illustrates the putative pathway from D-glucose to a generic this compound.

Quercitol_Biosynthesis_Pathway cluster_glucose Central Metabolism cluster_inositol myo-Inositol Synthesis cluster_this compound Putative this compound Synthesis cluster_methylation Optional Modification D-Glucose-6-Phosphate D-Glucose-6-Phosphate 1L-myo-Inositol-1-Phosphate 1L-myo-Inositol-1-Phosphate D-Glucose-6-Phosphate->1L-myo-Inositol-1-Phosphate MIPS (EC 5.5.1.4) myo-Inositol myo-Inositol 1L-myo-Inositol-1-Phosphate->myo-Inositol IMP (EC 3.1.3.25) Inosose_Intermediate Inosose Intermediate (Hypothetical) myo-Inositol->Inosose_Intermediate Dehydrogenase (Hypothetical) Deoxy-Inosose_Intermediate Deoxy-Inosose Intermediate (Hypothetical) Inosose_Intermediate->Deoxy-Inosose_Intermediate Reductase/Dehydrogenase (Hypothetical) This compound This compound Deoxy-Inosose_Intermediate->this compound Dehydrogenase (Hypothetical) Methylated_this compound Methylated this compound This compound->Methylated_this compound OMT (EC 2.1.1.-) (Hypothetical) Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_expression Protein Expression & Purification cluster_characterization Enzyme Characterization RNA_Extraction RNA Extraction from Quercus tissue cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification of Target Gene cDNA_Synthesis->PCR_Amplification Vector_Ligation Cloning into Expression Vector PCR_Amplification->Vector_Ligation Ecoli_Transformation Transformation into E. coli BL21(DE3) Vector_Ligation->Ecoli_Transformation Induction IPTG Induction Ecoli_Transformation->Induction Cell_Lysis Cell Lysis & Lysate Clarification Induction->Cell_Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Purification Purity_Check SDS-PAGE Analysis Purification->Purity_Check Activity_Assay Enzyme Activity Assay Purification->Activity_Assay pH_Optimum Determine Optimal pH Activity_Assay->pH_Optimum Temp_Optimum Determine Optimal Temp. pH_Optimum->Temp_Optimum Kinetic_Analysis Kinetic Analysis (Km, Vmax) Temp_Optimum->Kinetic_Analysis

References

A Technical Guide to the Biological Role of Quercitol in Plant Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Quercitols are polyhydroxylated cycloalkanes, commonly known as cyclitols, that play a significant role in the adaptation of plants to environmental stress. As compatible solutes, they are integral to osmotic adjustment, particularly in response to drought and salinity. Found in high concentrations in certain plant genera, notably Quercus (oak), quercitols contribute to maintaining cell turgor and protecting cellular structures under conditions of low water potential. Furthermore, evidence suggests that cyclitols, including quercitol, participate in the antioxidant defense system by scavenging reactive oxygen species (ROS). This technical guide provides an in-depth review of the biosynthesis of this compound, its mechanisms of action in stress mitigation, quantitative data on its accumulation, and detailed experimental protocols for its analysis.

Introduction to this compound

This compound (1,2,3,4,5-cyclohexanepentol) is a sugar alcohol that exists in several stereoisomeric forms, such as vibo-quercitol, scyllo-quercitol, and proto-quercitol. Unlike flavonoids such as quercetin, with which it is often confused, this compound is not a phenolic compound. It is a stable, highly soluble molecule, making it an ideal osmoprotectant. Its presence is well-documented as a taxonomic marker in the genus Quercus.[1][2][3] The accumulation of this compound and other cyclitols is a key adaptive strategy employed by plants to tolerate a range of abiotic stresses, including drought, salinity, and extreme temperatures.[4][5][6]

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the myo-inositol pathway, a central metabolic hub in plants. The process begins with glucose-6-phosphate, a product of photosynthesis. While the complete pathway for all this compound isomers in plants is not fully elucidated, the foundational steps involving myo-inositol are well-established.[7][8][9]

  • Myo-inositol Synthesis: The rate-limiting step is the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate, a reaction catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS) . The activity of MIPS is known to be upregulated under various stress conditions.[7]

  • Dephosphorylation: The resulting 1L-myo-inositol-1-phosphate is then dephosphorylated to form myo-inositol.

  • Conversion to this compound: Myo-inositol serves as a precursor for various cyclitols. Through a series of subsequent enzymatic reactions, including epimerization, methylation, and deoxygenation, myo-inositol is converted into different isomers of this compound. For instance, (-)-vibo-quercitol can be synthesized from 2-deoxy-scyllo-inosose, a derivative of myo-inositol.[3]

Quercitol_Biosynthesis G6P Glucose-6-Phosphate MI1P myo-Inositol-1-Phosphate G6P->MI1P MIPS MI myo-Inositol MI1P->MI Dephosphorylation Derivatives Inositol Derivatives (e.g., 2-deoxy-scyllo-inosose) MI->Derivatives Epimerization, Deoxygenation Signaling Inositol Phosphate Signaling (InsP3) MI->Signaling Precursor This compound This compound Isomers (vibo-, proto-, scyllo-) Derivatives->this compound Stress Abiotic Stress (Drought, Salinity) Stress->G6P Upregulates MIPS Activity

Caption: Simplified biosynthesis pathway of this compound from Glucose-6-Phosphate.

Biological Roles in Plant Stress Response

This compound's primary roles in the plant stress response are centered on osmotic adjustment and antioxidant defense.

Osmotic Adjustment

Under drought or salinity stress, plants accumulate compatible solutes in the cytoplasm to lower the cellular osmotic potential.[10][11] This process, known as osmotic adjustment, helps maintain a water potential gradient that favors water uptake from the soil and prevents cellular dehydration, thereby maintaining cell turgor. This compound is a highly effective compatible solute due to its high solubility and non-toxic nature at high concentrations.

A study on four Quercus species demonstrated that proto-quercitol is a major contributor to leaf osmotic potential, highlighting its crucial role in the constitutive drought tolerance mechanisms of these species.[4][5] Unlike some stress-induced metabolites, proto-quercitol is present at high basal levels, providing an inherent level of osmotic protection.

Data Presentation

The following tables summarize quantitative data on the role of this compound and related cyclitols in osmotic adjustment.

Table 1: Contribution of Proto-Quercitol to Osmotic Potential in Quercus Species Under Water Stress

Species Treatment Leaf Osmotic Potential at Full Turgor (Ψπ100, MPa) Proto-Quercitol Contribution to Osmotic Potential (%) Reference
Quercus ilex Well-Watered (WW) -1.75 ~15% [4][5]
Water-Stressed (WS) -2.10 ~14% [4][5]
Quercus faginea Well-Watered (WW) -1.50 ~18% [4][5]
Water-Stressed (WS) -1.85 ~16% [4][5]
Quercus pyrenaica Well-Watered (WW) -1.30 ~20% [4][5]
Water-Stressed (WS) -1.65 ~18% [4][5]
Quercus petraea Well-Watered (WW) -1.20 ~22% [4][5]
Water-Stressed (WS) -1.50 ~20% [4][5]

Data is estimated from figures presented in the cited literature and represents the prominent and stable contribution of proto-quercitol.

Table 2: Accumulation of Related Cyclitols in Legumes Under Drought Stress

Species Cyclitol Treatment Concentration (mg/g dry mass) Fold Change Reference
Lupinus luteus D-pinitol Control (30 DAF*) ~25 - [12]
Drought (30 DAF*) ~35 ~1.4x [12]
Lupinus luteus myo-inositol Control (30 DAF*) ~10 - [12]
Drought (30 DAF*) ~18 ~1.8x [12]
Glycine max (Soybean) D-pinitol Well-Watered Varies by genotype - [13]
Drought-Stressed >40% increase >1.4x [13]

*DAF: Days After Flowering

Osmotic_Adjustment Stress Water Deficit / Salinity Stress Soil Lower Soil Water Potential Stress->Soil Plant Plant Cell Soil->Plant Induces Water Loss Accumulation Accumulation of this compound (Compatible Solute) Plant->Accumulation Triggers Biosynthesis OsmoticPot Lower Cellular Osmotic Potential Accumulation->OsmoticPot Turgor Maintenance of Cell Turgor OsmoticPot->Turgor Facilitates Water Retention Protection Protection of Cellular Structures (Proteins, Membranes) Turgor->Protection

Caption: Logical flow of this compound's role in osmotic adjustment under stress.
Antioxidant Activity

Abiotic stress leads to the overproduction of reactive oxygen species (ROS), such as the superoxide radical (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH), causing oxidative damage to lipids, proteins, and nucleic acids.[2][14] Plants possess a complex antioxidant defense system comprising both enzymatic and non-enzymatic components to scavenge these harmful molecules.[15]

Myo-inositol, the precursor to this compound, is recognized as an effective scavenger of H₂O₂.[7] While direct evidence for this compound is still emerging, its polyhydroxylated structure suggests it can act as a potent free radical scavenger by donating hydrogen atoms. This function would help to stabilize cellular membranes and protect critical macromolecules from oxidative damage, complementing its role as an osmoprotectant.

Antioxidant_Mechanism Stress Abiotic Stress ROS Reactive Oxygen Species (ROS) (e.g., •OH, H₂O₂) Stress->ROS Overproduction Damage Oxidative Damage (Lipid Peroxidation, Protein Damage) ROS->Damage Scavenging ROS Scavenging (H• Donation) ROS->Scavenging Reacts with This compound This compound (Polyhydroxylated Structure) This compound->Scavenging Acts as Antioxidant Neutral Neutralized Species (e.g., H₂O) Scavenging->Neutral

Caption: Proposed mechanism of ROS scavenging by this compound.
Role in Signaling

The myo-inositol biosynthesis pathway is a critical source of precursors for the inositol phosphate signaling cascade.[6][16] Phosphoinositides are key components of cell membranes and can be cleaved to produce second messengers like inositol (1,4,5) trisphosphate (InsP₃), which in turn mobilizes intracellular calcium (Ca²⁺) stores.[6] These Ca²⁺ signals are central to activating downstream stress responses, including crosstalk with the abscisic acid (ABA) signaling pathway.[8][9] While this compound itself has not been identified as a primary signaling molecule, its synthesis is directly tied to the myo-inositol pool, which is fundamental to these critical stress signaling networks.

Key Experimental Protocols

The quantification of this compound and other cyclitols in plant tissues is most reliably achieved using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, or High-Performance Liquid Chromatography (HPLC).

Protocol: Extraction and GC-MS Quantification of this compound

This protocol provides a generalized workflow for the analysis of quercitols from plant leaf tissue.

1. Sample Preparation:

  • Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilize (freeze-dry) the tissue to a constant weight and then grind into a fine, homogenous powder using a mortar and pestle or a ball mill.

2. Extraction:

  • Weigh approximately 50-100 mg of dried powder into a microcentrifuge tube.

  • Add 1.5 mL of a solvent mixture, typically 80% (v/v) aqueous ethanol.

  • Add an internal standard (e.g., ribitol or phenyl β-D-glucopyranoside) at a known concentration to correct for variations in extraction and derivatization efficiency.

  • Vortex the mixture thoroughly and incubate at 60-70°C for 30-60 minutes in a shaking water bath.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1.0 mL of the solvent mixture and combine the supernatants.

3. Purification (Optional but Recommended):

  • To remove interfering pigments and lipids, a solid-phase extraction (SPE) step can be employed using a C18 or similar cartridge.

  • Alternatively, a liquid-liquid extraction with chloroform can be performed to separate the polar (containing cyclitols) and non-polar phases.

4. Derivatization for GC-MS:

  • Evaporate the extracted solvent to complete dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL). Incubate at 37°C for 90 minutes to protect carbonyl groups.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 60°C for 30-45 minutes. This step replaces active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, making the cyclitols volatile for GC analysis.[3]

5. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Inject 1 µL of the derivatized sample in splitless or split mode.

  • Temperature Program: A typical oven program starts at 70°C, holds for 1-2 minutes, then ramps at 5-10°C/min to 300-320°C, followed by a final hold.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-600.

  • Identification: Identify this compound-TMS peaks based on their retention time and comparison of their mass spectra with a known standard or a spectral library (e.g., NIST).

  • Quantification: Quantify the amount of this compound by integrating the peak area relative to the peak area of the internal standard. Create a calibration curve using pure this compound standards to determine absolute concentrations.

Experimental_Workflow Start Plant Tissue Sampling (e.g., Leaves) Freeze Freeze in Liquid N₂ & Lyophilize Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Solvent Extraction (e.g., 80% Ethanol + Internal Std.) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Dry Evaporate Supernatant to Dryness Centrifuge->Dry Deriv Derivatization (Methoximation & Silylation) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing (Identification & Quantification) GCMS->Data

Caption: Workflow for this compound extraction and quantification by GC-MS.

Conclusion and Future Perspectives

This compound stands out as a key metabolite in the plant's arsenal for combating abiotic stress, particularly in drought-adapted species like oaks. Its primary, well-documented role as a compatible solute makes it fundamental to the process of osmotic adjustment. Emerging evidence also points towards a secondary role in antioxidant defense through ROS scavenging. While its biosynthesis is tied to central stress signaling pathways via its precursor myo-inositol, a direct signaling function for this compound remains an area for future investigation. Further research, including the use of knockout mutants for key biosynthetic enzymes and detailed metabolomic profiling under a wider range of stresses, will be crucial to fully elucidate the multifaceted contributions of this important cyclitol to plant resilience.

References

The Scarcity and Diversity of Quercitol Derivatives in Nature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercitols, a group of naturally occurring cyclohexanepentols, represent a fascinating yet underexplored class of cyclitols. Unlike the widely studied flavonoid quercetin, with which it is often confused, quercitol and its derivatives are far less common in the plant kingdom. This technical guide provides a comprehensive overview of the known diversity of this compound derivatives in nature, focusing primarily on the stereoisomeric forms of this compound itself, as naturally occurring glycosylated, methylated, or acylated derivatives are exceedingly rare based on current scientific literature.

This guide summarizes the quantitative distribution of this compound isomers in their most well-documented source, the Quercus (oak) genus, details the experimental protocols for their analysis, and explores their known biological significance. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Diversity and Natural Sources of this compound Isomers

The primary diversity of quercitols in nature lies in their stereoisomerism. Four main isomers have been identified in significant quantities in plant tissues: proto-quercitol, epi-quercitol, vibo-quercitol, and scyllo-quercitol. These compounds are particularly characteristic of the Quercus genus, making them valuable taxonomic markers.[1][2][3] Minor amounts of (-)-vibo-quercitol have also been reported in honeydew honey and the medicinal plant Gymnema sylvestre.[4]

The relative abundance of these isomers can vary between different Quercus species and between different parts of the plant, such as the wood and leaves.[1][3]

Data Presentation: Quantitative Analysis of this compound Isomers in Quercus Species

The following table summarizes the relative percentages of proto-, vibo-, and scyllo-quercitol in the total cyclitol content of wood and leaf samples from various Quercus species. Data is derived from the gas chromatography-mass spectrometry (GC-MS) analysis of pressurized liquid extracts.

Quercus SpeciesPlant Partproto-Quercitol (%)vibo-Quercitol (%)scyllo-Quercitol (%)Other Cyclitols (%)
Q. roburWood93.81.80.53.9
Leaves53.510.25.830.5
Q. petraeaWood94.21.70.43.7
Leaves68.78.54.118.7
Q. pyrenaicaWood95.11.50.33.1
Leaves75.46.93.214.5
Q. fagineaWood96.21.10.22.5
Leaves80.15.12.312.5
Q. ilexWood97.00.80.12.1
Leaves85.33.91.89.0
Q. suberWood96.51.00.22.3
Leaves82.74.52.110.7
Q. cocciferaWood96.80.90.12.2
Leaves84.14.21.99.8
Q. rubraWood92.52.50.84.2
Leaves65.213.58.013.3
Q. palustrisWood93.12.20.64.1
Leaves70.39.84.915.0
Q. cerrisWood94.81.60.43.2
Leaves78.96.22.912.0

Note: Data adapted from Cantos et al., J Sci Food Agric, 2010. "Other Cyclitols" includes myo-inositol, scyllo-inositol, and muco-inositol. epi-Quercitol was detected but not quantified due to co-elution.

Biological Significance and Potential Applications

The biological role of this compound isomers in plants is not fully understood, though they are thought to be involved in osmotic regulation and stress response.[5] In the context of human health, quercitols are primarily of interest as chiral building blocks for the synthesis of pharmacologically active compounds, particularly α-glucosidase inhibitors for the management of diabetes.[6][7][8][9]

The different stereoisomers of this compound serve as valuable starting materials for the stereoselective synthesis of various carbasugars and aminocarbasugars. For example, (+)-proto-quercitol has been used to synthesize 5-amino-1,2,3,4-cyclohexanetetrols, which have demonstrated α-glucosidase inhibitory activity.[7] The bacterial enzymes (-)-vibo-quercitol 1-dehydrogenase and scyllo-inositol dehydrogenase can be used for the enzymatic production of (-)-vibo-quercitol and scyllo-quercitol, respectively, which are potential pharmaceutical intermediates.[4]

At present, there is a lack of substantial research on the direct biological activities and signaling pathways modulated by the individual, naturally occurring this compound isomers or their derivatives in human cells.

Experimental Protocols

The following section details a representative protocol for the extraction and analysis of this compound isomers from plant material, based on the methodology described by Cantos et al. (2010).

Protocol 1: Extraction and Derivatization of Quercitols from Quercus Samples

1. Sample Preparation:

  • Air-dry the plant material (wood or leaves).

  • Grind the dried material to a fine powder using a knife mill.

  • Sieve the powder to obtain a particle size of less than 0.5 mm.

2. Pressurized Liquid Extraction (PLE):

  • Apparatus: Accelerated Solvent Extractor (ASE).

  • Extraction Cell: Place 1 g of the powdered sample into a 22 mL stainless steel extraction cell.

  • Solvent: Methanol/water (80:20, v/v).

  • Extraction Parameters:

    • Temperature: 100 °C

    • Pressure: 10.3 MPa

    • Static time: 10 min

    • Number of cycles: 2

  • Post-extraction: Evaporate the collected extract to dryness under vacuum at 40 °C.

3. Derivatization for GC-MS Analysis:

  • Re-dissolution: Re-dissolve the dried extract in 1 mL of pyridine.

  • Oximation: Add 100 µL of hydroxylamine hydrochloride in pyridine (25 g/L) to an aliquot of the extract. Heat at 70 °C for 30 min.

  • Silylation: Add 500 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70 °C for 60 min.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

1. GC-MS System:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973N or equivalent.

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

2. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp 1: Increase to 180 °C at 5 °C/min.

    • Ramp 2: Increase to 290 °C at 10 °C/min, hold for 10 min.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40–600.

4. Compound Identification and Quantification:

  • Identification: Identify the trimethylsilyl (TMS) derivatives of this compound isomers by comparing their mass spectra and retention indices with those of authentic standards and literature data.

  • Quantification: Perform semi-quantitative analysis using an internal standard (e.g., phenyl-β-D-glucopyranoside) and by calculating the relative peak areas.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis sample Quercus Plant Material (Wood or Leaves) dry Air Drying sample->dry grind Grinding and Sieving (<0.5 mm) dry->grind ple Pressurized Liquid Extraction (Methanol/Water, 100°C) grind->ple evap Evaporation to Dryness ple->evap redissolve Redissolve in Pyridine evap->redissolve oximation Oximation (Hydroxylamine-HCl) redissolve->oximation silylation Silylation (BSTFA + TMCS) oximation->silylation gcms GC-MS Analysis silylation->gcms data Data Processing (Identification & Quantification) gcms->data quercitol_isomers cluster_proto cluster_epi cluster_vibo cluster_scyllo proto epi vibo scyllo biosynthesis_pathway cluster_products enzyme enzyme glucose D-Glucose myo_inositol myo-Inositol glucose->myo_inositol Multiple Steps deoxy_inosose 2-deoxy-scyllo-inosose myo_inositol->deoxy_inosose Enzymatic Steps vibo_this compound (-)-vibo-Quercitol deoxy_inosose->vibo_this compound scyllo_this compound scyllo-Quercitol deoxy_inosose->scyllo_this compound c1 deoxy_inosose->c1 c2 deoxy_inosose->c2 e1 (-)-vibo-quercitol 1-dehydrogenase (Burkholderia terrae) e1->c1 NADH -> NAD+ e2 scyllo-inositol dehydrogenase (Bacillus subtilis) e2->c2 NADH -> NAD+ c1->vibo_this compound c2->scyllo_this compound

References

Quercitol vs. Quercetin: key structural and functional differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Differences Between Quercitol and Quercetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the vast landscape of natural products, subtle variations in chemical structure can lead to profound differences in biological function. This guide provides a detailed technical comparison of two such compounds: this compound and quercetin. Although their names are similar, they belong to distinct chemical classes, resulting in disparate physicochemical properties and pharmacological activities. This document serves as a comprehensive resource, elucidating their core structural and functional distinctions, providing quantitative data, outlining relevant experimental protocols, and visualizing key concepts for clarity.

Core Structural and Functional Differences

The fundamental distinction between this compound and quercetin lies in their basic chemical skeletons.

This compound is a cyclitol, a saturated carbocyclic polyol.[1][2] Specifically, it is a 5-deoxyinositol, meaning it is a cyclohexane ring with five hydroxyl (-OH) groups.[1] Its structure is non-aromatic and lacks the chromophore system seen in flavonoids. This simpler, saturated ring structure makes it a relatively small and polar molecule.

Quercetin , in contrast, is a prominent member of the flavonol class of flavonoids.[3][4][5] Its core structure is the C6-C3-C6 diphenylpropane skeleton, consisting of two benzene rings (A and B) linked by a three-carbon pyranone ring (C).[3][6][7] This backbone is extensively conjugated and features five hydroxyl groups, which are crucial to its biological activity.[8][9] This complex, aromatic structure is responsible for its yellow color and its potent antioxidant and signaling activities.[10][11][12]

Functionally, these structural differences are paramount. This compound's biological roles are less extensively documented but include potential antioxidant properties.[13] Quercetin, however, is one of the most studied flavonoids, renowned for a wide array of pharmacological effects, including potent antioxidant, anti-inflammatory, anticancer, and antiviral activities.[12][14][15][16] It exerts these effects by modulating numerous intracellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, a capability not prominently associated with this compound.[17][18][19]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative differences between this compound and quercetin for easy comparison.

Table 1: General and Physical Properties

PropertyThis compoundQuercetin
IUPAC Name (1R,2S,4S,5R)-Cyclohexane-1,2,3,4,5-pentol[1][2]2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one[4][6][9][11]
Synonyms d-Quercitol, Viburnitol, Acorn sugar[1][20]Sophoretin, Meletin, 3,3',4',5,7-Pentahydroxyflavone[11]
Chemical Class Cyclitol[1][2]Flavonol (Flavonoid)[3][4][5]
Appearance White crystalline solid[1][13][20]Yellow crystalline powder[10][11]
Melting Point 234-235 °C[1][20]316 °C[9][10]

Table 2: Molecular and Solubility Data

PropertyThis compoundQuercetin
Molecular Formula C₆H₁₂O₅[1][2][21]C₁₅H₁₀O₇[9][11]
Molar Mass 164.16 g/mol [1][2][20][21][22]302.24 g/mol [9]
Solubility in Water Soluble[1][13][20]Practically insoluble[4][9][10]
Solubility in Alcohol Slightly soluble in hot alcohol[20]Soluble[9]
Bioavailability Data not widely availableLow (3-17% in humans)[23]

Experimental Protocols

Extraction and Isolation of Quercetin from Plant Material

Quercetin typically exists in plants as glycosides (e.g., rutin).[24] The following protocol outlines a general method for its extraction and conversion to the aglycone form.

Protocol 3.1.1: Soxhlet Extraction This method is a conventional approach for the exhaustive extraction of compounds from solid material.[24]

  • Preparation: Air-dry and grind the plant material (e.g., onion skins, capers) to a fine powder to increase the surface area for extraction.

  • Loading: Place the powdered plant material into a thimble made from a porous material like cellulose.

  • Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then placed onto a distillation flask containing the extraction solvent (e.g., 80% ethanol). An attached condenser is placed on top.

  • Extraction: Heat the solvent in the distillation flask. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material.

  • Cycle: The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches the top of the siphon arm, the entire contents of the thimble chamber are siphoned back into the distillation flask.

  • Duration: Allow this process to repeat for several hours (e.g., 6-8 hours) to ensure complete extraction.

  • Collection: After extraction, cool the apparatus and collect the ethanolic extract from the distillation flask.[24]

Protocol 3.1.2: Acid Hydrolysis of Quercetin Glycosides This step is necessary to cleave the sugar moieties and yield the quercetin aglycone.[24]

  • Concentration: Concentrate the ethanolic extract from Protocol 3.1.1 using a rotary evaporator to remove the bulk of the ethanol.

  • Hydrolysis: Add 2M hydrochloric acid (HCl) to the concentrated extract.

  • Heating: Heat the mixture under reflux (e.g., at 90°C) for approximately 2 hours. This facilitates the cleavage of the glycosidic bonds.

  • Precipitation: Upon cooling, the quercetin aglycone, being poorly soluble in the acidic aqueous medium, will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration and wash with distilled water to remove residual acid and sugars.

Protocol 3.1.3: Column Chromatography for Purification For higher purity, the crude quercetin precipitate can be further purified.[24]

  • Stationary Phase: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent system as the mobile phase.

  • Sample Loading: Dissolve the dried precipitate in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a solvent gradient (e.g., a mixture of chloroform and methanol, gradually increasing the polarity by increasing the methanol percentage).

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing pure quercetin.

  • Final Step: Combine the pure fractions and evaporate the solvent to yield purified quercetin.

Quantification of Quercetin and its Metabolites in Biological Samples

High-Performance Liquid Chromatography (HPLC) is the standard for analyzing quercetin in plasma or tissue.[25][26]

Protocol 3.2.1: Sample Preparation (Rat Plasma)

  • Collection: Collect blood samples at predetermined time points after administration of quercetin.

  • Separation: Centrifuge the blood to separate the plasma.

  • Enzymatic Hydrolysis: To measure total quercetin (aglycone + conjugates), treat an aliquot of plasma with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugated metabolites back to the aglycone form.[27]

  • Protein Precipitation: Precipitate plasma proteins by adding a solvent like methanol or acetonitrile, followed by centrifugation.

  • Extraction: Extract the quercetin from the supernatant using a solvent like ethyl acetate.

  • Final Step: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for HPLC injection.

Protocol 3.2.2: HPLC Analysis

  • System: Use a C18 reversed-phase column.

  • Mobile Phase: Employ a gradient elution using a mixture of two solvents, for example, Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).

  • Detection: Use a UV-Vis detector set at a wavelength where quercetin shows maximum absorbance (approx. 370 nm) or a mass spectrometry (MS) detector for higher sensitivity and specificity.[25]

  • Quantification: Create a standard curve using known concentrations of a quercetin standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Chemical Structures

Caption: Core chemical structures of this compound and Quercetin.

Signaling Pathway

G Figure 2: Quercetin's Antioxidant Signaling cluster_nucleus Inside Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change Quercetin Quercetin Quercetin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Degradation Proteasomal Degradation Nrf2->Degradation Leads to Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE Gene Transcription Antioxidant Antioxidant Enzymes (e.g., HO-1) Antioxidant->ROS Neutralizes ARE_node ARE Nrf2_n->ARE_node Binds to ARE_node->Antioxidant Promotes Expression of

Caption: Quercetin activates the Nrf2 antioxidant response pathway.

Experimental Workflow

G Figure 3: Bioactivity Comparison Workflow cluster_treatments Treatment Conditions cluster_analysis Endpoints for Analysis start Cell Culture (e.g., Macrophages) stimulus Induce Inflammatory Response (e.g., with LPS) start->stimulus treatment Treatment Groups incubation Incubation (24 hours) treatment->incubation Control Vehicle Control LPS_only LPS Only Quercitol_treat LPS + this compound Quercetin_treat LPS + Quercetin stimulus->treatment Apply Treatments analysis Analysis of Endpoints incubation->analysis data Data Interpretation & Comparison analysis->data Cytokine Cytokine Levels (ELISA) NO Nitric Oxide (Griess Assay) Gene Gene Expression (qPCR)

Caption: General workflow for an in-vitro comparative study.

References

An In-Depth Technical Guide to the Physicochemical Properties of Quercitol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercitols, also known as 5-deoxyinositols, are a group of naturally occurring cyclohexanepentols (cyclitols). They are stereoisomers of each other, differing in the spatial arrangement of their five hydroxyl groups on a cyclohexane ring. Found in various plants, such as oak species (Quercus sp.) and Gymnema sylvestre, these compounds are gaining interest in the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Their structural similarity to inositols suggests potential roles in biological pathways, and their chiral nature makes them attractive as building blocks for the synthesis of novel bioactive molecules.[3]

This technical guide provides a comprehensive overview of the physicochemical properties of various Quercitol isomers. It is designed to be a valuable resource for researchers and professionals involved in the study and application of these compounds. The guide details available quantitative data, outlines experimental protocols for property determination, and visualizes key structures and pathways.

Physicochemical Properties of this compound Isomers

The physicochemical properties of this compound isomers, such as melting point, solubility, and optical rotation, are crucial for their identification, purification, and application in various experimental and developmental settings. While data for all isomers is not exhaustively available in the literature, this section compiles the known quantitative information.

Isomer NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical Rotation [α]DSolubilitypKa
(+)-proto-Quercitol (1R,2S,4S,5R)-Cyclohexane-1,2,3,4,5-pentolC₆H₁₂O₅164.16234 - 235[2]Data not availableSoluble in water.[2]Data not available
(-)-vibo-Quercitol 1L-1,2,4/3,5-CyclohexanepentolC₆H₁₂O₅164.16181 - 185-53° to -56° (c=1 in H₂O at 20°C)[4]Data not availableData not available
scyllo-Quercitol 1,3,5/2,4-CyclohexanepentolC₆H₁₂O₅164.16Data not availableOptically inactive (meso compound)Data not availableData not available
(+)-epi-Quercitol (1R,2S,4S,5S)-Cyclohexane-1,2,3,4,5-pentolC₆H₁₂O₅164.16192 - 197+6.0° to +7.0° (c=1 in Water at 20°C)[5]Soluble in water and DMSO; slightly soluble in lower alcohols; insoluble in acetone.[3]Data not available
(+)-talo-Quercitol (1S,2S,4S,5S)-Cyclohexane-1,2,3,4,5-pentolC₆H₁₂O₅164.16Data not availableData not availableData not availableData not available
gala-Quercitol Data not availableC₆H₁₂O₅164.16Data not availableData not availableData not availableData not available
muco-Quercitol Data not availableC₆H₁₂O₅164.16Data not availableData not availableData not availableData not available
neo-Quercitol Data not availableC₆H₁₂O₅164.16Data not availableData not availableData not availableData not available

Note: "Data not available" indicates that specific quantitative values were not found in the surveyed literature. Boiling points for these compounds are generally not reported as they tend to decompose at high temperatures.

Experimental Protocols

The accurate determination of the physicochemical properties of this compound isomers is fundamental for their characterization. This section details the methodologies for key experiments.

Determination of Melting Point

The melting point is a critical indicator of purity. The capillary method is a standard technique for its determination.

  • Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the this compound isomer is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Specific Optical Rotation

Optical rotation is a key property for chiral molecules like most this compound isomers and is measured using a polarimeter.

  • Apparatus: Polarimeter, sodium lamp (D-line, 589 nm), polarimeter cell (typically 1 dm), analytical balance, volumetric flasks.

  • Procedure:

    • A solution of the this compound isomer is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g., water) at a constant temperature (usually 20°C or 25°C).

    • The polarimeter is calibrated using a blank solution (the pure solvent).

    • The polarimeter cell is filled with the sample solution, ensuring no air bubbles are present.

    • The observed angle of rotation (α) is measured.

    • The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.[6]

Determination of Solubility

Solubility can be determined qualitatively and quantitatively.

  • Qualitative Determination:

    • A small amount of the this compound isomer is added to a test tube containing a specific solvent (e.g., water, ethanol, acetone).

    • The mixture is agitated and observed for dissolution. Observations are recorded as soluble, slightly soluble, or insoluble.

  • Quantitative Determination (e.g., Shake-Flask Method):

    • An excess amount of the solid this compound isomer is added to a known volume of the solvent in a flask.

    • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is filtered to remove the undissolved solid.

    • The concentration of the this compound isomer in the filtrate is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.

Determination of pKa

The acid dissociation constant (pKa) of the hydroxyl groups can be determined by potentiometric titration.

  • Apparatus: pH meter with a suitable electrode, burette, magnetic stirrer, titration vessel.

  • Procedure:

    • A known amount of the this compound isomer is dissolved in deionized water or a suitable solvent mixture.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is measured and recorded after each addition of the titrant.

    • A titration curve is constructed by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point. Due to the presence of multiple hydroxyl groups, the titration curve may show multiple inflection points, corresponding to the pKa values of the different hydroxyls.

Visualization of Structures and Pathways

Chemical Structures of this compound Isomers

The following diagrams illustrate the chair conformations of several this compound isomers, highlighting the axial (a) and equatorial (e) positions of the hydroxyl groups.

Caption: 2D structures of representative this compound isomers.

Biosynthesis of this compound Isomers

The biosynthesis of (-)-vibo-Quercitol and scyllo-Quercitol has been proposed to occur from D-glucose via myo-inositol and 2-deoxy-scyllo-inosose intermediates.[3][7] This pathway involves several enzymatic steps.

biosynthesis_pathway D-Glucose D-Glucose myo-Inositol myo-Inositol D-Glucose->myo-Inositol Multiple enzymatic steps 2-deoxy-scyllo-inosose 2-deoxy-scyllo-inosose myo-Inositol->2-deoxy-scyllo-inosose Enzymatic conversion (-)-vibo-Quercitol (-)-vibo-Quercitol 2-deoxy-scyllo-inosose->(-)-vibo-Quercitol (-)-vibo-quercitol 1-dehydrogenase (e.g., from Burkholderia terrae) scyllo-Quercitol scyllo-Quercitol 2-deoxy-scyllo-inosose->scyllo-Quercitol scyllo-inositol dehydrogenase (e.g., from Bacillus subtilis)

Caption: Proposed biosynthetic pathway of (-)-vibo-Quercitol and scyllo-Quercitol.

Experimental Workflow: Enzymatic Synthesis of this compound Isomers

The enzymatic synthesis of this compound isomers offers a stereoselective alternative to chemical synthesis. A general workflow for this process is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis and Purification Substrate_Preparation Substrate Preparation (e.g., 2-deoxy-scyllo-inosose) Reaction_Mixture Reaction Mixture (Substrate, Enzyme, Buffer, Cofactor) Substrate_Preparation->Reaction_Mixture Enzyme_Preparation Enzyme Preparation (e.g., Recombinant Dehydrogenase) Enzyme_Preparation->Reaction_Mixture Incubation Incubation (Controlled Temperature and pH) Reaction_Mixture->Incubation Reaction_Monitoring Reaction Monitoring (e.g., HPLC, TLC) Incubation->Reaction_Monitoring Purification Product Purification (e.g., Column Chromatography) Reaction_Monitoring->Purification Characterization Product Characterization (NMR, Mass Spectrometry, Polarimetry) Purification->Characterization

Caption: General experimental workflow for the enzymatic synthesis of this compound isomers.

Signaling Pathways and Biological Activity

A comprehensive search of the current scientific literature reveals a significant lack of information regarding the specific signaling pathways modulated by this compound isomers. Much of the research on the biological activities of related cyclic polyols has focused on inositols and their phosphates, which are key components of cellular signaling cascades.

It is important to distinguish Quercitols from Quercetin, a flavonoid that is well-known to modulate numerous signaling pathways, including PI3K/Akt, MAPK, and NF-κB.[8][9][10] The biological effects of this compound isomers remain a largely unexplored area of research. Their potential as intermediates for pharmaceuticals suggests that future studies may uncover their interactions with specific cellular targets and signaling pathways.[3] Given their structural similarity to glucose and inositols, it is plausible that they may interact with proteins involved in carbohydrate metabolism and signaling, but this remains to be experimentally validated.

Conclusion

This technical guide has summarized the currently available information on the physicochemical properties of various this compound isomers. While some quantitative data for properties like melting point and specific rotation are available for certain isomers, there are significant gaps in the literature, particularly concerning solubility, boiling points, and pKa values for many of the isomers.

The experimental protocols provided offer a standardized approach for the determination of these key properties. The visualized structures and biosynthetic pathway provide a clear representation of these molecules and their origins.

The lack of information on the interaction of this compound isomers with cellular signaling pathways highlights a promising area for future research. As interest in these natural compounds grows, further investigation into their biological activities will be crucial for unlocking their full potential in drug development and other scientific applications.

References

Quercitol as a Taxonomic Marker in the Quercus Genus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Quercus, commonly known as oak, is a dominant and ecologically significant group of trees and shrubs in the Northern Hemisphere, belonging to the Fagaceae family.[1][2] With over 500 species, the classification and identification of Quercus taxa can be challenging due to high morphological variability and frequent hybridization.[3] In recent years, chemotaxonomy, the use of chemical constituents for classification, has emerged as a valuable tool to complement traditional morphological and molecular methods. Among the various secondary metabolites, the cyclitol quercitol has been recognized as a promising taxonomic marker for the Quercus genus.[4]

This technical guide provides a comprehensive overview of the application of this compound as a taxonomic marker in Quercus. It summarizes the distribution of this compound and other cyclitols across the genus, details experimental protocols for their analysis, and explores the biosynthetic pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with the Quercus genus.

Data Presentation: Cyclitol Profiles in Quercus Species

The presence and relative abundance of this compound and other cyclitols can serve as a characteristic profile for the Quercus genus. A study by Rodríguez-Sánchez et al. (2010) analyzed the cyclitol composition in the wood of 21 Quercus species, revealing a common profile of four inositols and four deoxy-inositols (quercitols).[4][5] While absolute quantitative data across a wide range of species is limited in the literature, the relative percentages of these compounds provide valuable taxonomic insights.

Table 1: Cyclitol Profile in the Wood of Various Quercus Species (Relative Percentage of Total Cyclitols)

Speciesproto-Quercitol (%)vibo-Quercitol (%)scyllo-Quercitol (%)myo-Inositol (%)scyllo-Inositol (%)muco-Inositol (%)
Q. alba88.32.51.11.85.50.8
Q. canariensis92.11.50.51.24.00.7
Q. castaneifolia90.51.80.71.54.80.7
Q. cerris91.31.70.61.34.30.8
Q. coccifera93.21.30.41.03.50.6
Q. faginea92.51.40.51.13.80.7
Q. frainetto90.81.90.81.64.10.8
Q. gambelii89.12.20.91.75.20.9
Q. garryana88.72.41.01.85.30.8
Q. ilex97.00.50.20.51.50.3
Q. ithaburensis91.81.60.61.24.00.8
Q. libani91.11.80.71.44.20.8
Q. lusitanica92.81.30.41.03.70.8
Q. macranthera90.22.00.81.54.60.9
Q. petraea89.52.10.91.65.00.9
Q. pyrenaica91.51.70.61.34.10.8
Q. robur89.82.00.81.64.90.9
Q. rubra85.23.51.52.16.51.2
Q. suber93.51.20.40.93.40.6
Q. trojana91.21.70.71.44.20.8
Q. virgiliana91.61.60.61.34.10.8

Data adapted from Rodríguez-Sánchez et al. (2010).[5] Note: chiro-inositol and epi-quercitol were also identified but not quantified due to co-elution.

The data indicates that proto-quercitol is the most abundant cyclitol in all analyzed Quercus species, often comprising over 85% of the total cyclitol content in wood.[5] This high concentration and consistent presence across the genus make it a strong candidate as a primary taxonomic marker. Variations in the relative percentages of other cyclitols, such as vibo-quercitol and scyllo-inositol, may provide further resolution for distinguishing between species or sub-genera.[5]

Experimental Protocols

Accurate and reproducible methods for the extraction and quantification of this compound are essential for its use as a taxonomic marker. Below are detailed methodologies for gas chromatography-mass spectrometry (GC-MS) and a general protocol for high-performance liquid chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Cyclitol Analysis

This protocol is adapted from Rodríguez-Sánchez et al. (2010) for the analysis of cyclitols in Quercus wood.[5]

1. Sample Preparation and Extraction:

  • Grind air-dried plant material (e.g., wood, leaves) to a fine powder.

  • Accurately weigh approximately 200 mg of the powdered sample into an extraction vessel.

  • Add an internal standard solution (e.g., phenyl-β-D-glucopyranoside in pyridine) to the sample.

  • Extract the sample using a suitable solvent system. A mixture of ethanol and water (1:1, v/v) is effective.

  • Perform pressurized liquid extraction (PLE) for efficient extraction. Alternatively, sonication or maceration can be used.

  • Evaporate the extract to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 100 µL of pyridine and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the cyclitols. This step is crucial to increase the volatility of the compounds for GC analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C.

    • Ramp 3: 15°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5973N or equivalent.

  • Ionization: Electron impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-600.

4. Data Analysis:

  • Identify cyclitols by comparing their retention times and mass spectra with those of authentic standards.

  • Quantify the compounds by integrating the peak areas and comparing them to the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Analysis

While GC-MS is a powerful tool for cyclitol analysis, HPLC offers an alternative, particularly for laboratories without access to GC-MS. As this compound lacks a strong chromophore, direct UV detection is challenging. Therefore, derivatization or the use of a refractive index (RI) or evaporative light scattering detector (ELSD) is necessary. The following is a general protocol that can be adapted.

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as described for the GC-MS protocol.

2. HPLC Analysis:

  • HPLC System: Agilent 1200 series or equivalent with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87H) is recommended. A C18 column can also be used with an appropriate mobile phase.

  • Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 0.005 N H₂SO₄) for an Aminex column, or an acetonitrile/water gradient for a C18 column.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30 - 60°C.

  • Injection Volume: 10 - 20 µL.

3. Data Analysis:

  • Identify this compound by comparing the retention time with that of a pure standard.

  • Quantify using a calibration curve prepared from a series of standard solutions of known concentrations.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is proposed to start from D-glucose and proceeds through the formation of myo-inositol.[6] myo-Inositol is a key intermediate in the synthesis of various cyclitols. The pathway involves several enzymatic steps, including phosphorylation, cyclization, and dephosphorylation to form myo-inositol, followed by a series of oxidation, dehydration, and reduction steps to yield this compound.[6]

quercitol_biosynthesis D_Glucose D-Glucose G6P Glucose-6-phosphate D_Glucose->G6P Hexokinase (ATP -> ADP) MIP myo-Inositol-1-phosphate G6P->MIP myo-Inositol-1-phosphate synthase (MIPS) (NAD+ -> NADH) myo_Inositol myo-Inositol MIP->myo_Inositol Inositol monophosphatase (H2O -> Pi) scyllo_Inosose scyllo-Inosose myo_Inositol->scyllo_Inosose Inositol dehydrogenase (NAD+ -> NADH) Diketone Diketone Intermediate scyllo_Inosose->Diketone Dehydratase This compound This compound (5-deoxy-inositol) Diketone->this compound Reductase(s) (NAD(P)H -> NAD(P)+) experimental_workflow sample_collection Sample Collection (e.g., leaves, wood) sample_prep Sample Preparation (Drying, Grinding) sample_collection->sample_prep extraction Extraction (e.g., PLE, Sonication) sample_prep->extraction derivatization Derivatization (for GC-MS) (e.g., Silylation) extraction->derivatization analysis Instrumental Analysis (GC-MS or HPLC) extraction->analysis Direct injection (for HPLC-RI/ELSD) derivatization->analysis data_processing Data Processing (Peak Integration, Identification) analysis->data_processing quantification Quantification (Internal/External Standard) data_processing->quantification taxonomic_analysis Taxonomic Analysis quantification->taxonomic_analysis taxonomic_logic genetic_basis Genetic Basis for Cyclitol Biosynthesis cyclitol_profile Characteristic Cyclitol Profile genetic_basis->cyclitol_profile Leads to quercitol_dominance Dominance of This compound cyclitol_profile->quercitol_dominance is characterized by taxonomic_marker This compound as a Taxonomic Marker quercitol_dominance->taxonomic_marker enables use as species_differentiation Species Differentiation taxonomic_marker->species_differentiation aids in

References

The Metabolic Journey of Quercitol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercitol, a naturally occurring cyclic polyol (cyclitol), is a cyclohexanepentol found in various plants, including oak species. Its structural similarity to glucose has garnered interest in its potential as a chiral building block for the synthesis of bioactive compounds. Despite this interest, a comprehensive understanding of its metabolic fate in vivo remains largely uncharted territory in scientific literature. This technical guide aims to provide a detailed overview of the predicted metabolic journey of this compound within a mammalian system. Drawing upon the established metabolic pathways of structurally related cyclitols and polyols, this document will delineate the anticipated absorption, distribution, metabolism, and excretion (ADME) of this compound. Furthermore, it will explore potential interactions with cellular signaling pathways and provide detailed experimental protocols for researchers seeking to investigate its metabolic profile.

Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

Absorption

The oral bioavailability of polyols is generally low and variable. Following oral ingestion, this compound is expected to be slowly and incompletely absorbed from the small intestine. The absorption of polyols is primarily a passive process, driven by concentration gradients. Factors such as the molecular size and stereochemistry of the cyclitol can influence its absorption rate.

Distribution

Once absorbed into the systemic circulation, this compound is likely to be distributed to various tissues. Studies on other polyols have shown distribution to the kidney, liver, and brain. The extent of tissue distribution is influenced by factors such as plasma protein binding and the ability of the molecule to cross cell membranes. For instance, studies on the flavanol metabolites have shown that the majority of metabolites are located in the kidney, followed by the liver, with lower concentrations in adipose tissue and the brain[1]. While structurally different, this highlights the importance of the kidney and liver in the processing of xenobiotics.

Metabolism

The metabolism of this compound is anticipated to occur through two primary routes: metabolism by host enzymes, primarily via the polyol pathway, and degradation by the gut microbiota.

The polyol pathway is a two-step metabolic process that converts aldoses to their corresponding polyols and then to ketoses. It is likely that this compound, being a cyclitol, would be a substrate for the enzymes of this pathway.

  • Oxidation by Dehydrogenases: In a reaction analogous to the conversion of sorbitol to fructose, this compound may be oxidized by a dehydrogenase, such as sorbitol dehydrogenase, to a corresponding inosose (a ketocyclitol). This reaction would involve the reduction of NAD+ to NADH.

  • Reduction by Reductases: Conversely, an inosose could be reduced to this compound by an aldose reductase, consuming NADPH in the process.

The balance of these reactions would depend on the specific tissue, the availability of cofactors (NAD+ and NADPH), and the substrate specificity of the enzymes for this compound and its oxidized form. The biosynthesis of this compound stereoisomers, such as (-)-vibo-quercitol and scyllo-quercitol, in microorganisms involves enzymes like (-)-vibo-quercitol 1-dehydrogenase and scyllo-inositol dehydrogenase, which catalyze the reduction of 2-deoxy-scyllo-inosose[2][3]. This provides a strong indication that similar enzymatic transformations are plausible in mammalian systems.

A significant portion of ingested this compound that is not absorbed in the small intestine will pass into the large intestine, where it will be subject to metabolism by the resident gut microbiota. Gut bacteria possess a wide array of enzymes capable of degrading complex carbohydrates and polyols that are indigestible by the host. The degradation of this compound by gut bacteria could involve various enzymatic reactions, including oxidation, dehydration, and ring cleavage, ultimately leading to the formation of smaller, absorbable molecules such as short-chain fatty acids (SCFAs). The fecal metabolome provides a functional readout of this microbial activity[4][5].

Excretion

Unabsorbed this compound will be excreted in the feces. Absorbed this compound and its metabolites are expected to be eliminated from the body primarily through urinary excretion. Studies on other polyols have demonstrated their presence in urine[6][7][8]. The rate of urinary excretion will depend on factors such as the glomerular filtration rate and the extent of tubular reabsorption.

Quantitative Data

As previously stated, specific quantitative data for the in vivo metabolic fate of this compound is not available in the current body of scientific literature. The following table provides a template for the types of quantitative data that would be essential to collect in future studies to fully characterize the ADME profile of this compound.

ParameterValueSpecies/ModelAdministration RouteDoseReference
Oral Bioavailability (%) Data not available
Time to Maximum Plasma Concentration (Tmax) Data not available
Maximum Plasma Concentration (Cmax) Data not available
Area Under the Curve (AUC) Data not available
Volume of Distribution (Vd) Data not available
Clearance (CL) Data not available
Urinary Excretion (% of dose) Data not available
Fecal Excretion (% of dose) Data not available

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the metabolic fate of this compound in vivo. These protocols are based on established methods for the analysis of polyols and other small molecules in biological matrices.

Animal Study Protocol
  • Animal Model: Male Wistar rats (200-250 g) are a suitable model. Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.

  • Administration: this compound can be administered orally via gavage at a range of doses (e.g., 50, 100, and 200 mg/kg body weight) dissolved in a suitable vehicle (e.g., water or saline). A control group should receive the vehicle alone. For bioavailability studies, an intravenous administration group is also required.

  • Sample Collection:

    • Blood: Blood samples (approx. 0.25 mL) should be collected from the tail vein at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma should be separated by centrifugation and stored at -80°C.

    • Urine and Feces: Urine and feces should be collected over a 24 or 48-hour period post-administration. The total volume of urine and weight of feces should be recorded. Aliquots should be stored at -80°C.

    • Tissues: At the end of the study, animals can be euthanized, and various tissues (e.g., liver, kidney, brain, intestine) collected, weighed, and stored at -80°C for analysis of this compound and metabolite distribution.

Sample Preparation
  • Plasma: To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant can be collected and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase for analysis.

  • Urine: Urine samples can be diluted with water and then subjected to a solid-phase extraction (SPE) clean-up to remove interfering substances.

  • Feces and Tissues: Homogenize a known weight of feces or tissue in a suitable buffer. The homogenate can then be extracted with an organic solvent (e.g., methanol or acetonitrile) to isolate this compound and its metabolites.

Analytical Methods

This method is suitable for the quantification of polyols in biological samples[9][10].

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C).

  • Mobile Phase: Isocratic elution with deionized water at a flow rate of 0.6 mL/min.

  • Detection: Pulsed electrochemical detector with a gold working electrode.

  • Quantification: Based on a standard curve of known concentrations of this compound.

GC-MS is a highly sensitive and specific method for the analysis of polyols[7].

  • Derivatization: Polyols are not volatile and require derivatization prior to GC analysis. A common method is to convert them to their trimethylsilyl (TMS) ethers using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms).

  • MS Detection: The mass spectrometer is operated in either full-scan mode for metabolite identification or selected ion monitoring (SIM) mode for targeted quantification.

Signaling Pathways and Logical Relationships

While direct evidence of this compound's effect on specific signaling pathways is lacking, its potential metabolism through the polyol pathway suggests an indirect influence on cellular signaling through the modulation of key cofactors.

The Polyol Pathway and Redox Balance

The polyol pathway can impact the cellular redox state by altering the ratios of NAD+/NADH and NADP+/NADPH.

  • Aldose Reductase: The reduction of an aldose (or in this case, an inosose) by aldose reductase consumes NADPH. A high flux through this pathway could deplete cellular NADPH levels, which is a critical cofactor for the antioxidant enzyme glutathione reductase. This could lead to increased oxidative stress.

  • Sorbitol Dehydrogenase: The oxidation of a polyol by sorbitol dehydrogenase produces NADH. An increase in the NADH/NAD+ ratio can inhibit key metabolic enzymes and alter cellular energy metabolism.

The following diagram illustrates the proposed metabolic pathway of this compound and its connection to cellular redox balance.

Quercitol_Metabolism cluster_absorption Gastrointestinal Tract cluster_distribution Systemic Circulation & Tissues cluster_metabolism Metabolism cluster_excretion Excretion Oral this compound Oral this compound Absorbed this compound Absorbed this compound Oral this compound->Absorbed this compound Small Intestine (Passive Diffusion) Unabsorbed this compound Unabsorbed this compound Oral this compound->Unabsorbed this compound Tissue Distribution Tissue Distribution Absorbed this compound->Tissue Distribution Bloodstream Gut Microbiota Metabolites Gut Microbiota Metabolites Unabsorbed this compound->Gut Microbiota Metabolites Large Intestine Inosose Inosose Tissue Distribution->Inosose Sorbitol Dehydrogenase (NAD+ -> NADH) Urine Urine Tissue Distribution->Urine Kidney Inosose->Tissue Distribution Aldose Reductase (NADPH -> NADP+) Inosose->Urine Kidney Feces Feces Gut Microbiota Metabolites->Feces

Fig. 1: Proposed metabolic fate of orally administered this compound.
Experimental Workflow for In Vivo Metabolism Study

The following diagram outlines the logical workflow for conducting an in vivo study on the metabolic fate of this compound.

Experimental_Workflow cluster_animal_study In Vivo Study cluster_sample_processing Sample Processing cluster_analysis Analytical Methods cluster_data_analysis Data Analysis Administration This compound Administration (Oral Gavage) Sample Collection Collection of Blood, Urine, and Feces Administration->Sample Collection Tissue Harvest Tissue Collection (Liver, Kidney, etc.) Sample Collection->Tissue Harvest Extraction Extraction of this compound and Metabolites Sample Collection->Extraction Tissue Harvest->Extraction Derivatization Derivatization for GC-MS (e.g., Silylation) Extraction->Derivatization HPLC-ECD HPLC with Electrochemical Detection Extraction->HPLC-ECD GC-MS Gas Chromatography- Mass Spectrometry Derivatization->GC-MS Quantification Quantification of this compound and Metabolites HPLC-ECD->Quantification GC-MS->Quantification Metabolite ID Metabolite Identification GC-MS->Metabolite ID Pharmacokinetics Pharmacokinetic Modeling (Cmax, Tmax, AUC, etc.) Quantification->Pharmacokinetics

Fig. 2: Experimental workflow for studying this compound metabolism.

Conclusion

The metabolic fate of this compound in vivo is an area that warrants significant further investigation. Based on the metabolism of related cyclitols and polyols, it is hypothesized that this compound undergoes limited intestinal absorption, with the unabsorbed portion being metabolized by the gut microbiota. Absorbed this compound is likely to be metabolized via the polyol pathway, which could have implications for cellular redox balance. To confirm these hypotheses and to fully elucidate the ADME profile and potential bioactivity of this compound, dedicated in vivo studies employing robust analytical techniques are essential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to embark on such investigations, which will be crucial for understanding the potential therapeutic applications of this intriguing natural compound.

References

Methodological & Application

Application Notes and Protocols for Quercitol Extraction and Purification from Oak Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercitol, a naturally occurring cyclitol (cyclohexanepentol), is a compound of significant interest in pharmaceutical research and drug development.[1] Found in various plant species, particularly in the bark of oaks (Quercus spp.), it serves as a valuable chiral building block for the synthesis of a variety of bioactive molecules.[2] Its structural similarity to inositols suggests potential roles in cellular signaling pathways, although this area is still under active investigation. These notes provide detailed protocols for the extraction of this compound from oak bark and its subsequent purification, aimed at yielding a high-purity compound for research and development purposes.

Data Presentation: Quantitative Parameters for Extraction and Purification

The efficiency of this compound extraction and purification is influenced by several factors, including the choice of extraction method, solvent, temperature, and chromatographic conditions. The following tables summarize key quantitative data derived from analogous extractions of related compounds from oak bark to provide a baseline for protocol development.

Table 1: Comparison of Extraction Methods for Compounds from Oak Bark

Extraction MethodTypical SolventTemperature (°C)TimeReported Yield of Related Polyphenols (mg/g dry bark)Reference
Soxhlet Extraction80% EthanolBoiling point of solvent4 - 6 hours49 - 63[3]
Ultrasound-Assisted Extraction (UAE)50:50 Ethanol:Water7015 minutes~267 (as total phenolics)[4]
Microwave-Assisted Extraction (MAE)70:30 Ethanol:WaterNot specified18 minutes~347 (as total phenolics)[4]

Table 2: Parameters for Column Chromatography Purification of Flavonoids

ParameterSpecificationReference
Stationary Phase Silica gel (70-230 mesh)[5]
Mobile Phase Gradient of n-hexane, ethyl acetate, and methanol[6]
Elution Monitoring Thin-Layer Chromatography (TLC)[6]
Purity Assessment High-Performance Liquid Chromatography (HPLC)[7]

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and purification of this compound from oak bark.

Protocol 1: Preparation of Oak Bark Material
  • Collection and Identification: Collect bark from a mature Quercus robur (or other suitable oak species) tree. Ensure proper botanical identification.

  • Cleaning and Drying: Wash the collected bark thoroughly with distilled water to remove any surface dirt and debris. Air-dry the bark in a well-ventilated area, protected from direct sunlight, or use a forced-air oven at a temperature no higher than 40-50°C to prevent degradation of thermolabile compounds.

  • Grinding: Once completely dry, grind the bark into a fine powder (e.g., to pass through a 20-40 mesh sieve) using a laboratory mill. A smaller particle size increases the surface area for more efficient extraction.

  • Storage: Store the powdered bark in an airtight, light-resistant container in a cool, dry place until required for extraction.

Protocol 2: Extraction of this compound

This protocol describes three common extraction methods. The choice of method may depend on available equipment and desired extraction efficiency and time.

  • Apparatus Setup: Set up a Soxhlet apparatus with a round-bottom flask, Soxhlet extractor, and condenser.

  • Sample Preparation: Place approximately 20 g of powdered oak bark into a cellulose thimble and place the thimble inside the Soxhlet extractor.

  • Solvent Addition: Add 250 mL of 80% ethanol to the round-bottom flask.

  • Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed for 6-8 hours, ensuring a consistent cycle of solvent percolation.

  • Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain a crude extract.

  • Sample and Solvent Mixture: In a beaker, mix 20 g of powdered oak bark with 200 mL of 50:50 (v/v) ethanol:water.

  • Ultrasonication: Place the beaker in an ultrasonic bath. Set the temperature to 50°C and sonicate for 30 minutes.[8]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid bark residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 40-50°C to yield the crude extract.

  • Sample and Solvent Mixture: In a microwave-safe extraction vessel, combine 20 g of powdered oak bark with 200 mL of 70:30 (v/v) ethanol:water.

  • Microwave Extraction: Place the vessel in a microwave extractor. Set the power to 400-600 W and the extraction time to 15-20 minutes.[9]

  • Filtration: After extraction and cooling, filter the mixture to separate the extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 40-50°C to obtain the crude extract.

Protocol 3: Purification of this compound by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (70-230 mesh) in n-hexane and pack it into a glass chromatography column (e.g., 50 cm length x 3 cm diameter). Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (n-hexane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica gel on top of the packed column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by introducing ethyl acetate in increasing proportions (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate), followed by the introduction of methanol for more polar fractions.

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

  • Monitoring by TLC: Monitor the collected fractions using Thin-Layer Chromatography (TLC). Spot a small amount of each fraction onto a silica gel TLC plate and develop it in an appropriate solvent system (e.g., a mixture of ethyl acetate and methanol). Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling and Concentration: Combine the fractions that show a single spot corresponding to the expected Rf value of this compound. Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or RI).

Visualizations

Experimental Workflow

Quercitol_Extraction_Purification cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification & Analysis oak_bark Oak Bark Collection cleaning Cleaning & Drying oak_bark->cleaning grinding Grinding cleaning->grinding powder Powdered Oak Bark grinding->powder soxhlet Soxhlet Extraction powder->soxhlet uae Ultrasound-Assisted Extraction (UAE) powder->uae mae Microwave-Assisted Extraction (MAE) powder->mae concentration Concentration (Rotary Evaporator) soxhlet->concentration uae->concentration mae->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chrom Column Chromatography crude_extract->column_chrom tlc TLC Monitoring column_chrom->tlc hplc HPLC Purity Analysis column_chrom->hplc pure_this compound Purified this compound hplc->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Conceptual Relationship: this compound in Plant Stress Response

Quercitol_Stress_Response stress Abiotic/Biotic Stress (e.g., drought, pathogens) plant Oak Tree stress->plant signaling Stress Signaling Pathways (e.g., ROS, Phytohormones) plant->signaling biosynthesis This compound Biosynthesis signaling->biosynthesis This compound This compound Accumulation biosynthesis->this compound response Enhanced Stress Tolerance (e.g., osmotic adjustment, antioxidant defense) This compound->response

Caption: Role of this compound in Plant Stress Response.

References

Application Notes and Protocols for the Stereoselective Synthesis of (-)-vibo-Quercitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of (-)-vibo-Quercitol, a naturally occurring deoxyinositol with potential applications as a chiral building block in the synthesis of bioactive compounds, including antidiabetic agents.[1][2][3][4] Two primary approaches are detailed: a highly stereoselective enzymatic synthesis and a plausible multi-step chemical synthesis route.

Data Presentation

The following table summarizes the quantitative data associated with the key synthetic methods for producing (-)-vibo-Quercitol.

Synthetic ApproachKey Reaction StepStarting MaterialProductYieldStereoselectivity (de)Reference
Enzymatic SynthesisBioreduction2-deoxy-scyllo-inosose (DOI)(-)-vibo-Quercitol77% (from maltodextrin)74-88%[2][3]
Chemical SynthesisDiastereoselective DihydroxylationProtected (1,4,5)-cyclohex-2-ene-triolProtected Quercitol PrecursorHigh (not specified)Varies with protecting groups[5]

Experimental Protocols

Enzymatic Synthesis of (-)-vibo-Quercitol from Maltodextrin

This protocol utilizes an in vitro synthetic enzymatic biosystem to produce (-)-vibo-Quercitol from maltodextrin in a one-pot reaction.[3] The system comprises five enzymes, including one for NADH regeneration.

Materials:

  • Maltodextrin

  • ATP-free in vitro synthetic enzymatic biosystem composed of:

    • (-)-vibo-quercitol 1-dehydrogenase (QUDH) from Burkholderia terrae[1][4]

    • Other enzymes for the conversion of maltodextrin to 2-deoxy-scyllo-inosose (DOI)

    • Enzyme for NADH regeneration

  • Reaction Buffer (e.g., potassium phosphate buffer)

  • 5 M KOH for pH adjustment

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine maltodextrin (e.g., 10 g/L to 50 g/L) with the ATP-free in vitro synthetic enzymatic biosystem in the reaction buffer.

  • Incubation: Incubate the reaction mixture under optimized conditions of temperature and pH.

  • pH Adjustment: Monitor the pH of the reaction and adjust to neutral with 5 M KOH as needed.[1]

  • Reaction Monitoring: At regular intervals, withdraw aliquots of the reaction mixture for analysis by HPLC to monitor the consumption of the starting material and the formation of (-)-vibo-Quercitol.

  • HPLC Analysis: Employ an HPLC system equipped with a chiral separation column (e.g., Shodex SUGAR KS-801) and a refractive index detector. Use distilled water as the mobile phase.[1] The retention time for (-)-vibo-Quercitol should be predetermined using a standard.

  • Purification: Upon completion of the reaction, purify (-)-vibo-Quercitol from the reaction mixture using standard chromatographic techniques.

Expected Outcome: Using this enzymatic biosystem, up to 25.3 g/L of (-)-vibo-Quercitol with a purity of 87% can be produced from 50 g/L of maltodextrin.[3][6] The diastereomeric excess (de) for the bioreduction of DOI to (-)-vibo-quercitol has been reported to be in the range of 74-88%.[2]

Chemical Synthesis of this compound Stereoisomers via Diastereoselective Dihydroxylation

While a direct, complete protocol for (-)-vibo-Quercitol is not detailed in a single source, a general strategy involves the diastereoselective dihydroxylation of a protected chiral (1,4,5)-cyclohex-2-ene-triol derived from a chiral pool starting material like D-mannitol or D-quinic acid.[5][7] The choice of protecting groups is crucial for directing the stereochemical outcome of the dihydroxylation step.

Key Steps:

  • Synthesis of a Chiral Cyclohexene Intermediate: This typically involves multiple steps starting from a readily available chiral starting material such as D-mannitol. A key reaction in this sequence is a ring-closing metathesis to form the cyclohexene ring.

  • Protection of Hydroxyl Groups: The hydroxyl groups on the cyclohexene intermediate are protected. The choice of protecting groups (e.g., acetal or acetyl groups) influences the stereoselectivity of the subsequent dihydroxylation.[5]

  • Stereoselective Dihydroxylation: The double bond of the protected cyclohexene is dihydroxylated. The Sharpless Asymmetric Dihydroxylation is a powerful method for this transformation, using a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[8][9]

  • Deprotection: The protecting groups are removed to yield the final this compound product.

Illustrative Protocol for Sharpless Asymmetric Dihydroxylation:

This is a general procedure that would need to be optimized for the specific protected cyclohexene intermediate.

Materials:

  • Protected (1,4,5)-cyclohex-2-ene-triol

  • AD-mix-α or AD-mix-β (commercially available premixed reagents for Sharpless Asymmetric Dihydroxylation)

  • tert-Butanol

  • Water

  • Methanesulfonamide (if the alkene is substituted)

  • Sodium sulfite or sodium bisulfite for quenching

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the protected cyclohexene intermediate in a 1:1 mixture of tert-butanol and water.

  • Addition of AD-mix: Cool the solution to 0 °C and add the appropriate AD-mix (AD-mix-α or AD-mix-β, depending on the desired stereochemistry of the diol). If the alkene is substituted, add methanesulfonamide.

  • Reaction: Stir the reaction mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).

  • Quenching: Quench the reaction by adding a solid quenching agent such as sodium sulfite or sodium bisulfite.

  • Extraction: Warm the mixture to room temperature and stir for about an hour. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting diol by column chromatography.

Visualizations

Enzymatic_Synthesis_Workflow Maltodextrin Maltodextrin Enzymatic_Cascade In vitro Enzymatic Cascade (5 Enzymes) Maltodextrin->Enzymatic_Cascade DOI 2-deoxy-scyllo-inosose (DOI) Enzymatic_Cascade->DOI QUDH (-)-vibo-quercitol 1-dehydrogenase (QUDH) + NADH DOI->QUDH Vibo_this compound (-)-vibo-Quercitol QUDH->Vibo_this compound

Caption: Enzymatic synthesis of (-)-vibo-Quercitol.

Chemical_Synthesis_Workflow Start D-Mannitol Intermediate1 Multi-step Conversion (including Ring-Closing Metathesis) Start->Intermediate1 Cyclohexene Protected Chiral (1,4,5)-cyclohex-2-ene-triol Intermediate1->Cyclohexene Dihydroxylation Stereoselective Dihydroxylation (e.g., Sharpless AD) Cyclohexene->Dihydroxylation Protected_this compound Protected this compound Dihydroxylation->Protected_this compound Deprotection Deprotection Protected_this compound->Deprotection Vibo_this compound (-)-vibo-Quercitol Deprotection->Vibo_this compound

Caption: General chemical synthesis of (-)-vibo-Quercitol.

References

Application Note: Characterization of Quercitol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quercitols are a group of naturally occurring cyclitols (cyclohexanepentols), which are five-membered saturated carbocyclic polyols. They exist as several stereoisomers, such as vibo-quercitol, epi-quercitol, and (-)-proto-quercitol. Found in various plants, notably as a characteristic component in species of the Quercus (oak) genus, quercitols serve as important taxonomic markers.[1][2] Their structural characterization is crucial for natural product chemistry, metabolomics, and exploring their potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable and complementary techniques for the unambiguous structural elucidation and quantification of these compounds.

Note on Quercitol vs. Quercetin: It is important to distinguish this compound, a saturated cyclitol, from Quercetin, a well-studied flavonoid polyphenol. While both are natural products, their chemical structures, properties, and biological activities are distinct. Quercetin is known to modulate numerous signaling pathways, whereas the specific biological roles of Quercitols are less extensively documented.[3][4] This document focuses exclusively on the characterization of This compound .

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Characterization

Application: NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like quercitols. One-dimensional (1D) NMR experiments (¹H and ¹³C) provide information about the chemical environment of each proton and carbon atom. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms, which is essential for determining the specific stereoisomer.

Quantitative Data: NMR Spectral Data of (-)-proto-Quercitol

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for (-)-proto-quercitol, a common isomer.[5] Data was recorded in an ethanolic extract.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-75.5
23.8472.3
33.4874.0
43.9370.0
53.3275.8
61.51, 2.1533.5

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis of this compound

This protocol outlines the general steps for acquiring high-quality NMR data for a purified this compound sample.

  • Sample Preparation:

    • Purity: Ensure the isolated this compound sample is of high purity (>95%) to avoid spectral overlap from contaminants.[6]

    • Mass: Weigh approximately 1-5 mg of the purified compound.

    • Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.[6] D₂O is often preferred for polyols due to their high polarity.

    • Mixing: Vortex the sample for 30 seconds to ensure complete dissolution.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. Modern spectrometers often have automated shimming routines ("topshim").[7]

    • Tune and match the probe for the relevant nuclei (¹H and ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum. A typical experiment uses a 30° pulse width and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a 1D carbon spectrum. Proton-decoupled experiments like zgpg30 are common. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time is required.

    • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

    • 2D NMR (COSY): Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin couplings, revealing which protons are adjacent to each other.

    • 2D NMR (HSQC/HMQC): Acquire a ¹H-¹³C HSQC or HMQC spectrum to correlate each proton with its directly attached carbon atom.

    • 2D NMR (HMBC): Acquire a ¹H-¹³C HMBC spectrum to identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra.

    • Reference the spectra using the residual solvent signal (e.g., HDO at ~4.79 ppm in D₂O).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure and stereochemistry of the this compound isomer.

Mass Spectrometry (MS) for this compound Characterization

Application: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers structural information. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique. Due to the polar and non-volatile nature of quercitols, derivatization is required to convert them into less polar, more volatile compounds suitable for GC analysis.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used as an alternative method that may not require derivatization.

Quantitative Data: GC-MS Fragmentation of Quercitols

After derivatization (e.g., as trimethylsilyl ethers), quercitols can be analyzed by GC-MS. The mass spectra of different isomers are often very similar, but their distinct retention times on the GC column allow for their separation and identification.[1][2]

Analysis TypeExpected Ion InformationComments
EI-MS of TMS-derivatized this compound Molecular Ion (M⁺)Often weak or absent in Electron Ionization (EI).
Characteristic FragmentsCommon fragments include ions resulting from the loss of methyl groups (m/z M-15) and trimethylsilanol (m/z M-90).
Key Diagnostic IonsIons such as m/z 73, 147, 204, and 217 are characteristic of silylated polyols.
ESI-MS of native this compound [M+H]⁺, [M+Na]⁺, [M+K]⁺In positive ion mode Electrospray Ionization (ESI).
[M-H]⁻, [M+HCOO]⁻In negative ion mode ESI.
Experimental Protocol: GC-MS Analysis of this compound

This protocol describes a typical workflow for analyzing quercitols from a plant extract.

  • Sample Preparation & Derivatization:

    • Extraction: Extract the dried plant material using a suitable solvent system (e.g., pressurized liquid extraction with an ethanol/water mixture).

    • Drying: Evaporate the solvent from the extract to complete dryness under a stream of nitrogen or using a rotary evaporator.

    • Derivatization (Silylation):

      • To the dry residue (approx. 1 mg), add 100 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

      • Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

      • Cool the sample to room temperature before injection.

  • Instrument Setup & Data Acquisition:

    • GC Column: Use a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

    • Injection: Inject 1 µL of the derivatized sample into the GC inlet, typically in splitless or split mode.

    • GC Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase temperature at 3°C/minute to 250°C.

      • Hold: Maintain 250°C for 10 minutes.

      • (Note: This program should be optimized for the specific instrument and column).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 600.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the retention times with those of authentic standards of this compound isomers if available.

    • Analyze the mass spectrum of each peak. Compare the fragmentation pattern with reference spectra from mass spectral libraries (e.g., NIST, Wiley) to confirm the identity of the this compound isomers.

Visualizations

Integrated Workflow for this compound Characterization

The following diagram illustrates a logical workflow for the complete characterization of this compound from a natural source, integrating both MS and NMR techniques.[8]

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Mass Spectrometry Analysis cluster_2 NMR Spectroscopy Analysis cluster_3 Structure Elucidation Start Natural Product Source (e.g., Quercus leaves) Extract Extraction & Fractionation Start->Extract Purify Purification (e.g., Chromatography) Extract->Purify Deriv Derivatization (for GC-MS) Purify->Deriv LCMS LC-MS Analysis Purify->LCMS NMR_Prep NMR Sample Prep (Dissolve in D-solvent) Purify->NMR_Prep GCMS GC-MS Analysis MW Determine Molecular Weight & Isomer Profile GCMS->MW LCMS->MW Integrate Integrate MS & NMR Data MW->Integrate NMR_Acq 1D (¹H, ¹³C) & 2D (COSY, HSQC) NMR Data Acquisition NMR_Prep->NMR_Acq Structure Determine Connectivity & Stereochemistry NMR_Acq->Structure Structure->Integrate Confirm Final Structure Confirmed Integrate->Confirm

Caption: Integrated workflow for natural product characterization.

Conceptual Signaling Pathway Modulation

While specific signaling pathways for this compound are not well-established, bioactive natural products often function by interacting with cellular targets. The diagram below illustrates a general mechanism of action.

G This compound Bioactive Compound (e.g., this compound) Target Cellular Target (Receptor / Enzyme) This compound->Target Binding & Modulation Cascade Signaling Cascade (e.g., Kinase Pathway) Target->Cascade Activation or Inhibition Response Cellular Response (e.g., Anti-inflammatory Effect) Cascade->Response

Caption: General mechanism of a bioactive natural product.

References

Application Note: HPLC-Based Quantification of Quercitol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quercitol, a naturally occurring cyclitol (cyclic polyol), is found in various plant species, notably in oak wood (Quercus sp.). As a chiral building block, it holds significant interest for the synthesis of bioactive compounds. Accurate quantification of this compound in plant extracts is crucial for quality control of raw materials, standardization of herbal products, and for research in phytochemistry and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plant extracts. Due to its lack of a significant UV chromophore, this method employs Refractive Index Detection (RID) for effective quantification.

Principle

This method utilizes a ligand exchange chromatography column for the separation of this compound from other components in the plant extract. The separation is based on the interaction of the hydroxyl groups of the cyclitol with the stationary phase. An isocratic mobile phase of ultrapure water is used. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

Materials and Reagents

  • This compound certified reference standard: (Purity ≥98%)

  • Deionized water: (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges: (e.g., C18 or graphitized carbon, depending on the plant matrix)

  • Syringe filters: (0.45 µm, PTFE or nylon)

Instrumentation

  • HPLC system: Equipped with a degasser, isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Analytical column: Ligand exchange column (e.g., Shodex SUGAR SP0810, Pb2+ form, 300 x 8.0 mm)

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath

  • Rotary evaporator

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of deionized water in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water to achieve concentrations ranging from 0.05 mg/mL to 0.8 mg/mL. These will be used to construct the calibration curve.

Sample Preparation (Plant Extract)
  • Drying and Grinding: Dry the plant material (e.g., leaves, bark, wood shavings) at 40-50°C to a constant weight. Grind the dried material into a fine powder (approx. 40 mesh).

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of 80% methanol (or another suitable solvent).

    • Sonicate the mixture for 30 minutes at 40°C.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Purification (Solid Phase Extraction - SPE):

    • Reconstitute the dried extract in 5 mL of deionized water.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the reconstituted extract onto the cartridge.

    • Wash with deionized water to remove interfering polar compounds.

    • Elute the cyclitol fraction with an appropriate solvent (e.g., a mixture of water and a polar organic solvent). The specific SPE sorbent and elution solvent may need to be optimized depending on the plant matrix.

  • Final Preparation:

    • Evaporate the eluted fraction to dryness and reconstitute in a known volume (e.g., 2 mL) of deionized water.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-RID Method Parameters

ParameterCondition
Column Shodex SUGAR SP0810 (Pb2+ form, 300 x 8.0 mm) or equivalent
Mobile Phase 100% Deionized Water
Flow Rate 0.5 mL/min
Injection Volume 20 µL
Column Temperature 80°C
RID Temperature 35°C
Run Time 30 minutes

Data Presentation: Quantitative Data Summary

The following tables summarize typical validation parameters for the HPLC-RID method for the quantification of polyols, which are applicable to this compound analysis.[1][2]

Table 1: Linearity and Sensitivity

AnalyteLinearity Range (mg/mL)Regression EquationCorrelation Coefficient (r²)LOD (mg/mL)LOQ (mg/mL)
This compound0.05 - 0.8y = mx + c (Illustrative)≥ 0.998~0.015~0.05

Table 2: Precision

AnalyteConcentration (mg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound0.1< 2.0< 3.0
0.5< 1.5< 2.5
0.8< 1.0< 2.0

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration (mg/mL)Mean Recovery (%)%RSD
This compound0.198.5 - 102.0< 2.0
0.499.0 - 101.5< 1.5
0.799.5 - 101.0< 1.5

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., 80% Methanol, Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation1 Evaporation to Dryness supernatant->evaporation1 reconstitution1 Reconstitution in Water evaporation1->reconstitution1 spe Solid Phase Extraction (SPE) reconstitution1->spe evaporation2 Evaporation of Eluate spe->evaporation2 reconstitution2 Final Reconstitution & Filtration evaporation2->reconstitution2 hplc_vial Sample in HPLC Vial reconstitution2->hplc_vial hplc_system HPLC System (Isocratic Pump, Column Oven, RID) hplc_vial->hplc_system column Ligand Exchange Column (e.g., Shodex SUGAR SP0810) hplc_system->column detection Refractive Index Detection (RID) column->detection data_acquisition Data Acquisition & Processing detection->data_acquisition quantify Quantify this compound in Sample data_acquisition->quantify standard_prep Prepare this compound Standards calibration_curve Generate Calibration Curve standard_prep->calibration_curve calibration_curve->quantify result Final Concentration (mg/g) quantify->result

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Analytical Method cluster_analyte Analyte Properties cluster_result Outcome hplc HPLC column Ligand Exchange Chromatography hplc->column detector Refractive Index Detector (RID) column->detector quantification Accurate Quantification detector->quantification This compound This compound no_chromophore Lacks UV Chromophore This compound->no_chromophore polyol Cyclic Polyol This compound->polyol no_chromophore->detector necessitates polyol->column is suitable for

Caption: Rationale for the selected analytical method.

Conclusion

The described HPLC-RID method provides a reliable and robust approach for the quantification of this compound in plant extracts. The use of a ligand exchange column allows for effective separation, and RID provides the necessary detection capability for this non-chromophoric compound. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound-containing plant materials. Method validation parameters demonstrate that the technique is linear, precise, and accurate for its intended purpose.

References

Quercitol: A Versatile Chiral Precursor in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Quercitol, a naturally occurring cyclohexanepentol, has emerged as a valuable and versatile chiral precursor in the field of asymmetric synthesis. Its rigid cyclohexane core, adorned with multiple stereocenters, provides a robust scaffold for the synthesis of a wide range of complex and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as chiral building blocks, with a focus on the synthesis of bioactive compounds such as conduramines, gabosines, and other pseudo-sugars.

Introduction to this compound as a Chiral Synthon

Quercitols belong to the family of cyclitols, which are carbocyclic polyols. The inherent chirality and dense functionalization of quercitols make them attractive starting materials in "chiral pool" synthesis, a strategy that utilizes readily available enantiopure natural products to construct complex target molecules. The most common and utilized isomer is (+)-proto-quercitol, which possesses a glucose-like configuration, rendering it an excellent candidate for the synthesis of carbohydrate mimetics and other bioactive molecules.[1][2] Its utility stems from the ability to selectively protect and functionalize its multiple hydroxyl groups, allowing for precise stereochemical control in subsequent transformations.

Applications in the Synthesis of Bioactive Molecules

The strategic manipulation of the hydroxyl groups and the carbon skeleton of this compound has enabled the synthesis of various classes of bioactive compounds.

Synthesis of Conduramine Analogs

Conduramines, aminocyclohexenetriols, are important synthetic intermediates for the preparation of amino- and diaminocyclitols, many of which form the aglycon core of therapeutically important aminoglycoside antibiotics. The synthesis of conduramine derivatives often leverages the stereochemistry of this compound to install the required amino functionality with high stereocontrol.

Synthesis of Gabosines and Pseudo-sugars

Gabosines are a family of naturally occurring C7 carbasugars that exhibit a range of biological activities, including antibiotic and anticancer properties. The synthesis of gabosine analogues and other pseudo-sugars from this compound takes advantage of its carbocyclic nature, providing a stable scaffold that can mimic the structure of natural sugars while offering resistance to enzymatic hydrolysis. This makes them promising candidates for the development of glycosidase inhibitors and other therapeutic agents.

Key Synthetic Transformations and Experimental Data

The following tables summarize key synthetic transformations starting from this compound derivatives, highlighting the reaction conditions and outcomes.

Table 1: Synthesis of (+)-proto-Quercitol from (-)-Shikimic Acid [1][3]

StepReactionReagents and ConditionsProductYieldPurity
1-8Conversion to Key IntermediateMulti-step synthesisKey Intermediate53% (overall)-
9-11Conversion to (+)-proto-QuercitolMulti-step synthesis(+)-proto-Quercitol78% (overall)>99%

Table 2: Synthesis of (-)-gala-Quercitol from (-)-Shikimic Acid [1][3]

StepReactionReagents and ConditionsProductYieldPurity
1-8Conversion to Key IntermediateMulti-step synthesisKey Intermediate53% (overall)-
9-13Conversion to (-)-gala-QuercitolMulti-step synthesis(-)-gala-Quercitol63% (overall)>99%

Experimental Protocols

This section provides detailed experimental protocols for key reactions in the synthesis of this compound derivatives and their subsequent use in asymmetric synthesis.

Protocol 1: Esterification of (-)-Shikimic Acid[1]

Objective: To synthesize methyl (-)-shikimate as the first step in the synthesis of (+)-proto-quercitol.

Materials:

  • (-)-Shikimic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • A solution of (-)-shikimic acid in methanol is cooled to 0 °C.

  • Concentrated sulfuric acid is added dropwise to the solution.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexane) to afford methyl (-)-shikimate.

Expected Yield: ~97%

Protocol 2: Acetonide Protection of Methyl (-)-shikimate[1]

Objective: To protect the cis-vicinal diols of methyl (-)-shikimate.

Materials:

  • Methyl (-)-shikimate

  • 2,2-Dimethoxypropane (2,2-DMP)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl (-)-shikimate in ethyl acetate, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the acetonide-protected product.

Expected Yield: ~95%

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic pathways involving this compound and its precursors.

Synthesis_of_Quercitol_Isomers ShikimicAcid (-)-Shikimic Acid Intermediate Key Intermediate ShikimicAcid->Intermediate 8 steps 53% yield proto_this compound (+)-proto-Quercitol Intermediate->proto_this compound 3 steps 78% yield gala_this compound (-)-gala-Quercitol Intermediate->gala_this compound 5 steps 63% yield

Caption: Synthetic routes to (+)-proto-quercitol and (-)-gala-quercitol from (-)-shikimic acid.

Quercitol_Applications This compound This compound (Chiral Precursor) Protectedthis compound Protected this compound Derivatives This compound->Protectedthis compound Protection Conduramines Conduramine Analogs Protectedthis compound->Conduramines Stereoselective Amination Gabosines Gabosines & Pseudo-sugars Protectedthis compound->Gabosines Functional Group Interconversion BioactiveMolecules Other Bioactive Molecules Protectedthis compound->BioactiveMolecules Further Transformations

Caption: General synthetic applications of this compound as a chiral precursor.

Conclusion

This compound and its derivatives are powerful and versatile chiral precursors in asymmetric synthesis. Their rigid, stereochemically rich structure provides an excellent platform for the construction of complex and biologically important molecules. The protocols and data presented here offer a valuable resource for researchers in organic synthesis and drug discovery, facilitating the development of novel synthetic methodologies and the discovery of new therapeutic agents. Further exploration of the synthetic potential of this compound is expected to yield even more innovative applications in the future.

References

Synthesis of Glycosidase Inhibitors from Quercitol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of glycosidase inhibitors derived from quercitol, a naturally occurring cyclitol. This compound serves as a valuable chiral starting material for the synthesis of a variety of aminocyclitols, which have demonstrated significant potential as inhibitors of glycosidase enzymes, particularly α-glucosidase. This work is intended to guide researchers in the design, synthesis, and evaluation of novel this compound-based glycosidase inhibitors for applications in drug discovery and development.

Introduction

Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus, as it can delay the digestion of carbohydrates and consequently lower postprandial blood glucose levels. Quercitols (cyclohexanepentols) are naturally occurring cyclitols that provide a versatile chiral scaffold for the synthesis of potent glycosidase inhibitors.[1][2] Their stereochemically rich structures allow for the generation of diverse libraries of aminocyclitols, which are structural mimics of the natural sugar substrates of glycosidases.

This application note focuses on the synthesis of aminocyclohexanetetrols from two common this compound isomers: (+)-proto-quercitol and (-)-vibo-quercitol. Detailed protocols for the synthesis of key intermediates and final products are provided, along with methods for evaluating their inhibitory activity against α-glucosidase.

Synthetic Pathways

The general strategy for the synthesis of aminocyclitol-based glycosidase inhibitors from this compound involves the regioselective protection of hydroxyl groups, introduction of an amino functionality, and subsequent modifications to generate a library of derivatives. The chirality of the starting this compound is leveraged to produce enantiomerically pure final compounds.

Synthesis of 5-amino-1,2,3,4-cyclohexanetetrols from (+)-proto-Quercitol

A common route from (+)-proto-quercitol involves the formation of a protected intermediate, followed by the introduction of an azide group which is subsequently reduced to an amine. This aminocyclitol can then be further functionalized.

G cluster_synthesis Synthesis from (+)-proto-Quercitol This compound (+)-proto-Quercitol Protectedthis compound Regioselective Protection This compound->Protectedthis compound e.g., Acetonide protection AzidoIntermediate Introduction of Azide Protectedthis compound->AzidoIntermediate 1. Mesylation 2. NaN3 AminoIntermediate Reduction of Azide AzidoIntermediate->AminoIntermediate e.g., H2, Pd/C N_Substituted N-Alkylation / N-Acylation AminoIntermediate->N_Substituted Alkyl halide or Acyl chloride

Caption: Synthetic workflow from (+)-proto-Quercitol.

Synthesis of 5-amino-1,2,3,4-cyclohexanetetrols from (-)-vibo-Quercitol

Similarly, (-)-vibo-quercitol can be utilized as a starting material to generate a different set of stereoisomeric aminocyclitol inhibitors.[1][3] The synthetic strategy often involves similar steps of protection, nucleophilic substitution to introduce the nitrogen-containing group, and final deprotection and/or derivatization.

G cluster_synthesis_vibo Synthesis from (-)-vibo-Quercitol Vibothis compound (-)-vibo-Quercitol ProtectedVibo Protection of Hydroxyl Groups Vibothis compound->ProtectedVibo ActivatedIntermediate Activation of Hydroxyl Group ProtectedVibo->ActivatedIntermediate e.g., Tosylation AzidoVibo Azide Introduction ActivatedIntermediate->AzidoVibo NaN3 AminoVibo Reduction AzidoVibo->AminoVibo H2, Pd/C

Caption: Synthetic workflow from (-)-vibo-Quercitol.

Experimental Protocols

Synthesis of 5-amino-1,2,3,4-cyclohexanetetrol from (+)-proto-Quercitol (General Protocol)

This protocol is a generalized procedure based on reported syntheses.[2][4] Researchers should consult the primary literature for specific reaction conditions and characterization data.

Step 1: Regioselective Protection of (+)-proto-Quercitol

  • Dissolve (+)-proto-quercitol in a suitable solvent (e.g., dry acetone or 2,2-dimethoxypropane).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature until the formation of the desired protected diol is complete (monitor by TLC).

  • Quench the reaction with a mild base (e.g., triethylamine) and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Step 2: Introduction of the Azide Group

  • Dissolve the protected this compound derivative in a dry, aprotic solvent (e.g., pyridine or dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C and add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (TLC).

  • Work up the reaction by washing with aqueous acid and brine, then dry the organic layer and concentrate.

  • Dissolve the crude mesylate or tosylate in a polar aprotic solvent (e.g., DMF).

  • Add sodium azide (NaN₃) and heat the reaction mixture (e.g., 80-100 °C) until the reaction is complete.

  • Cool the reaction, dilute with water, and extract the product with a suitable organic solvent.

  • Wash the combined organic layers, dry, and concentrate. Purify the azido intermediate by column chromatography.

Step 3: Reduction of the Azide to an Amine

  • Dissolve the azido intermediate in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • The resulting aminocyclitol can be purified by crystallization or column chromatography on silica gel (often with a basic modifier like triethylamine in the eluent).[5]

Step 4: N-Alkylation or N-Acylation of the Aminocyclitol

  • For N-alkylation, dissolve the aminocyclitol in a suitable solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., K₂CO₃ or Et₃N) and the desired alkyl halide.

  • Stir the reaction at an appropriate temperature (room temperature to elevated temperatures) until completion.

  • For N-acylation, dissolve the aminocyclitol in a solvent like dichloromethane or pyridine.

  • Add the desired acyl chloride or anhydride and a base (e.g., triethylamine or pyridine).

  • Stir the reaction, typically at 0 °C to room temperature, until the starting amine is consumed.

  • Work up the reaction and purify the N-substituted product by column chromatography.[6]

α-Glucosidase Inhibition Assay

This protocol is a standard method for determining the in vitro inhibitory activity of the synthesized compounds against α-glucosidase from Saccharomyces cerevisiae.[7][8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 50-100 mM, pH 6.8-7.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.1 U/mL).

  • Prepare a solution of pNPG in phosphate buffer (e.g., 1.25 mM).

  • Prepare serial dilutions of the test compounds and acarbose in the assay buffer.

  • In a 96-well plate, add a specific volume of the enzyme solution to each well.

  • Add a volume of the test compound or control solution to the wells and pre-incubate at 37 °C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding a volume of the pNPG substrate solution to each well.

  • Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a volume of a basic solution (e.g., 0.2 M Na₂CO₃).

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Analysis of Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed by measuring the rate of the enzymatic reaction at various concentrations of the substrate (pNPG) in the presence and absence of the inhibitor.

G cluster_kinetics Kinetic Analysis Workflow Setup Prepare reactions with varying [Substrate] and [Inhibitor] Measure Measure initial reaction velocities (Vo) Setup->Measure Plot Generate Lineweaver-Burk plot (1/Vo vs. 1/[S]) Measure->Plot Analyze Analyze plot to determine inhibition type and Ki Plot->Analyze

Caption: Workflow for kinetic analysis of enzyme inhibition.

The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines on the plot for different inhibitor concentrations reveals the mechanism of inhibition.[9][10][11]

Quantitative Data

The inhibitory activities of various this compound-derived glycosidase inhibitors are typically reported as IC₅₀ values. The table below summarizes the reported activities of some representative compounds.

CompoundStarting MaterialEnzyme SourceIC₅₀ (µM)Reference
5-amino-1,2,3,4-cyclohexanetetrol (unspecified stereoisomer) (+)-proto-QuercitolRat intestinal α-glucosidase12.5[2]
N-Hexyl aminothis compound (+)-proto-QuercitolRat intestinal maltasePotent (3-6 fold > Acarbose)[4][6]
N-Decyl aminothis compound (+)-proto-QuercitolRat intestinal maltasePotent (3-6 fold > Acarbose)[4][6]
1-O-methyl-5-amino-5-deoxy-L-talo-quercitol (-)-vibo-QuercitolBovine liver α-L-fucosidaseModerate[1][3]
Acarbose (Reference) N/ASaccharomyces cerevisiae α-glucosidaseVaries (e.g., ~658)[12]
Acarbose (Reference) N/ARat intestinal α-glucosidaseVaries[4]

Note: IC₅₀ values can vary significantly depending on the enzyme source and assay conditions.

Conclusion

This compound represents a valuable and versatile chiral starting material for the synthesis of a diverse range of aminocyclitol-based glycosidase inhibitors. The synthetic routes outlined in this application note provide a foundation for the development of novel and potent inhibitors. The detailed protocols for synthesis and biological evaluation will aid researchers in the systematic exploration of this promising class of compounds for potential therapeutic applications. Further investigation into the structure-activity relationships of these derivatives will be crucial for the design of next-generation glycosidase inhibitors with improved efficacy and selectivity.

References

Enzymatic Production of Quercitol Stereoisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic production of two quercitol stereoisomers: (-)-vibo-quercitol and scyllo-quercitol. Quercitols, also known as deoxyinositols, are cyclohexanepentols that serve as valuable chiral building blocks for the synthesis of pharmaceuticals.[1][2][3] Enzymatic synthesis offers a highly specific and environmentally friendly alternative to traditional chemical methods for producing these complex stereoisomers.

Introduction

The stereoselective synthesis of this compound isomers is of significant interest due to their potential as intermediates in the development of therapeutic agents.[3] This application note focuses on two key enzymatic pathways:

  • Production of (-)-vibo-quercitol: A multi-enzyme, one-pot cascade reaction starting from the readily available polysaccharide, maltodextrin. This pathway utilizes a series of enzymes to convert maltodextrin into the target molecule.[1][2][4]

  • Production of scyllo-quercitol: A two-enzyme system that converts myo-inositol, an abundant natural polyol, into scyllo-quercitol. This process leverages the activities of myo-inositol dehydrogenase and scyllo-inositol dehydrogenase.[5][6]

These protocols are designed to provide researchers with the necessary information to replicate and adapt these enzymatic syntheses in their own laboratories.

Section 1: Enzymatic Production of (-)-vibo-Quercitol

This section details a one-pot enzymatic cascade for the synthesis of (-)-vibo-quercitol from maltodextrin.[1][2][4]

Signaling Pathway Diagram

vibo_quercitol_pathway maltodextrin Maltodextrin g1p Glucose-1-Phosphate maltodextrin->g1p α-Glucan Phosphorylase g6p Glucose-6-Phosphate g1p->g6p Phosphoglucomutase doi 2-deoxy-scyllo-inosose g6p->doi 2-deoxy-scyllo-inosose Synthase (DOIS) vq (-)-vibo-Quercitol doi->vq (-)-vibo-quercitol 1-dehydrogenase (QUDH) nadh NADH nad NAD+ formate Formate co2 CO2 formate->co2 Formate Dehydrogenase (FDH) nad->formate nad->nadh nadh->doi

Caption: Enzymatic cascade for (-)-vibo-quercitol synthesis.

Experimental Workflow Diagram

experimental_workflow start Start recombinant_expression Recombinant Enzyme Production (E. coli) start->recombinant_expression purification Enzyme Purification (Affinity Chromatography) recombinant_expression->purification reaction_setup One-Pot Reaction Setup purification->reaction_setup incubation Incubation (e.g., 37°C) reaction_setup->incubation monitoring Reaction Monitoring (HPLC) incubation->monitoring monitoring->incubation Continue reaction termination Reaction Termination (e.g., Heat Inactivation) monitoring->termination Reaction complete downstream Downstream Processing (Filtration, Crystallization) termination->downstream analysis Product Analysis (HPLC, NMR) downstream->analysis end End analysis->end

Caption: General experimental workflow for enzymatic synthesis.

Quantitative Data
ParameterValueReference
SubstrateMaltodextrin[1][2][4]
Product(-)-vibo-Quercitol[1][2][4]
Yield (from 10 g/L maltodextrin)7.6 g/L (77% molar yield)[1][2]
Yield (from 50 g/L maltodextrin)25.3 g/L[1][2]
Purity (from 50 g/L maltodextrin)87%[1][2]
Optimal pH7.5[7][8]
Optimal Temperature37°C[8]
Experimental Protocols

Protocol 1: Recombinant Enzyme Production and Purification

This protocol describes the expression and purification of the required enzymes using an E. coli expression system.[9]

  • Gene Synthesis and Cloning: Synthesize the genes encoding α-glucan phosphorylase, phosphoglucomutase, 2-deoxy-scyllo-inosose synthase (DOIS), and (-)-vibo-quercitol 1-dehydrogenase (QUDH) from relevant microbial sources (e.g., Burkholderia terrae for QUDH). Clone the genes into an appropriate expression vector (e.g., pET-28a(+)) with a His-tag for purification.

  • Transformation: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance the yield of soluble protein.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.

  • Purification:

    • Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Dialyze the purified enzyme against a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.

Protocol 2: One-Pot Synthesis of (-)-vibo-Quercitol

This protocol details the enzymatic reaction for the production of (-)-vibo-quercitol.[1][7][8]

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the following reaction mixture:

    • 100 mM HEPES buffer (pH 7.5)

    • 10-50 g/L Maltodextrin

    • 20 mM Phosphate buffer

    • 5 mM MgCl₂

    • 0.5 mM CoCl₂

    • 2 mM NAD⁺

    • 100 mM Sodium formate (for NADH regeneration)

    • Purified enzymes (final concentrations to be optimized, e.g., 1 U/mL of each enzyme)

  • Reaction Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzymes.

  • Downstream Processing:

    • Centrifuge the reaction mixture to remove precipitated proteins.

    • The supernatant containing (-)-vibo-quercitol can be further purified by methods such as crystallization or column chromatography.

Section 2: Enzymatic Production of scyllo-Quercitol

This section describes the enzymatic synthesis of scyllo-quercitol from myo-inositol using myo-inositol dehydrogenase (IolG) and scyllo-inositol dehydrogenase (IolX) from Bacillus subtilis.[5][6]

Signaling Pathway Diagram

scyllo_quercitol_pathway myo_inositol myo-Inositol scyllo_inosose scyllo-Inosose myo_inositol->scyllo_inosose myo-Inositol Dehydrogenase (IolG) nad NAD+ scyllo_this compound scyllo-Quercitol scyllo_inosose->scyllo_this compound scyllo-Inositol Dehydrogenase (IolX) nadh NADH nad->scyllo_inosose nadh->scyllo_this compound

Caption: Enzymatic pathway for scyllo-quercitol synthesis.

Quantitative Data
ParameterValueReference
Substratemyo-Inositol[5][6]
Productscyllo-Quercitol[5][6]
Yield (from 10 g myo-inositol)1.8 g scyllo-inositol[5]
Purified Product (from 1.8 g)970 mg[5]
Optimal pH (IolG)9.5-10.5[10]
Optimal Temperature30°C[5]
Experimental Protocols

Protocol 3: Recombinant IolG and IolX Production and Purification

Follow the general procedure outlined in Protocol 1 for the recombinant expression and purification of IolG and IolX from Bacillus subtilis.

Protocol 4: Enzymatic Synthesis of scyllo-Quercitol

This protocol describes the enzymatic conversion of myo-inositol to scyllo-quercitol.[5]

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the following reaction mixture:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 10 g/L myo-Inositol

    • 1 mM NAD⁺

    • Purified IolG and IolX (final concentrations to be optimized)

  • Reaction Incubation: Incubate the reaction mixture at 30°C with gentle agitation.

  • Reaction Monitoring: Monitor the formation of scyllo-quercitol using HPLC.

  • Reaction Termination: Terminate the reaction by heat inactivation (95°C for 10 minutes).

  • Downstream Processing:

    • Centrifuge the reaction mixture to remove denatured enzymes.

    • Due to the lower solubility of scyllo-quercitol compared to myo-inositol, it may precipitate out of the solution upon cooling.[5]

    • The precipitated scyllo-quercitol can be collected by filtration and further purified by recrystallization.

Section 3: Analytical Methods

Protocol 5: HPLC Analysis of this compound Stereoisomers

This protocol provides a general method for the analysis of this compound stereoisomers by HPLC.[11][12][13][14]

  • HPLC System: A standard HPLC system equipped with a refractive index (RI) or a pulsed amperometric detector (PAD) is suitable.

  • Column: An Aminex HPX-87C or a similar carbohydrate analysis column is recommended.[13]

  • Mobile Phase: A common mobile phase is deionized water or a mixture of acetonitrile and an aqueous buffer (e.g., 75% acetonitrile, 25% 5 mM ammonium acetate).[11][12] The optimal mobile phase should be determined empirically for the best separation of the specific stereoisomers.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30-50°C, to ensure reproducible retention times.[11][13]

  • Sample Preparation: Dilute the reaction samples in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Quantification: Generate a standard curve using purified standards of the respective this compound stereoisomers to quantify the concentration of the product in the reaction mixture.

Troubleshooting

  • Low Enzyme Yield: Optimize expression conditions (e.g., temperature, IPTG concentration, induction time). Ensure proper cell lysis to release the enzyme.

  • Low Product Yield: Optimize reaction conditions (pH, temperature, substrate and enzyme concentrations, reaction time). Ensure the cofactor regeneration system is efficient.

  • Poor HPLC Separation: Adjust the mobile phase composition, flow rate, or column temperature. Consider using a different type of chromatography column.

Conclusion

The enzymatic production of this compound stereoisomers offers a powerful and selective method for obtaining these valuable chiral compounds. The protocols and data presented in this application note provide a solid foundation for researchers to establish and optimize these enzymatic syntheses in their laboratories, facilitating further research and development in the field of pharmaceuticals.

References

Development of Quercitol-Based Antidiabetic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel antidiabetic agents based on the quercitol scaffold. This compound, a naturally occurring cyclitol, serves as a versatile chiral building block for the synthesis of potent and selective inhibitors of key targets in glucose metabolism, offering promising avenues for the treatment of diabetes mellitus.

Introduction

This compound, a five-membered cyclohexanepentol, presents a glucose-like structure, making it an ideal starting material for the design of carbohydrate-mimicking therapeutic agents.[1] Its derivatives, particularly carbasugars, have emerged as a promising class of compounds for the management of diabetes. These agents primarily function through the inhibition of enzymes such as α-glucosidase and sodium-glucose cotransporter 2 (SGLT2), which are critical in the regulation of blood glucose levels. This document outlines the synthesis, in vitro evaluation, and in vivo testing of this compound-based compounds.

Key Therapeutic Targets and Mechanisms of Action

This compound-based antidiabetic agents primarily target α-glucosidase and SGLT2.

  • α-Glucosidase Inhibition: α-Glucosidase is an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

  • SGLT2 Inhibition: SGLT2 is a protein predominantly expressed in the kidneys, responsible for the reabsorption of glucose from the glomerular filtrate back into the circulation. Inhibiting SGLT2 promotes urinary glucose excretion, consequently lowering blood glucose levels in an insulin-independent manner. Carbasugar derivatives of this compound are being investigated as potent and selective SGLT2 inhibitors.[2][3]

The development workflow for these agents typically involves chemical synthesis of this compound derivatives, followed by in vitro screening for enzyme inhibitory activity, and subsequent in vivo evaluation of hypoglycemic effects in diabetic animal models.

cluster_0 Preclinical Development Workflow This compound Scaffold This compound Scaffold Chemical Synthesis Chemical Synthesis This compound Scaffold->Chemical Synthesis Design of Derivatives In Vitro Screening In Vitro Screening Chemical Synthesis->In Vitro Screening Compound Library In Vivo Evaluation In Vivo Evaluation In Vitro Screening->In Vivo Evaluation Active Hits Lead Optimization Lead Optimization In Vivo Evaluation->Lead Optimization Efficacy & Safety Data

Caption: Preclinical development workflow for this compound-based antidiabetic agents.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various synthesized compounds against target enzymes.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Synthetic Derivatives

Compound IDType of DerivativeIC50 (µM)Reference Compound (Acarbose) IC50 (µM)
Flavonoid Derivative 4 Flavonoid15.71 ± 0.21658.26 ± 11.48
Biscoumarin Derivative 18 Biscoumarin0.6293.63
Biscoumarin Derivative 19 Biscoumarin1.2193.63
Benzotriazole-based Bis-Schiff Base 1-3, 5, 6, 9-16, 18-20 Bis-Schiff Base1.10 ± 0.05 - 28.30 ± 0.6010.30 ± 0.20
4-hydroxyquinolinone-hydrazone 6l, 6m Hydrazone93.5 ± 0.6752.0 ± 2.0
Phenyl carbamoyl methoxy thiosemicarbazone 7e Thiosemicarbazone23.95 ± 0.038634.21 ± 0.027

Note: The data presented for flavonoid, biscoumarin, benzotriazole-based bis-Schiff base, 4-hydroxyquinolinone-hydrazone, and phenyl carbamoyl methoxy thiosemicarbazone derivatives are included as examples of α-glucosidase inhibitors, although they are not directly this compound-based. Specific IC50 values for this compound derivatives require further investigation.

Table 2: In Vivo Hypoglycemic Effects of a Synthetic α-Glucosidase Inhibitor (ACODDHBPQC) in STZ-Induced Diabetic Rats

Treatment GroupDose (mg/kg)Initial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)% Reduction
Diabetic Control -399.33516-29.2% (Increase)
Acarbose 20551.75291.2547.2%
ACODDHBPQC 10395.11181.5054.1%
ACODDHBPQC 20280.32136.6751.2%

Data from a study on a synthetic α-glucosidase inhibitor, demonstrating a typical in vivo experimental setup and data presentation.[4]

Experimental Protocols

General Synthesis Protocol for this compound Derivatives (Amine-Linked Diquercitols)

This protocol describes a general method for the synthesis of amine-linked diquercitols, which have shown potential as α-glucosidase inhibitors. The synthesis involves the reductive amination of a ketothis compound with an aminothis compound.

Materials:

  • Ketothis compound intermediate

  • Epimeric aminoquercitols

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve the ketothis compound (1 equivalent) and the desired aminothis compound (1.2 equivalents) in methanol.

  • Add a catalytic amount of acetic acid to the solution to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by adding a few drops of water.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the amine-linked dithis compound.

  • Characterize the final product using NMR (¹H and ¹³C) and mass spectrometry.

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the procedure for determining the α-glucosidase inhibitory activity of synthesized this compound derivatives.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Synthesized this compound derivatives (test compounds)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • Prepare a stock solution of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37°C for a further 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Hypoglycemic Activity in a Diabetic Animal Model

This protocol describes the evaluation of the antidiabetic activity of this compound derivatives in a streptozotocin (STZ)-induced diabetic rat model.

Materials:

  • Male Wistar rats

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Synthesized this compound derivatives (test compounds)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard antidiabetic drug (e.g., glibenclamide or acarbose)

  • Glucometer and test strips

Procedure:

  • Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) dissolved in cold citrate buffer.

  • After 72 hours, measure the fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.

  • Divide the diabetic rats into groups: diabetic control (vehicle), standard drug-treated, and test compound-treated (at different doses).

  • Administer the test compounds and the standard drug orally once daily for a specified period (e.g., 28 days).

  • Monitor blood glucose levels and body weight at regular intervals throughout the study.

  • At the end of the study, collect blood samples for biochemical analysis (e.g., lipid profile, insulin levels) and sacrifice the animals to collect organs for histopathological examination.

  • Analyze the data statistically to determine the significance of the observed hypoglycemic effects.

Signaling Pathways

While specific signaling pathways for this compound-based antidiabetic agents are still under investigation, the structurally similar flavonoid, quercetin, is known to modulate several key pathways involved in glucose homeostasis. It is hypothesized that this compound derivatives may act through similar mechanisms.

cluster_1 Hypothesized Signaling Pathways for this compound Derivatives Quercitol_Derivative Quercitol_Derivative AMPK_Activation AMPK_Activation Quercitol_Derivative->AMPK_Activation PI3K_Akt_Pathway PI3K_Akt_Pathway Quercitol_Derivative->PI3K_Akt_Pathway GLUT4_Translocation GLUT4_Translocation AMPK_Activation->GLUT4_Translocation PI3K_Akt_Pathway->GLUT4_Translocation Glucose_Uptake Glucose_Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Hypothesized signaling pathways for this compound derivatives in muscle cells.

Quercetin has been shown to promote glucose uptake in muscle cells by activating the AMP-activated protein kinase (AMPK) and the PI3K/Akt signaling pathways, both of which lead to the translocation of GLUT4 to the cell membrane.[1][5][6][7] Further research is required to elucidate the precise molecular mechanisms of this compound-based compounds.

Conclusion

This compound represents a promising and versatile platform for the development of novel antidiabetic agents. Its derivatives, particularly carbasugars, have demonstrated potential as potent inhibitors of α-glucosidase and SGLT2. The protocols outlined in this document provide a framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Further research into the specific structure-activity relationships and the elucidation of the precise molecular signaling pathways will be crucial for the optimization of lead compounds and their progression towards clinical development.

References

Quercitol: A Chiral Catalyst for Crafting Novel Cyclitols in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Quercitol, a naturally occurring cyclohexanepentol, has emerged as a versatile and stereochemically rich chiral building block for the synthesis of novel cyclitols. Its inherent chirality and multiple hydroxyl groups provide a unique scaffold for the development of a diverse range of bioactive molecules, particularly as potent glycosidase inhibitors with therapeutic potential in diabetes, lysosomal storage disorders, and other metabolic diseases. This document provides detailed application notes and experimental protocols for the synthesis of various novel cyclitols, including aminocyclitols, conduritols, and valienamine derivatives, using this compound as the starting material.

Introduction: The Potential of this compound in Cyclitol Synthesis

Cyclitols, carbocyclic sugar analogs, are of significant interest in medicinal chemistry due to their ability to mimic the structures of carbohydrates and interact with biological targets such as glycosidases. This compound, with its defined stereochemistry, serves as an excellent starting point for the stereoselective synthesis of complex cyclitol derivatives. The strategic manipulation of its hydroxyl groups through regioselective protection, deprotection, and functionalization allows for the creation of a wide array of novel structures with tailored biological activities.

Key Synthetic Strategies and Pathways

The transformation of this compound into novel cyclitols involves several key synthetic strategies. These include the regioselective protection of hydroxyl groups to enable site-specific modifications, the introduction of nitrogen-containing functionalities to generate aminocyclitols, and elimination reactions to form unsaturated cyclitols like conduritols.

Regioselective Protection of this compound

The differential reactivity of the hydroxyl groups in this compound allows for their selective protection, a crucial step in directing subsequent chemical transformations. Bulky protecting groups can be used to selectively protect the less sterically hindered hydroxyls.

General Workflow for this compound Functionalization

G This compound This compound Protected_this compound Regioselectively Protected this compound This compound->Protected_this compound Protection Functionalized_this compound Functionalized This compound Intermediate Protected_this compound->Functionalized_this compound Functionalization (e.g., Azide Introduction) Deprotection Deprotection Functionalized_this compound->Deprotection Further Modifications Novel_Cyclitol Novel Cyclitol (e.g., Aminocyclitol, Conduritol) Deprotection->Novel_Cyclitol

Caption: General workflow for the synthesis of novel cyclitols from this compound.

Experimental Protocols

Synthesis of (+)-Conduritol F from (+)-proto-Quercitol[1][2]

Conduritol F is a valuable cyclitol known for its potent inhibitory activity against type I α-glucosidase. This protocol outlines its concise synthesis from the naturally available (+)-proto-quercitol.

Protocol:

  • Protection of (+)-proto-Quercitol: To a solution of (+)-proto-quercitol in a suitable solvent, add a regioselective protecting agent (e.g., a bulky silylating agent) to protect specific hydroxyl groups, leaving others available for reaction.

  • Formation of the Double Bond: The protected this compound is then subjected to an elimination reaction to introduce a double bond, forming the conduritol backbone.

  • Deprotection: Removal of the protecting groups under appropriate conditions yields (+)-Conduritol F.

StepReactantsReagents/ConditionsProductYield (%)Reference
1(+)-proto-QuercitolProtecting agent, base, solventProtected this compound-[1]
2Protected this compoundReagents for eliminationProtected Conduritol F-[1]
3Protected Conduritol FDeprotecting agent, solvent(+)-Conduritol F-[1]

Note: Specific yields for each step are dependent on the chosen protecting groups and reaction conditions and should be referenced from the primary literature.

Synthesis of N-Octyl-4-epi-β-valienamine (NOEV) from this compound Derivatives[3][4]

N-Octyl-4-epi-β-valienamine (NOEV) is a potent chemical chaperone with therapeutic potential for lysosomal storage disorders. Its synthesis can be achieved from this compound precursors.[2]

Protocol:

  • Conversion to a Methylene Intermediate: (+)-proto-Quercitol is converted to a 4-methylenecyclohex-5-ene-1,2,3-triol derivative.[2]

  • Introduction of the Amino Group: The methylene intermediate undergoes a series of reactions to introduce an amino group at the desired position and stereochemistry.

  • N-Alkylation: The resulting aminocyclitol is then N-alkylated with an octyl group.

  • Deprotection: Final deprotection of the hydroxyl groups yields NOEV.

Synthetic Pathway to N-Octyl-4-epi-β-valienamine (NOEV)

G This compound (+)-proto-Quercitol Methylene_Intermediate 4-Methylenecyclohex- 5-ene-1,2,3-triol Derivative This compound->Methylene_Intermediate Conversion Amino_Intermediate Protected 4-epi-β-valienamine Methylene_Intermediate->Amino_Intermediate Amination NOEV_Protected Protected NOEV Amino_Intermediate->NOEV_Protected N-Octylation NOEV N-Octyl-4-epi-β- valienamine (NOEV) NOEV_Protected->NOEV Deprotection

Caption: Key steps in the synthesis of NOEV from a this compound precursor.

StepStarting MaterialKey TransformationProductReference
1(+)-proto-QuercitolFormation of a 4-methylenecyclohex-5-ene-1,2,3-triol derivativeMethylene Intermediate[2]
2Methylene IntermediateIntroduction of an amino groupProtected 4-epi-β-valienamine[2]
3Protected 4-epi-β-valienamineN-alkylation with an octyl groupProtected NOEV[2]
4Protected NOEVRemoval of protecting groupsN-Octyl-4-epi-β-valienamine (NOEV)[2]
Synthesis of 5-Amino-5-deoxy-l-talo-quercitol from (-)-vibo-Quercitol

This protocol describes the synthesis of a novel aminocyclitol, 5-amino-5-deoxy-l-talo-quercitol, which can serve as a mimic of hexopyranoses for biological studies.

Protocol:

  • Selective Protection: (-)-vibo-Quercitol is regioselectively protected to expose the hydroxyl group at the C-5 position.

  • Oxidation: The free hydroxyl group is oxidized to a ketone.

  • Reductive Amination: The ketone is converted to an amino group via reductive amination, establishing the talo configuration.

  • Deprotection: Removal of the protecting groups affords the target aminocyclitol.

StepStarting MaterialKey TransformationProductStereochemistry
1(-)-vibo-QuercitolRegioselective protectionProtected this compound-
2Protected this compoundOxidation of C-5 OH5-Keto Intermediate-
35-Keto IntermediateReductive aminationProtected Aminocyclitoltalo
4Protected AminocyclitolDeprotection5-Amino-5-deoxy-l-talo-quercitoltalo

Quantitative Data Summary

The following table summarizes the reported biological activities of some this compound-derived cyclitols.

CompoundTarget EnzymeIC50 (µM)Reference
(+)-Conduritol FType I α-glucosidase86.1[1]
Acarbose (standard)Type I α-glucosidase>430

Conclusion

This compound has proven to be a valuable and versatile chiral starting material for the stereoselective synthesis of a wide range of novel cyclitols. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of new bioactive compounds. The ability to systematically modify the this compound scaffold opens up exciting possibilities for the development of new therapeutic agents targeting carbohydrate-processing enzymes. Further exploration of different protecting group strategies and functionalization reactions will undoubtedly lead to the discovery of even more potent and selective cyclitol-based drugs.

References

Application Notes and Protocols for Bioactivity Screening of Quercitol and Quercetin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Structures: It is important to distinguish between Quercitol and Quercetin, as they are structurally different molecules, which may lead to confusion due to their similar-sounding names.

  • This compound is a cyclitol, a five-membered cyclohexanepentol. Its structure is similar to glucose, which is why it and its derivatives are being explored for antidiabetic properties.

  • Quercetin is a flavonoid, a polyphenolic compound widely found in plants. It is known for its potent antioxidant, anti-inflammatory, and anticancer properties.

This document provides detailed application notes and protocols for the bioactivity screening of both this compound and the more extensively researched Quercetin and their respective derivatives.

Part 1: this compound and Its Derivatives

This compound's structural similarity to glucose makes it a promising candidate for the development of antidiabetic agents. The primary bioactivity screening for this compound and its derivatives focuses on their ability to inhibit carbohydrate-hydrolyzing enzymes.

Antidiabetic Activity: α-Glucosidase Inhibition Assay

This assay is crucial for screening compounds that can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia.

Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
This compound Derivative Xα-GlucosidaseData pointAcarboseData point
This compound Derivative Yα-GlucosidaseData pointAcarboseData point
Note: Specific IC50 values for this compound derivatives are often proprietary or found in specialized literature. The table serves as a template for presenting experimental data.

Principle: This colorimetric assay measures the inhibition of α-glucosidase activity. The enzyme hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound or its derivatives (test compounds)

  • Acarbose (positive control)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.

  • Add 10 µL of various concentrations of the test compound or acarbose to the respective wells.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (enzyme + substrate without inhibitor) and A_sample is the absorbance of the sample (enzyme + substrate + inhibitor).

  • The IC50 value (the concentration of the inhibitor that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Workflow for α-Glucosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer add_buffer Add Buffer to Plate prep_buffer->add_buffer prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add α-Glucosidase prep_enzyme->add_enzyme prep_substrate Prepare pNPG Solution add_substrate Add pNPG prep_substrate->add_substrate prep_compound Prepare Test Compound/Control add_compound Add Test Compound/Control prep_compound->add_compound add_buffer->add_compound add_compound->add_enzyme incubate1 Incubate (37°C, 15 min) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (37°C, 20 min) add_substrate->incubate2 stop_reaction Add Na2CO3 incubate2->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Workflow of the α-glucosidase inhibition assay.

Part 2: Quercetin and Its Derivatives

Quercetin is a well-studied flavonoid with a broad spectrum of biological activities. The following sections detail the protocols for screening its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity Screening

Several assays are commonly used to evaluate the antioxidant capacity of quercetin and its derivatives.

Table 2: Antioxidant Activity of Quercetin and Its Derivatives

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)FRAP Value (µM Fe(II)/µM)
Quercetin4.60 ± 0.3[1]48.0 ± 4.4[1]Data point
Rutin (Quercetin-3-O-rutinoside)5.02 ± 0.4[1]95.3 ± 4.5[1]Data point
Isoquercetin (Quercetin-3-O-glucoside)Data pointData pointData point
Note: Values can vary depending on experimental conditions.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [2][3][4]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Quercetin or its derivatives (test compounds)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and positive control in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control to the respective wells.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Determine the IC50 value.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [1][2][5]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Quercetin or its derivatives (test compounds)

  • Trolox (positive control)

  • Ethanol or phosphate buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.

  • Add 10 µL of various concentrations of the test compound or positive control.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as in the DPPH assay.

C. FRAP (Ferric Reducing Antioxidant Power) Assay [2][5][6][7][8]

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.

Materials:

  • FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution)

  • Quercetin or its derivatives (test compounds)

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • In a 96-well plate, add 280 µL of the FRAP reagent to each well.

  • Add 20 µL of the test compound or FeSO₄ standards at various concentrations.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Create a standard curve using the FeSO₄ standards and determine the FRAP value of the sample in µM Fe²⁺ equivalents.

Antioxidant Signaling Pathway of Quercetin

G Quercetin Quercetin ROS Reactive Oxygen Species (ROS) Quercetin->ROS Scavenges Nrf2 Nrf2 Quercetin->Nrf2 Activates Keap1 Keap1 Quercetin->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates

Quercetin's antioxidant mechanism via Nrf2 pathway activation.

Anti-inflammatory Activity Screening

The anti-inflammatory properties of quercetin are often evaluated using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[9][10][11][12]

Table 3: Anti-inflammatory Effects of Quercetin in LPS-stimulated RAW 264.7 Cells

ParameterQuercetin Concentration (µM)% InhibitionIC50 (µM)
NO Production10Data pointData point
25Data point
50Data point
TNF-α Secretion10Data pointData point
25Data point
50Data point
IL-6 Secretion10Data pointData point
25Data point
50Data point
Note: Data is illustrative and depends on experimental setup.

A. Cell Culture and Treatment [9][13]

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO and cytokine analysis).

  • Pre-treat cells with various concentrations of quercetin for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays).

B. Cell Viability Assay (MTT) [9] Principle: The MTT assay assesses cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Procedure:

  • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm.

C. Nitric Oxide (NO) Production Assay (Griess Test) [10][12] Principle: The Griess reagent detects nitrite (a stable product of NO) in the cell culture supernatant.

Procedure:

  • Collect 100 µL of cell culture supernatant.

  • Mix with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.

D. Pro-inflammatory Cytokine Measurement (ELISA) [9][13] Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines like TNF-α and IL-6 in the cell culture supernatant.

Procedure:

  • Use commercially available ELISA kits for TNF-α and IL-6.

  • Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the color change.

E. Western Blot Analysis for Inflammatory Markers [9][13] Principle: Western blotting is used to detect the expression levels of key inflammatory proteins like iNOS, COX-2, and phosphorylated NF-κB.

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the target proteins.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate.

Quercetin's Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->ProInflammatory Upregulates IKK->NFkB Activates IkB IκB IKK->IkB Phosphorylates IkB->NFkB Inhibits Quercetin Quercetin Quercetin->NFkB Inhibits Quercetin->IKK Inhibits

Quercetin inhibits the NF-κB inflammatory pathway.

Anticancer Activity Screening

Quercetin's potential as an anticancer agent is evaluated by assessing its effects on cell viability, cell cycle progression, and apoptosis in cancer cell lines.

Table 4: Anticancer Activity of Quercetin

Cell LineAssayQuercetin Concentration (µM)EffectIC50 (µM)
HeLa (Cervical Cancer)MTT50Cell Viability Reduction~60
Cell Cycle50G2/M Arrest[14]
Apoptosis50Increased Apoptosis[14]
MDA-MB-231 (Breast Cancer)MTT20Cell Viability Reduction~40
Cell Cycle20S and G2/M Arrest[15]
Apoptosis20Increased Apoptosis[15]
Note: Effects are dose and time-dependent.

A. Cell Viability Assay (MTT) [16][17][18][19][20] The protocol is the same as described in the anti-inflammatory section (2.2.B).

B. Cell Cycle Analysis [14][15][21][22][23]

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content after staining with a fluorescent dye like propidium iodide (PI).

Procedure:

  • Treat cancer cells with quercetin for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in PBS containing RNase A and PI.

  • Incubate in the dark for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry.

C. Apoptosis Assay (Annexin V/PI Staining) [15][16][21][24]

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Procedure:

  • Treat cancer cells with quercetin for the desired time.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI.

  • Incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Quercetin's Pro-Apoptotic Signaling Pathway

G Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Troubleshooting & Optimization

Optimizing Quercitol Extraction from Plant Materials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Quercitol from plant materials.

Clarification: this compound vs. Quercetin

It is crucial to distinguish between this compound and Quercetin, as they are distinct molecules with different chemical properties.

  • This compound (5-Deoxyinositol) is a cyclitol, a type of sugar alcohol. It is also known as acorn sugar.[1][2]

  • Quercetin is a flavonoid, a class of polyphenolic compounds.

This guide focuses exclusively on the extraction of This compound .

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources of this compound?

A1: this compound is found in a variety of plants. Notable sources include:

  • Oak species (Quercus sp.), particularly in the leaves and wood. Wines aged in oak barrels can also contain this compound.[1]

  • Gymnema sylvestre[1]

  • Cyclea tonkinensis[2]

  • Viscum album[2]

Q2: Which solvents are most effective for this compound extraction?

A2: As this compound is a polar molecule (a cyclitol), polar solvents are generally most effective for its extraction.[1] While specific studies on optimizing solvents for this compound are limited, the following are recommended based on general principles for similar compounds:

  • Methanol: Often shows high efficacy in extracting polar phytochemicals.

  • Ethanol: A safer, "greener" alternative to methanol that is also effective for extracting polar compounds.

  • Water: Can be used, especially in combination with alcohols (e.g., 80% methanol or ethanol), to enhance extraction efficiency.

  • Acetone: Another potential solvent, often used in aqueous mixtures.

The choice of solvent may need to be optimized depending on the specific plant material and the presence of interfering compounds.

Q3: What are the common methods for extracting this compound?

A3: Conventional and modern extraction techniques can be adapted for this compound extraction. These include:

  • Maceration: A simple technique involving soaking the plant material in a solvent for an extended period.

  • Soxhlet Extraction: A continuous extraction method that can provide higher yields than maceration but uses heat, which may degrade some compounds.

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.

Q4: How can I purify the crude this compound extract?

A4: After initial extraction, the crude extract will contain a mixture of compounds. Purification can be achieved through chromatographic techniques:

  • Column Chromatography: Using a stationary phase like silica gel can separate this compound from other less polar compounds.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both analytical quantification and preparative purification to achieve high-purity this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate Solvent: The solvent may not be polar enough to effectively solubilize this compound. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be optimal for the chosen method. 3. Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration. 4. Low Concentration in Source Material: The plant material itself may have a low natural abundance of this compound.1. Solvent Optimization: Test different polar solvents (methanol, ethanol, water) and their aqueous mixtures (e.g., 70-80% alcohol). 2. Parameter Optimization: Systematically vary extraction time and temperature to find the optimal conditions for your specific plant material and extraction method. 3. Sample Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction. 4. Source Verification: If possible, analyze the raw material to confirm the presence and approximate concentration of this compound.
Co-extraction of Impurities 1. Solvent Non-selectivity: The chosen solvent may be extracting a wide range of other compounds from the plant matrix. 2. Complex Plant Matrix: The source material may be rich in other soluble compounds like sugars, pigments, or other polar molecules.1. Solvent Polarity Adjustment: Try a solvent system with slightly different polarity. Stepwise extraction with solvents of increasing polarity can also be effective. 2. Purification: Implement a post-extraction purification step, such as column chromatography or preparative HPLC, to isolate this compound from the impurities.
Emulsion Formation (in Liquid-Liquid Extraction) 1. Presence of Surfactant-like Molecules: The plant extract may contain compounds that stabilize emulsions between aqueous and organic phases.1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel. 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifugation can help separate the layers.
Compound Degradation 1. High Temperatures: Prolonged exposure to high temperatures during methods like Soxhlet extraction can potentially degrade this compound.1. Use Non-Thermal Methods: Employ ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be performed at lower temperatures. 2. Temperature Control: If using heat-assisted methods, carefully control the temperature and minimize the extraction time.

Quantitative Data

Specific quantitative data on this compound yields from various plant sources is limited in the scientific literature. The concentration can vary significantly based on the plant species, part of the plant, geographical location, and harvest time. Researchers should perform their own quantitative analysis, for instance using HPLC, to determine the this compound content in their specific plant material.

Table 1: Potential Plant Sources for this compound Extraction

Plant SourceCommon Name(s)Notes
Quercus sp.OakFound in leaves and wood. A primary source for "acorn sugar."[1]
Gymnema sylvestreGymnemaA perennial woody vine.[1]
Cyclea tonkinensisA flowering plant.[2]
Viscum albumMistletoeA hemi-parasitic plant.[2]

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Oak Leaves

This protocol provides a general methodology for the extraction of this compound. Optimization of specific parameters (solvent, time, temperature) is recommended.

  • Sample Preparation:

    • Collect fresh, young oak leaves.

    • Dry the leaves at room temperature or in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried leaves into a fine powder using a mill or blender.

  • Extraction:

    • Weigh a known amount of the powdered leaf material (e.g., 10 g).

    • Place the powder in a flask and add a polar solvent, such as 80% methanol, at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

    • Stir the mixture at a controlled temperature (e.g., 60°C) for a set duration (e.g., 2 hours).

  • Separation and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

  • Purification (Optional):

    • The resulting crude extract can be further purified using column chromatography on silica gel or by preparative HPLC to isolate pure this compound.

Visualizations

G General Workflow for this compound Extraction cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation & Concentration cluster_purification 4. Purification & Analysis plant_material Plant Material (e.g., Oak Leaves) drying Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Maceration, UAE, MAE) grinding->extraction Add Solvent filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Chromatography (e.g., Column, HPLC) crude_extract->purification analysis Quantitative Analysis (e.g., HPLC) purification->analysis pure_this compound Pure this compound purification->pure_this compound G Factors Influencing this compound Extraction Yield cluster_plant Plant Material cluster_params Extraction Parameters center_node This compound Yield plant_species Plant Species plant_species->center_node plant_part Part of Plant (Leaf, Wood) plant_part->center_node harvest_time Harvest Time/Season harvest_time->center_node particle_size Particle Size particle_size->center_node solvent Solvent Type & Polarity solvent->center_node ratio Solid-to-Solvent Ratio ratio->center_node time Extraction Time time->center_node temperature Temperature temperature->center_node method Extraction Method (UAE, MAE, etc.) method->center_node

References

Technical Support Center: Stereoselective Synthesis of Quercitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of Quercitol and its stereoisomers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenges in synthesizing specific stereoisomers of this compound revolve around controlling the relative and absolute stereochemistry of the five hydroxyl groups on the cyclohexane ring. Key difficulties include:

  • Achieving high diastereoselectivity: Controlling the facial selectivity during the introduction of hydroxyl groups to the cyclohexane ring is crucial. This is often challenging due to subtle energetic differences between diastereomeric transition states.

  • Ensuring high enantioselectivity: For the synthesis of non-racemic this compound, employing chiral reagents or catalysts that provide high enantiomeric excess (ee) is essential. Reactions like the Sharpless asymmetric epoxidation are pivotal but require careful optimization.

  • Orthogonal protection and deprotection: The five hydroxyl groups require a robust protecting group strategy to allow for regioselective manipulation. The introduction and removal of these protecting groups must be high-yielding and not affect other functionalities.[1][2]

  • Purification of stereoisomers: The separation of closely related diastereomers can be difficult and often requires specialized chromatographic techniques.[3][4][5]

Q2: Which are the key stereocontrolling reactions in this compound synthesis?

A2: The stereochemistry of this compound is primarily established through a few key transformations:

  • Asymmetric Epoxidation: The Sharpless-Katsuki asymmetric epoxidation of allylic alcohols is a cornerstone for setting the initial stereocenters with high enantioselectivity.[6][7][8]

  • Diastereoselective Dihydroxylation: The introduction of two adjacent hydroxyl groups (a diol) can be achieved with reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), leading to syn-diols. The facial selectivity is often directed by existing stereocenters or bulky protecting groups.[9][10][11]

  • Ring-Closing Metathesis (RCM): In syntheses starting from acyclic precursors, RCM is used to form the cyclohexane ring. The choice of catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts) is critical for efficiency, especially with highly functionalized dienes.[12][13][14]

  • Diastereoselective Reduction: The reduction of a ketone to a secondary alcohol is another key step where the stereochemistry can be controlled using substrate- or reagent-controlled methods.

Troubleshooting Guides

Sharpless Asymmetric Epoxidation

Problem: Low enantiomeric excess (ee) in the epoxidation of a cyclohexenol derivative.

Possible Cause Troubleshooting Step Expected Outcome
Presence of water in the reaction mixture.Ensure all reagents and solvents are rigorously dried. Use molecular sieves (3Å or 4Å) in the reaction.[7][15]Improved enantioselectivity. Water deactivates the chiral titanium complex.[15]
Suboptimal chiral ligand.For sterically hindered substrates, diisopropyl tartrate (DIPT) may give better results than diethyl tartrate (DET).[15]Increased enantiomeric excess.
Racemic secondary allylic alcohol starting material.The Sharpless epoxidation can be used for kinetic resolution of a racemic mixture. Note that the maximum yield for the epoxide will be 50%.[7][8]One enantiomer of the starting material is epoxidized faster, leaving the unreacted enantiomer in high ee.
Incorrect reaction temperature.Maintain the recommended low temperature (typically -20 °C).[15]Higher temperatures can lead to a decrease in enantioselectivity.

Problem: The epoxidation reaction is slow or incomplete.

Possible Cause Troubleshooting Step Expected Outcome
Z-allylic alcohol substrate.Z-allylic alcohols are known to react slower and with lower stereoselectivity. Increase reaction time or consider using a more reactive catalyst system.[16]Improved conversion to the desired epoxide.
Catalyst deactivation.Ensure anhydrous conditions and use freshly opened reagents. The titanium-tartrate complex is sensitive to moisture.[15]The reaction should proceed to completion.
Insufficient amount of oxidant.Use a slight excess (1.2-1.5 equivalents) of tert-butyl hydroperoxide (TBHP).Drive the reaction to completion.
Diastereoselective Dihydroxylation

Problem: Poor diastereoselectivity in the dihydroxylation of a protected cyclohexene.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient steric hindrance from protecting groups.The facial selectivity of dihydroxylation is often directed by bulky protecting groups on existing hydroxyls. Consider using a bulkier protecting group (e.g., tert-butyldimethylsilyl - TBDMS) to block one face of the double bond.Increased formation of the desired diastereomer.
Flexible conformation of the substrate.A conformationally locked substrate, for example by using a cyclic protecting group like an acetonide, can enhance diastereoselectivity.The dihydroxylating agent will preferentially attack the less hindered face, leading to a higher diastereomeric ratio.
Reaction conditions.The choice of solvent and ligand for the osmium tetroxide can influence diastereoselectivity. For directed hydroxylations, specific ligands can be used.[10]Improved diastereomeric ratio.
Ring-Closing Metathesis (RCM)

Problem: Low yield or no reaction in the RCM of a highly functionalized diene.

Possible Cause Troubleshooting Step Expected Outcome
Catalyst inhibition by coordinating functional groups.Amine or other Lewis basic functional groups in the substrate can coordinate to the ruthenium catalyst and inhibit its activity. Protect these functional groups prior to the RCM step.[13]The RCM reaction should proceed with higher efficiency.
Inappropriate catalyst choice.For electron-deficient or sterically hindered dienes, second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more active and robust.[17][18][19]Improved yield and faster reaction times.
Gaseous byproduct accumulation.The RCM reaction produces ethylene gas. If not removed, the equilibrium may not favor product formation. Perform the reaction under a stream of inert gas (e.g., argon or nitrogen) to drive off the ethylene.[14]Higher conversion to the cyclic product.

Problem: Formation of undesired side products (e.g., dimers, isomers).

Possible Cause Troubleshooting Step Expected Outcome
High substrate concentration.High concentrations can favor intermolecular reactions leading to dimerization. Run the reaction at high dilution (typically 0.001-0.01 M).Minimized formation of dimeric byproducts.
Catalyst degradation leading to isomerization.Additives like 1,4-benzoquinone or phenol can suppress isomerization by scavenging ruthenium hydride species.[14]Reduced formation of double bond isomers.

Data Presentation

Table 1: Comparison of Diastereoselectivity in Key Reactions for this compound Synthesis
ReactionSubstrateReagent/CatalystDiastereomeric Ratio (dr)Yield (%)Reference
Epoxidationrel-(1S,2R,5R)-5-methoxycyclohex-3-ene-1,2-diyl diacetatem-CPBA>20:195[20]
cis-Hydroxylationrel-(3aS,5R,7aS)-5-methoxy-2,2-dimethyl-3a,4,5,7a-tetrahydrobenzo[d][21][22]dioxoleOsO₄, NMO10:185[20]
DihydroxylationPenta-substituted cyclohexaneSharpless Asymmetric Dihydroxylation>20:185[23]
DihydroxylationCompound 53 (from Limonene)Sharpless Asymmetric Dihydroxylation>99:180[23]
DihydroxylationCompound 93 Sharpless Asymmetric Dihydroxylation10:177[23]
Table 2: Enantiomeric Excess in Sharpless Asymmetric Epoxidation towards Chiral Building Blocks
SubstrateChiral LigandEnantiomeric Excess (ee)Yield (%)Reference
Geraniol(+)-DET>95%70-80[19]
(E)-2-hexen-1-olDiethyl (2R,3R)-tartrate97%Not specified[24]
General Allylic AlcoholsTi(Oi-Pr)₄ / DET>90%High[7]

Experimental Protocols

Protocol 1: Synthesis of epi-Quercitol from rel-(1S,2R,5R)-5-methoxycyclohex-3-ene-1,2-diyl diacetate[21]
  • Epoxidation: To a solution of the diacetate in dichloromethane (CH₂Cl₂), add meta-chloroperoxybenzoic acid (m-CPBA) at 0 °C. Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Epoxide Opening: Add the crude epoxide to a mixture of sulfuric acid in a tetrahydrofuran (THF)/water solution. Heat the mixture to reflux.

  • Deprotection and Acetylation: Treat the resulting triol with acetic anhydride in pyridine to yield the acetylated epi-quercitol derivative.

  • Final Deprotection: Deacetylate the product using a suitable method (e.g., sodium methoxide in methanol) to obtain epi-quercitol.

Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol[25]
  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve titanium(IV) isopropoxide and diethyl tartrate in dry dichloromethane at -20 °C.

  • Substrate Addition: Add the allylic alcohol to the catalyst mixture.

  • Oxidation: Add a solution of anhydrous tert-butyl hydroperoxide in toluene dropwise while maintaining the temperature at -20 °C.

  • Quenching and Work-up: After the reaction is complete, quench with water and warm to room temperature. Filter the mixture through Celite and extract the aqueous layer with dichloromethane. The combined organic layers are dried and concentrated.

  • Purification: Purify the crude epoxy alcohol by flash column chromatography.

Protocol 3: Ring-Closing Metathesis for Cyclohexene Formation[23][26]
  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the diene substrate in a dry, degassed solvent (e.g., toluene or dichloromethane).

  • Catalyst Addition: Add the Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction and concentrate it. The crude product can be purified by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Sequence cluster_end Final Product start Cyclohexa-1,4-diene bromination Bromination start->bromination epoxidation Epoxidation (m-CPBA) bromination->epoxidation diol_formation Diol Formation (H₂SO₄) epoxidation->diol_formation protection Acetonide Protection diol_formation->protection elimination HBr Elimination (NaOMe) protection->elimination dihydroxylation cis-Dihydroxylation (OsO₄) elimination->dihydroxylation deprotection Deprotection dihydroxylation->deprotection end This compound Stereoisomer deprotection->end

Caption: Synthetic workflow for this compound from cyclohexa-1,4-diene.

sharpless_epoxidation_pathway reagents Ti(O-iPr)₄ Chiral Tartrate (DET/DIPT) Allylic Alcohol t-BuOOH catalyst_formation Formation of Chiral Titanium-Tartrate Complex reagents->catalyst_formation substrate_coordination Coordination of Allylic Alcohol catalyst_formation->substrate_coordination oxygen_transfer Oxygen Transfer from peroxide to alkene substrate_coordination->oxygen_transfer product_release Release of Epoxy Alcohol oxygen_transfer->product_release

Caption: Key steps in the Sharpless asymmetric epoxidation catalytic cycle.

protecting_group_strategy polyol Polyol (e.g., this compound precursor) selective_protection Selective Protection of specific OH groups polyol->selective_protection Step 1 reaction Chemical Transformation on unprotected OH selective_protection->reaction Step 2 deprotection Selective Deprotection reaction->deprotection Step 3 further_reaction Further Functionalization deprotection->further_reaction Step 4

Caption: Logical flow of an orthogonal protecting group strategy.

References

Troubleshooting signal overlap in NMR spectra of Quercitol isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR analysis. This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering signal overlap in the NMR spectra of Quercitol isomers.

This compound (5-deoxyinositol) and its isomers are cyclitols, polyhydroxylated cycloalkanes that present significant challenges for structural elucidation due to their high stereochemical complexity.[1][2] Isomers often differ only in the spatial orientation of hydroxyl groups, leading to similar electronic environments for many protons. This results in severe signal overlap in ¹H NMR spectra, typically within the crowded 3.0-5.5 ppm region, complicating accurate assignment and characterization.[3][4]

This resource offers solutions in a question-and-answer format to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: Why do the ¹H NMR spectra of my this compound isomers show so much signal overlap?

The primary reason for signal overlap is the inherent structural similarity between stereoisomers. This compound isomers possess multiple hydroxyl groups and ring protons in comparable chemical environments.[1] This leads to their resonance signals clustering in a very narrow range of the ¹H NMR spectrum, making it difficult to distinguish individual protons, especially in a mixture of isomers.[4][5]

Q2: What is the simplest first step I can take to resolve overlapping signals?

Changing the deuterated solvent is often the simplest and most effective initial step.[6] The interaction between the solvent and the this compound isomer can alter the chemical environment of the protons, leading to changes in their chemical shifts.[7] A solvent like benzene-d₆, for example, can induce different shifts compared to chloroform-d₃ or DMSO-d₆, potentially resolving previously overlapped signals.[6]

Table 1: Common Deuterated Solvents for NMR Spectroscopy

Solvent Formula Residual ¹H Signal (ppm) & Multiplicity ¹³C Signal (ppm) & Multiplicity Key Properties
Chloroform-d CDCl₃ 7.26 (singlet) 77.16 (triplet) Good for a wide range of organic compounds.
DMSO-d₆ (CD₃)₂SO 2.50 (pentet) 39.52 (septet) High polarity, dissolves many polar compounds.
Acetone-d₆ (CD₃)₂CO 2.05 (pentet) 29.84 (septet), 206.26 (septet) Aprotic, polar, useful alternative to CDCl₃.
Benzene-d₆ C₆D₆ 7.16 (singlet) 128.06 (triplet) Can induce significant shifts (aromatic solvent-induced shifts).
Deuterium Oxide D₂O ~4.79 (singlet, variable) - For highly polar or water-soluble compounds.

| Methanol-d₄ | CD₃OD | 3.31 (pentet), 4.87 (singlet, OH) | 49.00 (septet) | Protic, polar solvent.[8] |

Note: Chemical shifts of residual solvent peaks can vary slightly depending on temperature, concentration, and solute.[8]

Q3: My signals are still overlapped after changing solvents. When should I use 2D NMR?

When simple solvent changes are insufficient, two-dimensional (2D) NMR techniques are essential for resolving complex spectra.[9] 2D NMR spreads the signals across a second frequency dimension, providing much greater resolution and revealing correlations between nuclei.[10] This is particularly crucial for definitively assigning the structure of each isomer.[11]

  • For proton-proton connectivity: Use COSY to see which protons are coupled to each other.

  • For proton-carbon connectivity: Use HSQC to resolve overlapped proton signals by correlating them to their attached ¹³C nuclei, which have a much wider chemical shift range.[10]

  • For stereochemistry: Use NOESY or ROESY to identify protons that are close to each other in space, which is critical for determining the relative stereochemistry of the hydroxyl groups.[12]

Q4: How can Lanthanide Shift Reagents (LSRs) help resolve my spectrum?

Lanthanide shift reagents are paramagnetic complexes that can reversibly bind to Lewis basic sites on your molecule, such as the hydroxyl groups of this compound.[13][14] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, effectively spreading out the crowded regions of the spectrum.[15] Europium (Eu)-based reagents typically cause downfield shifts.[16]

However, be aware of potential drawbacks:

  • Line Broadening: High concentrations of LSRs can cause significant peak broadening, which can obscure coupling information.[14][17] It is crucial to add the LSR in small, incremental amounts.

  • Requirement for a Basic Site: LSRs are only effective for molecules that have a Lewis basic functional group capable of coordinating with the lanthanide ion.[14]

Q5: Some of the peaks in my spectrum are very broad. What are the common causes and solutions?

Peak broadening can result from several factors:[6]

  • Poor Shimming: The magnetic field may not be homogeneous. Solution: Re-shim the spectrometer before acquiring the spectrum.

  • Poor Solubility/Aggregation: If the sample is not fully dissolved or is forming aggregates, this can lead to broad lines. Solution: Try a different NMR solvent, gently heat the sample, or decrease the concentration.[18]

  • Chemical Exchange: Protons on hydroxyl (-OH) groups can exchange with each other or with trace amounts of water in the solvent, leading to broad signals. Solution: Add a drop of D₂O to the NMR tube; this will exchange the -OH protons for deuterium, causing their signals to disappear. Alternatively, running the experiment at a lower temperature can sometimes slow the exchange rate and sharpen the peaks.[6]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening. Solution: Ensure glassware is scrupulously clean and use high-purity solvents.

Q6: Is it possible to distinguish between enantiomers of a this compound isomer using NMR?

Enantiomers are indistinguishable in a standard (achiral) NMR experiment because they have identical physical properties in an achiral environment.[14] To differentiate them, you must introduce a chiral influence to create a diastereomeric interaction. This can be achieved in three main ways:

  • Chiral Solvating Agents: Using a chiral solvent can induce small, but often measurable, differences in the chemical shifts of the enantiomers.

  • Chiral Derivatizing Agents: Reacting the mixture of enantiomers with a chiral agent (e.g., Mosher's acid) creates a mixture of diastereomers.[17] Diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification.[11][19]

  • Chiral Lanthanide Shift Reagents: These are specialized LSRs that are themselves chiral.[13] They can be used to resolve the signals of enantiomers directly in the NMR tube.[17][20]

Troubleshooting Guides

Guide 1: Systematic Workflow for Resolving Signal Overlap

This workflow provides a logical progression of steps to systematically tackle signal overlap in the NMR spectra of this compound isomers.

G cluster_0 start Signal Overlap Observed in ¹H NMR solvent Step 1: Change NMR Solvent start->solvent solvent_check Resolution Sufficient? solvent->solvent_check twoD Step 2: Acquire 2D NMR Spectra (COSY, HSQC) solvent_check->twoD No end_node Analysis Complete solvent_check->end_node Yes twoD_check Resolution Sufficient? twoD->twoD_check advanced Step 3: Employ Advanced Techniques twoD_check->advanced No twoD_check->end_node Yes advanced->end_node

Caption: A step-by-step troubleshooting workflow for NMR signal overlap.

Guide 2: Selecting the Appropriate 2D NMR Experiment

The choice of a 2D NMR experiment depends on the specific structural question you need to answer. The following table summarizes the most common experiments and their applications for analyzing this compound isomers.

Table 2: Guide to 2D NMR Experiments for this compound Analysis

Problem to Solve Recommended Experiment Information Gained
Identify proton-proton (H-H) bond connectivity. COSY (Correlation Spectroscopy) Reveals which protons are J-coupled (typically through 2-3 bonds), helping to trace the proton network within an isomer.[21]
Resolve severely overlapped ¹H signals. HSQC (Heteronuclear Single Quantum Coherence) Correlates protons to their directly attached carbons, leveraging the much larger chemical shift dispersion of ¹³C to resolve proton signals.[9][10]
Establish connectivity across the entire molecule. HMBC (Heteronuclear Multiple Bond Correlation) Shows longer-range correlations (2-3 bonds) between protons and carbons, useful for connecting different parts of the molecule.[9]
Identify all protons belonging to a single isomer in a mixture. TOCSY (Total Correlation Spectroscopy) Creates correlations between all protons within a coupled spin system, not just adjacent ones.[21]

| Determine relative stereochemistry (e.g., axial vs. equatorial protons). | NOESY / ROESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space (< 5 Å), providing crucial information for 3D structural and conformational analysis.[12] |

Guide 3: Experimental Workflow for Using Lanthanide Shift Reagents

A careful, stepwise addition of the LSR is necessary to achieve optimal spectral dispersion without excessive line broadening.

G cluster_1 start Acquire Standard ¹H NMR Spectrum prepare Prepare LSR Stock Solution (e.g., Eu(fod)₃ in CDCl₃) start->prepare add Add Small Aliquot (1-2 mg) of LSR to NMR Tube prepare->add acquire Acquire New ¹H NMR Spectrum add->acquire check Is Resolution Sufficient? acquire->check check->add No, add more end_node Assign Peaks & Analyze Spectrum check->end_node Yes

Caption: A practical workflow for a lanthanide shift reagent titration experiment.

Experimental Protocols

Protocol 1: General Procedure for 2D NMR Data Acquisition
  • Sample Preparation: Prepare a sample of the this compound isomer(s) at a moderate concentration (5-15 mg) in 0.6-0.7 mL of a high-purity deuterated solvent in a clean NMR tube. Ensure the sample is fully dissolved.

  • Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity, aiming for narrow, symmetrical peaks in a standard ¹H spectrum.

  • Experiment Selection: Load the desired 2D NMR experiment parameters (e.g., COSY, HSQC, NOESY).

  • Parameter Optimization:

    • Set the appropriate spectral widths in both dimensions to encompass all expected signals.

    • For COSY/TOCSY , set the number of increments in the indirect dimension (t₁) to achieve the desired resolution (typically 256-512).

    • For HSQC/HMBC , ensure the ¹³C spectral width is correctly set.

    • For NOESY/ROESY , optimize the mixing time to observe the desired correlations (typically 300-800 ms).

  • Acquisition: Start the 2D acquisition. These experiments can take from 30 minutes to several hours, depending on the sample concentration and desired resolution.

  • Processing: After acquisition, apply appropriate window functions (e.g., sine-bell), Fourier transform both dimensions, and phase the spectrum to obtain the final 2D plot.

Protocol 2: Titration with a Lanthanide Shift Reagent (LSR)
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your this compound isomer sample. This will serve as your reference (0 equivalent of LSR).

  • LSR Preparation: Weigh a small amount of the LSR (e.g., Eu(fod)₃) and add it directly to the NMR tube, or prepare a dilute stock solution of the LSR in the same deuterated solvent for more precise additions.

  • Incremental Addition: Add a small, known quantity of the LSR to the sample. After each addition, shake the tube gently to ensure mixing and acquire a new ¹H NMR spectrum.

  • Monitor Changes: Observe the changes in the chemical shifts of the signals. Protons closer to the hydroxyl binding sites will shift more significantly.[15]

  • Repeat: Continue adding small increments of the LSR and acquiring spectra until the desired signal dispersion is achieved. Avoid adding too much LSR, as this will lead to excessive line broadening, making the spectrum uninterpretable.[14]

  • Analysis: Use the series of spectra to track the movement of each signal, which aids in assigning protons based on the magnitude of their induced shift.

References

Technical Support Center: Overcoming Interference in HPLC Quantification of Quercitol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of Quercitol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound.

Introduction to this compound Analysis by HPLC

This compound, a cyclitol (a cycloalkane polyol), is a naturally occurring compound found in various plants. Unlike many other plant-derived compounds such as flavonoids, this compound lacks a significant UV-absorbing chromophore, making its direct quantification by HPLC with UV detection challenging. Therefore, alternative analytical strategies are necessary to achieve accurate and reliable quantification, especially in complex matrices like plant extracts where interference is a major concern.

This guide will explore three primary analytical approaches for this compound quantification and provide detailed troubleshooting for each:

  • HPLC with Universal Detectors (RI and ELSD): Utilizing Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) that do not rely on UV absorbance.

  • HPLC with Pre-Column Derivatization: Chemically modifying this compound to attach a UV-active or fluorescent tag.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An alternative chromatographic technique involving derivatization to increase volatility.

FAQs and Troubleshooting Guides

Section 1: HPLC with Universal Detectors (RI and ELSD)

Q1: Why can't I see my this compound peak using a standard HPLC-UV setup?

A1: this compound belongs to the cyclitol class of compounds, which do not possess a chromophore that absorbs light in the typical UV range (200-400 nm) used in HPLC analysis. Consequently, a standard UV detector will not be able to detect this compound. For the analysis of such non-chromophoric compounds, universal detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are required.

Q2: I am using an RI detector, but my baseline is very unstable. What could be the cause?

A2: RI detectors are highly sensitive to changes in the mobile phase composition and temperature. An unstable baseline is a common issue and can be caused by several factors:

  • Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, leading to baseline noise. Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.

  • Temperature Fluctuations: The refractive index of the mobile phase is temperature-dependent. The HPLC column and the RI detector should be thermostatically controlled to maintain a stable temperature.

  • Mobile Phase Composition: Isocratic elution (constant mobile phase composition) is strongly recommended when using an RI detector. Gradient elution will cause a continuous change in the refractive index, resulting in a drifting baseline that makes quantification impossible.[1]

  • Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to baseline instability. Use high-purity HPLC-grade solvents and reagents.

Troubleshooting Baseline Instability with RI Detector:

IssuePossible CauseRecommended Action
Noisy BaselineAir bubbles in the systemDegas the mobile phase thoroughly. Purge the pump and detector.
Drifting BaselineTemperature fluctuationsUse a column oven and ensure the detector is thermally stabilized.
Gradient elutionSwitch to an isocratic method. RI detectors are not compatible with gradient elution.
Mobile phase contaminationPrepare fresh mobile phase with high-purity solvents.

Q3: My this compound peak is co-eluting with other compounds when using HILIC-ELSD. How can I improve the separation?

A3: Co-elution is a frequent challenge in the analysis of complex samples like plant extracts. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for separating polar compounds like this compound.[2][3][4] To improve the resolution of your this compound peak, consider the following strategies:

  • Optimize the Mobile Phase:

    • Organic Solvent Content: In HILIC, a high organic content (typically acetonitrile) in the mobile phase increases retention. If your this compound peak is eluting too early with interfering peaks, try increasing the initial percentage of acetonitrile.

    • Aqueous Component: The aqueous portion of the mobile phase (often water with a buffer) influences selectivity. Adjusting the water content in the gradient can alter the elution profile.

    • Additives: The addition of buffers (e.g., ammonium formate or ammonium acetate) can improve peak shape and selectivity, especially for ionizable compounds that might be present as interferences.[5]

  • Adjust the Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, thereby influencing selectivity and resolution.[6]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider using a HILIC column with a different chemistry (e.g., amide, diol, or unbonded silica) to achieve a different separation selectivity.

  • Modify the Flow Rate: Lowering the flow rate can sometimes improve separation efficiency, leading to better resolution, although it will increase the analysis time.

Workflow for Resolving Co-elution in HILIC:

start Co-elution of this compound Peak optimize_mp Optimize Mobile Phase (Acetonitrile/Water Ratio, Buffer) start->optimize_mp adjust_temp Adjust Column Temperature optimize_mp->adjust_temp If resolution is still poor end Resolution Achieved optimize_mp->end If successful change_column Change HILIC Column Chemistry adjust_temp->change_column If resolution is still poor adjust_temp->end If successful adjust_flow Adjust Flow Rate change_column->adjust_flow For fine-tuning change_column->end If successful adjust_flow->end If successful

Caption: Troubleshooting workflow for co-elution in HILIC.

Section 2: HPLC with Pre-Column Derivatization

Q4: How can I analyze this compound using a standard HPLC-UV system?

A4: To analyze this compound with a UV detector, you must first perform a pre-column derivatization step. This involves a chemical reaction that attaches a UV-absorbing molecule (a chromophore) to the this compound molecule.[7][8] A common class of derivatizing agents for hydroxyl groups are benzoyl chlorides.[9][10]

Q5: I am trying to derivatize this compound with benzoyl chloride, but the reaction seems incomplete or I see many side products. What can I do?

A5: Incomplete derivatization or the formation of side products can be due to several factors. Here is a troubleshooting guide:

  • Reaction Conditions:

    • pH: The reaction of benzoyl chloride with hydroxyl groups is typically carried out under basic conditions to neutralize the HCl byproduct and drive the reaction forward. Ensure the pH of your reaction mixture is optimal (usually alkaline).

    • Reagent Concentration: An excess of the derivatizing agent is often used to ensure complete reaction with the analyte. You may need to optimize the molar ratio of benzoyl chloride to this compound.

    • Reaction Time and Temperature: Derivatization reactions may require a specific time and temperature to go to completion. Investigate the effect of varying the reaction time and temperature.

  • Sample Matrix Interference: Components in your plant extract may compete for the derivatizing agent or inhibit the reaction. A thorough sample cleanup prior to derivatization is crucial. Solid-Phase Extraction (SPE) can be effective in removing interfering compounds.

  • Reagent Stability: Ensure your benzoyl chloride is fresh and has not been hydrolyzed by exposure to moisture.

Experimental Protocol: Pre-Column Derivatization of this compound with Benzoyl Chloride (A General Guideline)

  • Sample Preparation:

    • Extract this compound from the plant matrix using a suitable solvent (e.g., methanol or ethanol).

    • Perform a sample cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering substances.

    • Evaporate the cleaned extract to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried extract in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a basic catalyst (e.g., pyridine or sodium hydroxide solution).

    • Add an excess of benzoyl chloride solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an acidic solution to neutralize the base and hydrolyze excess benzoyl chloride.

    • Extract the derivatized this compound into an organic solvent immiscible with water (e.g., ethyl acetate).

    • Wash the organic layer with water to remove salts and polar impurities.

    • Evaporate the organic solvent to dryness.

  • HPLC Analysis:

    • Reconstitute the dried derivative in the mobile phase.

    • Inject an aliquot into the HPLC-UV system.

Logical Relationship for Successful Derivatization:

start Incomplete Derivatization sample_cleanup Effective Sample Cleanup (SPE) start->sample_cleanup reagent_quality High-Quality Reagents (Fresh Benzoyl Chloride) start->reagent_quality reaction_conditions Optimized Reaction Conditions (pH, Temp, Time, Reagent Ratio) start->reaction_conditions end Complete and Specific Derivatization sample_cleanup->end reagent_quality->end reaction_conditions->end

Caption: Key factors for successful pre-column derivatization.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Q6: Can I use GC-MS to quantify this compound, and what are the advantages?

A6: Yes, GC-MS is a powerful alternative for the analysis of this compound. The main advantages are high sensitivity and selectivity, especially with the use of a mass spectrometer as a detector. However, this compound is not volatile enough for direct GC analysis and requires a derivatization step to increase its volatility. The most common derivatization for compounds with hydroxyl groups is silylation.[2][11]

Q7: I am having trouble with the silylation of this compound for GC-MS analysis. What are the critical parameters?

A7: Silylation involves replacing the active hydrogens in the hydroxyl groups of this compound with a trimethylsilyl (TMS) group.[2] For a successful silylation, consider the following:

  • Anhydrous Conditions: Silylating reagents are sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used. Any water present will react with the silylating agent, reducing its efficiency and potentially creating interfering byproducts.

  • Choice of Silylating Agent: A variety of silylating agents are available, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The choice of reagent can influence the reaction rate and completeness.

  • Reaction Conditions: The reaction is often carried out at elevated temperatures (e.g., 70-80°C) to ensure it proceeds to completion. The reaction time should also be optimized.

  • Sample Matrix: As with other derivatization methods, interfering compounds from the sample matrix can affect the reaction. A clean sample extract is essential.

Experimental Protocol: Silylation of this compound for GC-MS Analysis (A General Guideline)

  • Sample Preparation:

    • Obtain a clean, dry extract of this compound as described in the previous sections.

  • Silylation:

    • Place the dried extract in a reaction vial.

    • Add an anhydrous solvent (e.g., pyridine or acetonitrile).

    • Add the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst).

    • Seal the vial tightly and heat at the recommended temperature (e.g., 70°C) for the optimized time (e.g., 30 minutes).

  • GC-MS Analysis:

    • After cooling to room temperature, inject an aliquot of the derivatized sample directly into the GC-MS system.

GC-MS Method Parameters (Example):

ParameterSetting
GC
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temp.280 °C
Carrier GasHelium
Oven ProgramInitial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS
Ionization ModeElectron Impact (EI) at 70 eV
Mass Rangem/z 50-600

Workflow for GC-MS Analysis of this compound:

start Plant Extract extraction Extraction of this compound start->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup drying Evaporation to Dryness cleanup->drying silylation Silylation (e.g., with BSTFA) drying->silylation gcms GC-MS Analysis silylation->gcms

Caption: General workflow for this compound analysis by GC-MS.

This technical support guide provides a starting point for troubleshooting common issues in the HPLC and GC-MS analysis of this compound. Successful quantification will always depend on careful method development and validation for your specific sample matrix and instrumentation.

References

Technical Support Center: Improving the Resolution of Quercitol Stereoisomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the separation of Quercitol stereoisomers using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound stereoisomers in a systematic question-and-answer format.

Issue 1: Poor or No Resolution Between this compound Stereoisomers

Question: My chromatogram shows a single, broad peak or co-eluting peaks for my this compound stereoisomer sample. How can I improve the resolution?

Answer: Poor resolution is a common challenge in stereoisomer separation. A systematic approach to optimizing your HPLC method is crucial. Consider the following steps:

  • Column Selection: The stationary phase is the most critical factor for separating stereoisomers.

    • Initial Screening: If you are using a standard C18 column, it is unlikely to resolve stereoisomers effectively. For neutral, highly polar compounds like this compound, consider specialized columns. Based on methods for similar cyclitols like inositols, promising column chemistries include:

      • Amino (NH2) Columns: These are often used in Hydrophilic Interaction Liquid Chromatography (HILIC) mode and can provide good selectivity for polar isomers.[1]

      • Cation-Exchange Resins (e.g., Aminex HPX-87 series): These have been successfully used for separating inositol isomers with simple aqueous mobile phases.[2][3]

      • Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange or HILIC characteristics can offer unique selectivity.

    • Chiral Stationary Phases (CSPs): If you are working with enantiomers of a specific this compound isomer, a chiral column is necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for a broad range of chiral separations.[4][5][6]

  • Mobile Phase Optimization: The mobile phase composition directly influences retention and selectivity.

    • For HILIC on an Amino Column: The mobile phase typically consists of a high percentage of an organic solvent (like acetonitrile) and a small percentage of an aqueous buffer. To increase retention and potentially improve resolution, you can:

      • Increase the percentage of acetonitrile.

      • Decrease the buffer concentration or adjust its pH.

    • For Cation-Exchange Columns: Often, the mobile phase can be as simple as deionized water.[2][3] Temperature can be a key parameter to adjust for optimizing selectivity.

    • Solvent Choice: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity, as these solvents have different interactions with the analyte and stationary phase.[7]

  • Adjusting Operating Parameters:

    • Flow Rate: Lowering the flow rate can increase the interaction time between the stereoisomers and the stationary phase, which may enhance resolution.[1]

    • Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing or decreasing the column temperature can sometimes significantly improve selectivity between stereoisomers. It is a parameter that should be systematically investigated.[1][8]

Issue 2: Peak Tailing

Question: The peaks for my this compound isomers are asymmetrical with a distinct "tail." What causes this, and how can I fix it?

Answer: Peak tailing can compromise resolution and lead to inaccurate quantification. The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: For silica-based columns (like many amino and C18 columns), free silanol groups on the silica surface can interact with the hydroxyl groups of this compound, causing tailing.

    • Solution: Add a competing base or an acidic modifier to the mobile phase. For example, a small amount of a volatile acid like formic acid or acetic acid in reversed-phase or HILIC mode can suppress these interactions. In some cases, a basic additive might be necessary.

  • Mobile Phase pH: The pH of the mobile phase can influence the charge state of any ionizable impurities or the silica surface itself.

    • Solution: Ensure your mobile phase pH is controlled with a suitable buffer, especially if you are near the pKa of any analytes or dealing with a bare silica column.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and inject a smaller volume or mass.

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column frit or the guard column.

Issue 3: Unstable or Drifting Retention Times

Question: The retention times for my this compound stereoisomers are not consistent between injections. What could be the problem?

Answer: Fluctuating retention times can make peak identification unreliable. The most common causes are related to the column equilibration and the mobile phase stability.

  • Insufficient Column Equilibration: This is a very common issue, especially in HILIC mode or when using gradient elution. The stationary phase needs to be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time between runs. A good rule of thumb is to allow at least 10-15 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Mobile Phase Preparation and Stability:

    • Solution 1: Prepare fresh mobile phase daily. Over time, the composition can change due to the evaporation of the more volatile organic component (e.g., acetonitrile).

    • Solution 2: Ensure the mobile phase components are thoroughly mixed and degassed to prevent bubble formation in the pump.

  • Temperature Fluctuations: Changes in the ambient temperature around the HPLC system can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Pump Performance: Inconsistent flow from the HPLC pump will lead to variable retention times.

    • Solution: Check for leaks in the pump heads and ensure the pump seals are in good condition. Perform a flow rate calibration if necessary.

Frequently Asked Questions (FAQs)

Q1: I am starting method development for this compound stereoisomer separation. What is a good starting point for a column and mobile phase?

A1: Since this compound is a polar, neutral cyclitol, a good starting point would be a HILIC method using an amino (NH2) column.[1]

  • Column: Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of 80-90% acetonitrile and 10-20% water or a low concentration aqueous buffer (e.g., 10 mM ammonium formate).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Since this compound lacks a strong chromophore, UV detection is not ideal. Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or Pulsed Amperometric Detection (PAD) are more suitable.[2][9] PAD is particularly sensitive for polyhydroxylated compounds.[2]

Q2: How do I choose between isocratic and gradient elution for separating this compound stereoisomers?

A2: For a mixture of stereoisomers with similar polarities, an isocratic elution is often sufficient and preferred for its simplicity and robustness. However, if your sample also contains impurities with a wider range of polarities, a gradient elution might be necessary to elute all compounds in a reasonable time with good peak shape. For stereoisomer separation, a shallow gradient can sometimes provide better resolution than an isocratic method.

Q3: Can I use derivatization to improve the separation of this compound stereoisomers?

A3: Yes, derivatization is a viable strategy. There are two main approaches:

  • Achiral Derivatization: Derivatizing the hydroxyl groups of this compound with a UV-active agent can improve detection by UV-Vis. While this doesn't inherently improve stereoisomer separation, the altered structure might exhibit different selectivity on a given column.

  • Chiral Derivatization: Reacting the this compound mixture with an enantiomerically pure chiral derivatizing agent will form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18 or silica column).[10] This is an indirect method of chiral separation.

Data Presentation

Disclaimer: The following tables present illustrative data to demonstrate the effect of changing HPLC parameters on the separation of two hypothetical this compound stereoisomers. Actual results will vary based on the specific isomers, column, and system used.

Table 1: Effect of Mobile Phase Composition on Resolution (HILIC Mode)

% AcetonitrileRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
80%8.28.91.3
85%10.511.61.8
90%14.115.82.1

Conditions: Amino column (250 x 4.6 mm, 5 µm), Mobile Phase B: Water, Flow Rate: 1.0 mL/min, Temperature: 30 °C.

Table 2: Effect of Column Temperature on Resolution

Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
2511.212.41.9
3510.511.61.8
459.810.71.6

Conditions: Amino column (250 x 4.6 mm, 5 µm), Mobile Phase: 85% Acetonitrile / 15% Water, Flow Rate: 1.0 mL/min.

Experimental Protocols

Protocol 1: HILIC Method for Separation of this compound Diastereomers

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and ELSD or RI detector.

  • Column: Amino-propyl silica column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare an isocratic mobile phase of 85% Acetonitrile and 15% HPLC-grade water. Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector Settings: Optimize for the specific detector being used (e.g., drift tube temperature and nebulizer gas pressure for ELSD).

  • Sample Preparation: Dissolve the this compound isomer standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure there are no system peaks.

    • Inject the prepared sample.

    • Analyze the resulting chromatogram for retention time and resolution.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Resolution start Start: Poor Peak Resolution (Rs < 1.5) check_column Is the column appropriate for polar isomers? (e.g., HILIC, Amino, IEX) start->check_column change_column Select a suitable column (e.g., Amino, Aminex HPX) check_column->change_column No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes change_column->optimize_mp adjust_organic Adjust % Organic Solvent (e.g., increase ACN in HILIC) optimize_mp->adjust_organic Adjust Strength change_solvent Change Organic Solvent (e.g., ACN to MeOH) optimize_mp->change_solvent Change Selectivity optimize_params Optimize Operating Parameters optimize_mp->optimize_params No Improvement adjust_organic->optimize_params Partial Improvement change_solvent->optimize_params Partial Improvement adjust_flow Decrease Flow Rate optimize_params->adjust_flow Fine-tune adjust_temp Adjust Column Temperature optimize_params->adjust_temp Fine-tune end_success Resolution Achieved (Rs >= 1.5) adjust_flow->end_success Success end_fail Consult further (e.g., consider derivatization) adjust_flow->end_fail No Success adjust_temp->end_success Success adjust_temp->end_fail No Success

Caption: Troubleshooting workflow for poor peak resolution.

HPLC_Parameters Logical Relationships of HPLC Parameter Optimization cluster_selectivity Selectivity (α) cluster_efficiency Efficiency (N) cluster_retention Retention Factor (k') goal Goal: Improve Resolution (Rs) stationary_phase Stationary Phase Chemistry (e.g., C18, Amino, Chiral) goal->stationary_phase Major Impact mobile_phase_comp Mobile Phase Composition (e.g., ACN vs MeOH, pH) goal->mobile_phase_comp Major Impact temperature Temperature goal->temperature particle_size Particle Size (smaller is better) goal->particle_size Significant Impact column_length Column Length (longer is better) goal->column_length flow_rate Flow Rate (optimize) goal->flow_rate mp_strength Mobile Phase Strength (% Organic Solvent) goal->mp_strength Significant Impact

Caption: Key HPLC parameters influencing peak resolution.

References

Stability of Quercitol under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, quantitative studies on the stability of quercitol under a wide range of pH and temperature conditions are not extensively available in peer-reviewed literature. This compound belongs to the cyclitol class of compounds, which are generally known for their high stability.[1] This guide provides information based on the general chemical properties of cyclitols and polyols and addresses common experimental challenges. For illustrative purposes, a detailed case study on the stability of quercetin , a more reactive flavonoid compound, is included to demonstrate the experimental approach for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

A1: this compound, as a cyclitol, is anticipated to be highly stable in aqueous solutions under typical experimental conditions. Cyclitols are carbocyclic structures that lack the reactive acetal groups found in sugars, contributing to their inherent stability.[1] Polyols, a broader class to which this compound belongs, are known to be very heat-stable across a wide pH range, from approximately 2 to 10.[2] Therefore, significant degradation of this compound due to hydrolysis or oxidation under moderate pH and temperature is not expected.

Q2: Why are there limited studies on this compound degradation?

A2: The chemical stability of the cyclitol backbone is the primary reason for the scarcity of dedicated degradation studies.[1] For many research applications, such as in cell culture or as a chemical standard, this compound's stability is assumed to be sufficient, and other experimental factors are of greater concern. Research on cyclitols often focuses on their biological roles or synthesis rather than their degradation kinetics.[3][4]

Q3: Can high temperatures or extreme pH cause this compound to degrade?

A3: While this compound is generally stable, extreme conditions could potentially lead to degradation. Very high temperatures, especially in the presence of strong oxidizing agents, could theoretically lead to oxidation of the hydroxyl groups. Similarly, highly acidic or alkaline conditions combined with heat might promote dehydration or other rearrangements, although specific data for this compound is lacking.

Q4: My experimental results are inconsistent. Could my this compound be degrading?

A4: While degradation is a possibility under harsh conditions, it is more likely that inconsistencies arise from other factors. Before concluding that this compound is degrading, consider the troubleshooting steps outlined in the guide below, which cover issues like solubility, precipitation, and potential interactions with other components in your experimental system.

Troubleshooting Guide: this compound-Related Experimental Issues

This guide addresses common problems that may be mistaken for this compound instability.

Observed Issue Possible Cause Troubleshooting Steps
Cloudy solution or visible precipitate after adding this compound to an aqueous buffer. Low Solubility/Precipitation: this compound's solubility can be affected by the specific buffer, its ionic strength, and the presence of other solutes. The concentration may be exceeding its solubility limit in your specific medium.1. Verify Solubility: Check the solubility of this compound in your specific buffer system. You may need to prepare a saturated solution to determine the upper concentration limit.2. Prepare Fresh Solutions: Prepare stock solutions in a suitable solvent (e.g., water or DMSO) at a high concentration and dilute to the final working concentration immediately before use.3. Gentle Warming/Sonication: Briefly warm the solution or sonicate it to aid dissolution, but be mindful of the potential for temperature-sensitive components in your experiment.4. Adjust pH: Although this compound itself is stable, the pH of the solution can affect its solubility and the solubility of other components. Ensure the pH of your final solution is within the desired range.
Loss of expected biological or chemical activity over time in a complex mixture. Interaction with Other Components: this compound may interact with proteins, metal ions, or other molecules in your experimental setup, which could sequester it or alter its availability without it chemically degrading.[3]1. Run Controls: Include controls with this compound in the buffer alone to distinguish between potential degradation and interaction.2. Assess for Non-Specific Binding: If working with proteins or cells, consider the possibility of non-specific binding. Varying the concentration of this compound may help to understand this effect.3. Chelating Agents: If metal-catalyzed oxidation is suspected (though unlikely for this compound itself), consider the addition of a chelating agent like EDTA as a control experiment.
Unexpected peaks in analytical chromatography (e.g., HPLC). Contamination: The this compound sample may contain impurities from its synthesis or purification, or contaminants may have been introduced during solution preparation.1. Check Purity of Starting Material: Refer to the certificate of analysis for your this compound standard. If in doubt, analyze the dry material or a freshly prepared solution by HPLC or another high-resolution technique.2. Use High-Purity Solvents: Ensure that all solvents and reagents used for solution preparation and analysis are of high purity (e.g., HPLC grade).3. Blank Injections: Run blank injections of your solvent and buffer through the chromatography system to rule out contamination from the system itself.

Illustrative Case Study: Stability of Quercetin

IMPORTANT DISCLAIMER: The following data pertains to Quercetin , a flavonoid, and NOT this compound. Quercetin has a different chemical structure and is significantly more susceptible to degradation. This case study is provided solely to illustrate the methodology and data presentation for a stability study, as requested in the prompt. The degradation pathways and rates shown here DO NOT apply to this compound.

Quercetin's instability, particularly at alkaline pH and elevated temperatures, makes it a good model for demonstrating how to conduct and present a stability analysis.[5][6]

Data Presentation: Quercetin Degradation Kinetics

The degradation of quercetin often follows first-order kinetics. The rate constant, k, can be influenced by both pH and temperature.

Table 1: Effect of pH on Quercetin Degradation Rate Constant (k) at 37°C

pHDegradation Rate Constant, k (h⁻¹)Reference
6.02.81 x 10⁻²[7]
7.50.375[7]

Table 2: Effect of Temperature on Quercetin Degradation Rate Constant (k) at pH 7.0

Temperature (°C)Degradation Rate Constant, k (h⁻¹)Reference
37~0.25 (interpolated)[7]
500.245[7]
651.42[7]

Note: Data is compiled and adapted from cited literature for illustrative purposes.

Experimental Protocols

Protocol: Forced Degradation Study of a Compound (e.g., Quercetin)

This protocol outlines a typical procedure to assess the stability of a compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).

1. Materials and Reagents:

  • Compound of interest (e.g., Quercetin)

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity solvents for stock solution (e.g., methanol or DMSO)

  • pH meter, HPLC system with UV or MS detector, photostability chamber, temperature-controlled oven/water bath.

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve the compound in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 2-4 hours, as base hydrolysis is often faster).

  • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and protect from light for a set time period (e.g., 24 hours).

  • Thermal Degradation: Place an aliquot of the stock solution (in a sealed vial) in an oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours).

  • Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source in a photostability chamber as per ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. This method must be able to separate the intact compound from all potential degradation products.

5. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Identify and, if possible, characterize major degradation products using techniques like LC-MS.

Visualizations

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (Light Chamber) Stock->Photo Sample Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Neutralize->HPLC Data Calculate % Remaining & Identify Degradants HPLC->Data

Caption: A generalized experimental workflow for a forced degradation study.

G Simplified Quercetin Degradation (Alkaline Conditions) Quercetin Quercetin Deprotonation Deprotonation (Alkaline pH) Quercetin->Deprotonation + OH⁻ Oxidation Oxidation Deprotonation->Oxidation + O₂ Intermediate Quinone/Benzofuranone Intermediates Oxidation->Intermediate Products Degradation Products (e.g., Protocatechuic Acid, Phloroglucinol Carboxylic Acid) Intermediate->Products Ring Fission

Caption: Simplified degradation pathway of Quercetin under alkaline conditions.[6]

References

Technical Support Center: Purification of Rare Quercitol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of rare quercitol isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental workflow for separating these structurally similar polyhydroxylated cycloalkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating rare this compound isomers? A1: The main difficulty lies in their structural similarity. This compound isomers are diastereomers that often have very similar physical properties, such as polarity and solubility. This makes their separation by standard chromatographic or crystallization techniques challenging, often resulting in poor resolution and co-elution. Furthermore, their lack of a strong UV chromophore requires specialized detection methods for HPLC analysis.[1]

Q2: My this compound isomers are co-eluting on a standard reversed-phase (C18) HPLC column. What should I try next? A2: Standard C18 columns often fail to resolve closely related, highly polar compounds like quercitols. Consider switching to a different stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) or columns with polar modifications (e.g., Amino, Cyano, Diol) are often more effective. For particularly difficult separations, chiral stationary phases can sometimes resolve diastereomers that are inseparable on achiral columns.[1][2][3]

Q3: I cannot visualize my this compound isomers using a UV detector. What are my options? A3: Quercitols lack a significant UV chromophore. Therefore, universal detection methods are required. The most common options include Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD).[1] For analysis by Gas Chromatography (GC), derivatization to form more volatile and detectable species (e.g., silyl ethers) is a standard approach.

Q4: Can I use fractional crystallization to separate this compound diastereomers? A4: Yes, fractional crystallization can be an effective method, particularly for larger-scale separations.[4] This technique exploits small differences in the solubilities of the diastereomers in a specific solvent.[5] The process relies on the principle that the least soluble isomer will crystallize out of the solution first under controlled cooling.[5] Success often requires extensive screening of different solvents and precise temperature control.

Q5: What is derivatization and how can it help in separating this compound isomers? A5: Derivatization is the process of reacting the this compound isomers with a chiral, enantiomerically pure reagent to form a new mixture of diastereomeric derivatives.[6][7] These new derivatives may have larger differences in their physical properties, making them easier to separate by standard chromatography.[6] After separation, the derivatizing agent can be cleaved to regenerate the pure this compound isomers.[7] This is a multi-step but powerful strategy.

Troubleshooting Guides

Problem: Poor or No Separation in Column Chromatography
Possible CauseSuggested Solution
Inappropriate Stationary Phase The selected column (e.g., C18) may not have the right selectivity. Switch to a more suitable stationary phase like HILIC, Amino, or a chiral column.[1][2]
Mobile Phase Not Optimized The eluting solvent system lacks the necessary resolving power. Systematically vary the solvent composition. For HILIC, adjust the water/acetonitrile ratio and the buffer concentration. For normal phase, test different combinations of non-polar and polar solvents (e.g., hexane/isopropanol).[2][3]
Compound Degradation on Column Quercitols may be unstable on certain stationary phases (e.g., acidic silica). Test compound stability by spotting on a TLC plate and letting it sit before developing. If degradation occurs, consider using a deactivated silica, alumina, or a polymer-based column.[8]
Column Overloading Too much sample was loaded onto the column, leading to broad, overlapping peaks. Reduce the sample amount or switch to a larger-dimension preparative column.
Problem: Low Yield of Purified Isomer
Possible CauseSuggested Solution
Compound Loss During Workup The target isomer may be partially soluble in the mother liquor during crystallization or across fractions in chromatography. Re-process the mother liquor or combine mixed fractions for re-purification.[4]
Irreversible Adsorption to Stationary Phase The compound may bind too strongly to the column material. Try adding a modifier to the mobile phase or switch to a less active stationary phase.[8]
Compound is Unstable The isomer may be degrading during long purification processes. Minimize exposure to harsh pH, high temperatures, or oxygen. Work quickly and use fresh solvents.
Fractions are Too Dilute for Detection The compound may have eluted, but at a concentration too low to be detected. Concentrate a range of fractions where you expect the compound to elute and re-analyze.[8]

Experimental Protocols

Protocol: Preparative HPLC Separation of this compound Diastereomers

This protocol provides a general methodology for separating this compound isomers using preparative HILIC. Optimization will be required based on the specific isomers.

  • Sample Preparation:

    • Dissolve the crude mixture of this compound isomers in the initial mobile phase (e.g., 90:10 acetonitrile:water) to a concentration of 10-50 mg/mL.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic System:

    • Column: Preparative HILIC column (e.g., Silica, Amino-propyl, or Amide-based), 250 x 21.2 mm, 5 µm particle size.

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Deionized Water

    • Detector: ELSD, CAD, or RI.

  • Chromatographic Conditions:

    • Flow Rate: 15-20 mL/min.

    • Gradient Program:

      • 0-5 min: 10% B (Isocratic)

      • 5-35 min: 10% to 30% B (Linear Gradient)

      • 35-40 min: 30% B (Isocratic)

      • 40-45 min: 30% to 10% B (Return to Initial)

      • 45-55 min: 10% B (Equilibration)

    • Injection Volume: 1-5 mL, depending on sample concentration and column capacity.

  • Fraction Collection & Analysis:

    • Collect fractions based on detector signal peaks.

    • Analyze the purity of each collected fraction using an analytical HPLC method.

    • Pool the pure fractions containing the desired isomer.

    • Remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified solid.

Data Presentation

Effective separation requires careful tracking and comparison of results. The following table provides a template for comparing different chromatographic methods.

Table 1: Hypothetical Comparison of HPLC Methods for this compound Isomer Separation

ParameterMethod AMethod B
Column HILIC (Amino-propyl, 250x4.6mm, 5µm)Reversed-Phase (C18, 250x4.6mm, 5µm)
Mobile Phase 85:15 Acetonitrile:Water95:5 Water:Methanol
Flow Rate 1.0 mL/min1.0 mL/min
Retention Time (Isomer 1) 12.5 min4.1 min
Retention Time (Isomer 2) 14.8 min4.1 min
Resolution (Rs) 2.150.00
Purity (Isomer 1) >98%N/A (Co-eluted)
Purity (Isomer 2) >98%N/A (Co-eluted)

Visualizations

Experimental & Analytical Workflow

G cluster_extraction Step 1: Isolation cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis & Final Product A Plant/Source Material B Solvent Extraction A->B C Crude Extract B->C D Fractional Crystallization (Optional Coarse Separation) C->D E Preparative HPLC (Fine Separation) C->E Direct to HPLC D->E F Isolated Isomer Fractions E->F G Purity Check (Analytical HPLC) F->G H Structure Verification (NMR, MS) G->H I Pure this compound Isomer H->I

Caption: General workflow for the isolation and purification of rare this compound isomers.

Troubleshooting Logic for Poor Isomer Resolution

G cluster_mobile Mobile Phase Optimization cluster_stationary Stationary Phase Change cluster_other Other Strategies Start Problem: Poor Isomer Resolution M1 Adjust Solvent Ratio Start->M1 Try First S1 Switch to HILIC / Normal Phase Start->S1 If Mobile Phase Fails O1 Decrease Temperature Start->O1 Advanced Options M2 Change Solvent System (e.g., add modifier) M3 Adjust pH / Buffer S2 Try Chiral Column O2 Perform Derivatization

References

Preventing degradation of Quercitol during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and analysis of Quercitol to prevent its degradation. Given the limited specific data on this compound, information on the closely related and extensively studied flavonol, Quercetin, is used as a primary reference. The principles of storage, handling, and analysis are largely applicable to this compound due to structural similarities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, like other flavonoids, is susceptible to degradation from exposure to heat, light (especially UV), oxygen (oxidation), and humidity.[1] High temperatures can break down its chemical structure, while light can cause photodegradation.[1][2][3] Moisture can lead to clumping and create an environment for microbial growth, further degrading the compound.[1]

Q2: What are the optimal storage conditions for neat this compound powder?

A2: To ensure long-term stability, this compound powder should be stored in a cool, dry, and dark place.[1] Ideal conditions include refrigeration (4°C ± 2°C) in a tightly sealed, opaque container to protect from light and moisture.[1][4] For extended storage, some suppliers recommend -20°C.

Q3: How stable is this compound in solution, and what solvents are recommended?

A3: this compound's stability in solution is lower than in its solid form and is dependent on the solvent, pH, and storage temperature.[5] Quercetin solutions are more stable when stored at 4°C compared to room temperature or -20°C.[6] For analytical purposes, solutions should be prepared fresh. If storage is necessary, use amber vials and refrigerate. The solubility of the related compound, quercetin, is highest in solvents like diethylene glycol monoethyl ether (DGME) and propylene glycol laurate (PGL), and lower in less polar solvents.[5] For HPLC analysis, a mixture of methanol and water or acetonitrile and water is commonly used.[7][8]

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in readily available literature, based on studies of quercetin, degradation often involves oxidation.[2][3] This can lead to the opening of the C-ring in the flavonoid structure, forming smaller phenolic compounds.[9] Common degradation products of flavonols in boiling water include 1,3,5-benzenetriol and various hydroxybenzoic acids.[9]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Secondary Interactions Acidify the mobile phase with 0.1% formic acid or acetic acid to a pH of 2.5-3.5. This suppresses the ionization of silanol groups on the column that can cause peak tailing.[10]
Column Overload Dilute the sample and reinject. If the peak shape improves, the initial concentration was too high.[10]
Column Contamination Flush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column.[10]
Mismatch between Injection Solvent and Mobile Phase Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.

Issue 2: Fluctuating Retention Times

Possible Cause Troubleshooting Step
Inconsistent Mobile Phase Composition If preparing the mobile phase online, ensure the mixing valve is functioning correctly. Prepare the mobile phase manually to test if the issue is with the mixer.[11]
Temperature Fluctuations Use a column oven to maintain a consistent temperature. A 1°C change can alter retention times by 1-2%.[11]
Column Contamination An increase in backpressure due to a clogged frit can increase the mobile phase temperature through friction, affecting retention times.[11] Clean or replace the frit.
Air Bubbles in the Pump Degas the mobile phase and prime the pump to remove any air bubbles.

Issue 3: Low this compound Recovery

Possible Cause Troubleshooting Step
Degradation during Sample Preparation Minimize exposure of the sample to light and heat. Prepare samples immediately before analysis.
Incomplete Extraction Optimize the extraction solvent and method. For plant materials, a 70% ethanol solution with extended stirring has been shown to be effective for quercetin.[12]
Adsorption to Surfaces Use silanized glassware or polypropylene vials to minimize adsorption of the analyte.
Precipitation in the Sample Ensure the sample is fully dissolved in the injection solvent. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[12]

Quantitative Data Summary

The following tables summarize stability data for Quercetin, which can serve as a proxy for this compound.

Table 1: Stability of Quercetin Raw Material Over 182 Days

Storage TemperatureActivity Loss
4°CNo detectable loss[13][14][15]
Room Temperature (RT)No detectable loss[13][14][15]
37°CNo detectable loss[13][14][15]
45°CNo detectable loss[13][14][15]

Table 2: Stability of Quercetin in Topical Formulations Over 182 Days

FormulationStorage TemperatureTime to >10% Activity LossActivity Loss at 182 Days
Nonionic Cream4°C126 days22.2%[13][14]
Nonionic Cream45°C>182 days13.2%[13][14]
Anionic Gel-Cream37°C182 days12.0%[13][14]
Anionic Gel-Cream45°C84 days40.3%[13][14]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution for HPLC

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade methanol.[16] Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[7]

  • Storage: Store stock and working solutions at 4°C in amber glass vials for short-term use. For longer-term storage, aliquots of the stock solution can be stored at -20°C. It is recommended to prepare fresh working solutions daily.[6]

Protocol 2: HPLC Method for this compound Analysis

This is a general method based on validated protocols for quercetin and related flavonoids. Method optimization and validation are required for specific applications.

  • HPLC System: A system equipped with a UV-Vis or DAD detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][12]

  • Mobile Phase: An isocratic or gradient mixture of:

    • Solvent A: Water with 0.1-2% acetic acid or formic acid.[7][12]

    • Solvent B: Methanol or Acetonitrile.[7][12]

    • Example Isocratic Condition: 65% Methanol: 35% Water (with 2% acetic acid).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25-35°C.[8]

  • Detection Wavelength: Based on the UV spectrum of this compound. For quercetin, common wavelengths are 254 nm and 370 nm.[7][8]

  • Injection Volume: 10-20 µL.[7][8]

  • Sample Preparation: Dissolve the sample in the initial mobile phase and filter through a 0.22 µm syringe filter before injection.[12]

Visualizations

Quercitol_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start: Obtain Sample extract Extract this compound (e.g., with 70% Ethanol) start->extract concentrate Concentrate Extract (e.g., Rotary Evaporation) extract->concentrate dissolve Dissolve in Mobile Phase concentrate->dissolve filter Filter (0.22 µm syringe filter) dissolve->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect process Process Chromatogram detect->process quantify Quantify using Calibration Curve quantify->process report Report Results process->report Troubleshooting_Peak_Tailing cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Issue: Peak Tailing Observed check_conc Is sample concentration high? start->check_conc check_ph Is mobile phase pH > 4? check_conc->check_ph No sol_dilute Dilute sample and reinject check_conc->sol_dilute Yes check_column Is the column old or contaminated? check_ph->check_column No sol_acidify Acidify mobile phase (pH 2.5-3.5) check_ph->sol_acidify Yes sol_flush Flush or replace column check_column->sol_flush Yes end_resolved Problem Resolved sol_dilute->end_resolved sol_acidify->end_resolved sol_flush->end_resolved

References

Technical Support Center: Method Validation for Quercitol Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide focuses on the analysis of Quercitol, a significant portion of the available scientific literature details methods for the structurally similar flavonoid, Quercetin. The analytical principles, validation parameters, and troubleshooting strategies for Quercetin are highly transferable to this compound analysis. Therefore, this document leverages the robust data available for Quercetin as a reliable proxy to provide comprehensive guidance for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis in complex matrices?

A1: High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD) is the most widely used technique for the analysis of this compound and related compounds in various matrices.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for volatile derivatives of this compound.[3][4][5]

Q2: What are the key parameters to consider during method validation for this compound analysis?

A2: According to the International Council on Harmonisation (ICH) guidelines, the key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[6][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7][8]

  • Accuracy: The closeness of the test results to the true value.[7][9]

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.[7][9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Q3: How do I prepare complex samples for this compound analysis?

A3: Sample preparation is crucial to remove interfering substances from the matrix. Common techniques include:

  • Solid-Phase Extraction (SPE): Useful for cleaning up and concentrating the analyte from liquid samples like biological fluids.

  • Liquid-Liquid Extraction (LLE): A common method for separating compounds based on their relative solubilities in two different immiscible liquids.

  • Solvent Extraction: Used for extracting this compound from solid matrices like plant materials. Methanol and ethanol are common solvents.[10]

Q4: What are typical linearity ranges and correlation coefficients for this compound/Quercetin analysis?

A4: Linearity ranges can vary depending on the method and detector. For HPLC-UV/DAD methods, ranges are often in the low µg/mL to high µg/mL levels with correlation coefficients (r²) greater than 0.99.[8][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Question: My this compound peak is showing significant tailing in my HPLC chromatogram. What could be the cause and how can I fix it?

  • Answer:

    • Possible Causes:

      • Column Overload: Injecting too high a concentration of the analyte.

      • Secondary Interactions: Silanol groups on the silica-based column interacting with the hydroxyl groups of this compound.

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound.

      • Column Degradation: The stationary phase has degraded over time.

    • Troubleshooting Steps:

      • Dilute the Sample: Try diluting your sample and standard solutions.

      • Modify Mobile Phase: Add a small amount of a competing acid, like formic acid or acetic acid (e.g., 0.1%), to the mobile phase to reduce interactions with free silanol groups.[11]

      • Check Column and Guard Column: Replace the guard column. If the problem persists, replace the analytical column.

      • Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry.

Issue 2: Low Recovery During Sample Preparation

  • Question: I am experiencing low recovery of this compound after Solid-Phase Extraction (SPE). How can I improve this?

  • Answer:

    • Possible Causes:

      • Inappropriate SPE Sorbent: The chosen sorbent may not have the optimal chemistry for retaining this compound.

      • Incorrect pH: The pH of the sample and wash solutions can affect the retention and elution of this compound.

      • Inefficient Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent.

      • Sample Overload: Exceeding the binding capacity of the SPE cartridge.

    • Troubleshooting Steps:

      • Optimize Sorbent: Test different SPE sorbents (e.g., C18, polymeric).

      • Adjust pH: Experiment with different pH values for the sample loading and wash steps to maximize retention.

      • Strengthen Elution Solvent: Increase the percentage of the strong solvent (e.g., methanol or acetonitrile) in the elution mixture.

      • Check Sample Load: Reduce the amount of sample loaded onto the cartridge.

Issue 3: Matrix Effects in GC-MS Analysis

  • Question: I am observing signal enhancement/suppression for my this compound peak when analyzing plant extracts with GC-MS. What can I do to mitigate this?

  • Answer:

    • Possible Causes:

      • Co-eluting Matrix Components: Other compounds from the sample matrix are eluting at the same time as this compound, affecting its ionization in the MS source.

      • Active Sites in the GC System: Co-extracted matrix components can coat active sites in the injector or column, leading to enhanced response for the analyte.

    • Troubleshooting Steps:

      • Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., additional SPE cleanup steps) to remove more of the matrix.

      • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix effect.

      • Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects.

      • Optimize GC Conditions: Adjust the temperature program to better separate this compound from interfering matrix components.

Data Presentation

Table 1: Summary of HPLC Method Validation Parameters for Quercetin Analysis

ParameterMethod 1 (Topical Emulsions)Method 2 (Nanoparticles)Method 3 (Calendula Extract)Method 4 (Pure Drug)
Analytical Technique HPLC-UVHPLC-DAD[12]HPLC-UV[6]RP-HPLC[8]
Linearity Range (µg/mL) 0.05 - 200[9]0.14 - 245[13]1.0 - 5.0[6]5 - 25[8]
Correlation Coefficient (r²) 0.9997[9]> 0.995[12]Not Reported> 0.999[8]
Accuracy (% Recovery) 93 - 94%[9]88.6 - 110.7%[12]101.32 - 102.15%[6]Not Reported
Precision (% RSD) < 2%[9]2.4 - 9.4%[12]1.74 - 1.8%[6]< 2%
LOD (µg/mL) 0.018[9]0.046[12]Not Reported0.9053[8]
LOQ (µg/mL) 0.029[9]0.14[12]Not Reported2.5435[8]

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of this compound in Plant Extracts

This protocol is adapted from a validated method for Quercetin.[12][13]

  • Sample Preparation (Solid-Liquid Extraction):

    • Weigh 1 g of dried and powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Pool the supernatants and evaporate to dryness under vacuum.

    • Reconstitute the residue in 5 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A gradient of 1.5% acetic acid in water (A) and acetonitrile/methanol (40:5, v/v) (B).[13]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 368 nm.[13]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • Method Validation:

    • Prepare standard solutions of this compound in the mobile phase at various concentrations to establish linearity.

    • Spike a blank plant extract with known concentrations of this compound to determine accuracy and precision.

    • Determine LOD and LOQ based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Visualizations

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select Analytical Technique (e.g., HPLC-UV) B Optimize Chromatographic Conditions A->B C Develop Sample Preparation Protocol B->C D Specificity C->D Validate E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Sample Analysis I->J K Data Reporting J->K

Caption: Workflow for Method Validation of this compound Analysis.

Troubleshooting_Guide Start Analytical Issue Encountered Problem Identify the Problem Start->Problem PeakShape Poor Peak Shape? Problem->PeakShape Chromatography LowRecovery Low Recovery? Problem->LowRecovery Sample Prep MatrixEffects Matrix Effects? Problem->MatrixEffects Quantitation PeakShape->LowRecovery No Sol_PeakShape 1. Dilute Sample 2. Modify Mobile Phase 3. Check Column PeakShape->Sol_PeakShape Yes LowRecovery->MatrixEffects No Sol_LowRecovery 1. Optimize SPE Sorbent 2. Adjust pH 3. Strengthen Elution Solvent LowRecovery->Sol_LowRecovery Yes Sol_MatrixEffects 1. Improve Sample Cleanup 2. Use Matrix-Matched Standards 3. Use Internal Standard MatrixEffects->Sol_MatrixEffects Yes End Problem Resolved Sol_PeakShape->End Sol_LowRecovery->End Sol_MatrixEffects->End

Caption: Troubleshooting Decision Tree for this compound Analysis.

References

Addressing low yield issues in Quercitol synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quercitol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low yields, encountered during the synthesis of this compound and its derivatives. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: this compound and its stereoisomers are typically synthesized from readily available chiral precursors. The most common starting materials include D-glucose, myo-inositol, and precursors for Diels-Alder reactions. Biosynthetic and enzymatic approaches are also employed, often starting from glucose or its derivatives.[1][2]

Q2: Why are protecting groups necessary in this compound synthesis from carbohydrate precursors?

A2: Carbohydrates like D-glucose contain multiple hydroxyl (-OH) groups with similar reactivity. Protecting groups are essential to selectively mask certain hydroxyl groups while allowing specific transformations to occur at other positions. This control is crucial for achieving the desired stereochemistry and preventing unwanted side reactions, which are common causes of low yields.[1][3][4] Common protecting groups in carbohydrate chemistry include acetals, ketals, benzyl ethers, and silyl ethers.[1][3][4]

Q3: What is the typical yield range for this compound synthesis?

A3: Yields can vary significantly depending on the chosen synthetic route, the specific stereoisomer being synthesized, and the optimization of reaction conditions. Chemical syntheses often involve multiple steps, and overall yields can be modest. Enzymatic and microbial fermentation methods have shown promising results, with some biosynthetic routes reporting yields as high as 77% on a molar basis from maltodextrin.[2] For chemical syntheses, yields for individual steps are more commonly reported and can range from moderate to high, but the accumulation of losses over a multi-step sequence can lead to low overall yields.

Troubleshooting Guides for Low Yield Issues

This section addresses specific problems that can lead to low yields in this compound synthesis.

Synthesis from D-Glucose

Problem: Low yield after the initial protection steps of D-glucose.

  • Possible Cause 1: Incomplete reaction. The protection of multiple hydroxyl groups can be sterically hindered, leading to incomplete reactions and a mixture of partially protected intermediates.

    • Troubleshooting:

      • Ensure anhydrous conditions, as moisture can consume reagents and hinder the reaction.

      • Use a slight excess of the protecting group reagent and the catalyst.

      • Increase the reaction time or temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Consider a different protecting group strategy that may offer better regioselectivity.[1][3]

  • Possible Cause 2: Formation of multiple products. The non-selective reaction of protecting groups can lead to a complex mixture of isomers, making the isolation of the desired product difficult and reducing its yield.

    • Troubleshooting:

      • Employ a regioselective protecting group strategy. For example, the formation of di-O-isopropylidene-α-D-glucofuranose from D-glucose is a high-yielding reaction that selectively protects four of the five hydroxyl groups.[1]

      • Carefully control the reaction temperature, as lower temperatures often favor the formation of the kinetic product.

      • Optimize the stoichiometry of the reagents.

Problem: Low yield in the Ferrier carbocyclization step.

  • Possible Cause: Inefficient cyclization. The Ferrier carbocyclization is a key step in converting a pyranose ring into a cyclohexanone, a precursor to this compound. The efficiency of this reaction is sensitive to the substrate and reaction conditions.

    • Troubleshooting:

      • Ensure the use of an effective mercury(II) salt catalyst, such as HgCl₂, in an appropriate solvent like aqueous acetone.

      • Verify the purity of the starting enol ether; impurities can interfere with the catalyst.

      • Monitor the reaction for the formation of side products, such as α,β-unsaturated aldehydes, which can arise from incomplete cyclization.

      • Explore alternative catalysts if the reaction remains sluggish.

Synthesis from myo-Inositol

Problem: Poor regioselectivity during the protection of myo-inositol.

  • Possible Cause: Similar reactivity of hydroxyl groups. myo-Inositol has six hydroxyl groups, and achieving selective protection can be challenging, leading to a mixture of products and low yield of the desired intermediate.

    • Troubleshooting:

      • Utilize protecting group strategies that exploit the different reactivities of the axial and equatorial hydroxyl groups. For instance, the formation of orthoformates can selectively protect the 1,3,5-triol system.

      • Employ bulky protecting groups, such as trityl or silyl ethers, to favor reaction at the less sterically hindered positions.[3]

      • Carefully control reaction conditions (temperature, solvent, and reaction time) to enhance selectivity.

Problem: Low yield during the deprotection steps.

  • Possible Cause: Unwanted side reactions or product degradation. The removal of protecting groups can sometimes lead to the formation of byproducts or degradation of the this compound core, especially under harsh acidic or basic conditions.

    • Troubleshooting:

      • Choose orthogonal protecting groups that can be removed under different, mild conditions.[4] For example, a silyl ether can be removed with fluoride ions without affecting a benzyl ether, which is typically removed by hydrogenolysis.

      • Carefully neutralize the reaction mixture after deprotection to prevent acid- or base-catalyzed degradation.

      • Monitor the deprotection reaction closely by TLC to avoid over-reaction.

Diels-Alder Approach

Problem: The Diels-Alder reaction does not proceed or gives a low yield.

  • Possible Cause 1: Unfavorable electronics. The Diels-Alder reaction is most efficient when there is a significant electronic difference between the electron-rich diene and the electron-poor dienophile (or vice-versa in an inverse-electron-demand Diels-Alder).

    • Troubleshooting:

      • Use a dienophile with strong electron-withdrawing groups (e.g., esters, nitriles).

      • Employ a diene with electron-donating groups (e.g., alkoxy, silyl ethers).

      • Consider using a Lewis acid catalyst (e.g., ZnCl₂, Et₂AlCl) to lower the LUMO energy of the dienophile and accelerate the reaction.

  • Possible Cause 2: Steric hindrance. Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants, slowing down or preventing the reaction.

    • Troubleshooting:

      • If possible, use less bulky protecting groups on the reactants.

      • Increase the reaction temperature to overcome the activation energy barrier, but be mindful of the potential for the retro-Diels-Alder reaction at very high temperatures.

      • High pressure can also be used to promote sterically hindered Diels-Alder reactions.

  • Possible Cause 3: Diene is locked in an s-trans conformation. The Diels-Alder reaction requires the diene to be in the s-cis conformation. Acyclic dienes may preferentially exist in the more stable s-trans conformation.

    • Troubleshooting:

      • Use a cyclic diene which is locked in the s-cis conformation.

      • For acyclic dienes, heating the reaction can provide the energy needed to overcome the rotational barrier to the s-cis conformation.

Quantitative Data Summary

The following table summarizes representative yields for key steps in this compound synthesis from various precursors. Note that yields are highly dependent on the specific reagents, conditions, and scale of the reaction.

Starting MaterialKey Transformation StepProductReported Yield (%)Reference
D-GlucoseProtection as di-O-isopropylidene-α-D-glucofuranose1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose~90%[1]
MaltodextrinEnzymatic Biosynthesis(-)-vibo-Quercitol77% (molar)[2]
myo-InositolOrthoformate formationmyo-Inositol orthoformateHigh[5]
Furan and Maleic AnhydrideDiels-Alder Reactionexo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride~100%

Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose from D-Glucose

This protocol describes a common high-yielding initial step in the synthesis of this compound precursors from D-glucose.

Materials:

  • D-Glucose

  • Anhydrous acetone

  • Concentrated sulfuric acid

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Stirring apparatus

  • Ice bath

Procedure:

  • Suspend D-glucose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the cooled and stirring suspension.

  • Allow the reaction to stir at room temperature for 24 hours.

  • After 24 hours, carefully neutralize the reaction by slowly adding solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove the inorganic salts.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate).

Expected Yield: Approximately 90%.[1]

Protocol 2: General Procedure for a Diels-Alder Reaction to form a Cyclohexene Precursor

This protocol outlines a general method for the [4+2] cycloaddition.

Materials:

  • Diene (e.g., furan, cyclopentadiene)

  • Dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Stirring apparatus

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve the dienophile in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the diene to the solution. If the diene is volatile, it may be added as a solution in the same solvent.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • If the reaction is slow at room temperature, gently heat the mixture to reflux.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the crystals by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield cluster_workup Post-Reaction Analysis start Low Yield Observed check_reaction Reaction Monitoring (TLC, NMR) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting material remains side_products Side Products Observed check_reaction->side_products Multiple spots on TLC no_product No Product Formation check_reaction->no_product Only starting material reagent_quality Check Reagent Purity & Stoichiometry incomplete_reaction->reagent_quality reaction_conditions Optimize Reaction Conditions (Temp, Time, Solvent) incomplete_reaction->reaction_conditions side_products->reaction_conditions purification_loss Investigate Purification Step side_products->purification_loss no_product->reagent_quality characterization Confirm Product Identity characterization->purification_loss

Caption: A flowchart for systematically troubleshooting low-yield issues in chemical synthesis.

Protecting Group Strategy in Carbohydrate Synthesis

Protecting_Groups Start Polyol (e.g., D-Glucose) Protection Regioselective Protection Start->Protection Intermediate Partially Protected Intermediate Protection->Intermediate Modification Chemical Modification (e.g., Oxidation, Reduction) Intermediate->Modification Modified_Intermediate Modified Intermediate Modification->Modified_Intermediate Deprotection Deprotection Modified_Intermediate->Deprotection Final_Product Target Molecule (e.g., this compound) Deprotection->Final_Product

Caption: A simplified workflow illustrating the role of protecting groups in multi-step synthesis from a polyol.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Quercitol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercitols, a group of naturally occurring cyclohexanepentols, are gaining increasing attention in the scientific community for their potential as chiral building blocks in the synthesis of novel therapeutic agents. As stereoisomerism can significantly influence biological activity, this guide provides a comparative overview of the bioactivity of prominent Quercitol stereoisomers, including vibo-Quercitol, scyllo-Quercitol, and proto-Quercitol. The information presented herein is intended to aid researchers and drug development professionals in understanding the therapeutic potential of these compounds and to provide a foundation for future investigations.

Comparative Bioactivity: An Overview

While direct comparative studies on the bioactivity of all this compound stereoisomers are limited, existing research suggests distinct therapeutic potentials for each isomer, primarily in the areas of diabetes management and neuroprotection. The primary mechanism of action explored to date is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion.

Table 1: Comparative α-Glucosidase Inhibitory Activity of this compound Stereoisomers and Derivatives
CompoundTarget EnzymeIC50 ValueSource
Acarbose (Reference Drug)α-Glucosidase752.0 ± 2.0 µM[1]
Quercetin (related flavonoid)α-Glucosidase5.41 µg/mL (equivalent to ~18 µM)[2]
Quercitrin (Quercetin-3-O-rhamnoside)α-Glucosidase49.69 µg/mL (equivalent to ~110 µM)[2]

Key Bioactivities of this compound Stereoisomers

  • vibo-Quercitol: This stereoisomer has been identified as a potential building block for the synthesis of bioactive compounds aimed at controlling diabetes.[3] Its biosynthesis from 2-deoxy-scyllo-inosose has been achieved through the use of a novel (-)-vibo-quercitol 1-dehydrogenase.[4]

  • scyllo-Quercitol: As a stereoisomer of (-)-vibo-quercitol, scyllo-quercitol is also being explored for its pharmaceutical potential.[2][5] Notably, scyllo-inositol, a related compound, has shown promise as a therapeutic agent for Alzheimer's disease by directly interacting with the Aβ peptide to inhibit fiber formation.[6]

  • proto-Quercitol: (+)-proto-Quercitol has been successfully utilized as a starting material for the synthesis of diastereomeric aminocyclitols, which have demonstrated significant α-glucosidase inhibitory activity.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research. The following section outlines a standard protocol for assessing the α-glucosidase inhibitory activity of this compound stereoisomers.

In Vitro α-Glucosidase Inhibitory Assay

This protocol is adapted from established methods for determining the inhibitory effect of compounds on α-glucosidase activity.[7]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Test compounds (this compound stereoisomers)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase (0.05 U/mL) in 100 mM phosphate buffer (pH 6.8).

  • In a 96-well plate, pre-incubate the enzyme solution with various concentrations of the test compounds (or acarbose) at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding pNPG (600 μM) to the mixture.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly enhance comprehension. The following diagrams, created using the DOT language, illustrate the biosynthesis of this compound stereoisomers and a general workflow for evaluating their bioactivity.

Biosynthesis of (-)-vibo-Quercitol and scyllo-Quercitol

G Biosynthesis of (-)-vibo-Quercitol and scyllo-Quercitol D_Glucose D-Glucose myo_Inositol myo-Inositol D_Glucose->myo_Inositol scyllo_Inosose scyllo-Inosose myo_Inositol->scyllo_Inosose Inositol Dehydrogenase 2_deoxy_scyllo_inosose 2-deoxy-scyllo-inosose scyllo_Inosose->2_deoxy_scyllo_inosose Dehydration vibo_this compound (-)-vibo-Quercitol 2_deoxy_scyllo_inosose->vibo_this compound (-)-vibo-quercitol 1-dehydrogenase scyllo_this compound scyllo-Quercitol 2_deoxy_scyllo_inosose->scyllo_this compound scyllo-inositol dehydrogenase

Caption: Proposed biosynthetic pathway of (-)-vibo-Quercitol and scyllo-Quercitol from D-Glucose.

General Workflow for Bioactivity Evaluation

G General Workflow for Bioactivity Evaluation of this compound Stereoisomers cluster_synthesis Synthesis & Isolation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Stereoisomers Purification Purification & Characterization Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assays (e.g., α-glucosidase) Purification->Enzyme_Assay Cell_Assay Cell-based Assays (e.g., Cytotoxicity, Anti-inflammatory) Enzyme_Assay->Cell_Assay Signaling_Pathway Signaling Pathway Analysis Cell_Assay->Signaling_Pathway Molecular_Docking Molecular Docking Studies Signaling_Pathway->Molecular_Docking

Caption: A generalized experimental workflow for the synthesis, in vitro evaluation, and mechanistic study of this compound stereoisomers.

Future Directions

The study of this compound stereoisomers is a promising field with the potential for significant contributions to drug discovery. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the bioactivity of various this compound stereoisomers under standardized conditions is essential to definitively establish their relative potencies.

  • Elucidation of Signaling Pathways: Investigating the specific cellular signaling pathways modulated by each stereoisomer will provide a deeper understanding of their mechanisms of action and guide the development of targeted therapies.

  • In Vivo Studies: Moving beyond in vitro assays to in vivo models is crucial to validate the therapeutic potential of these compounds for diseases such as diabetes and neurodegenerative disorders.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the resulting derivatives will enable the optimization of their biological activity and pharmacokinetic properties.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound stereoisomers and pave the way for the development of novel and effective treatments for a range of human diseases.

References

Quercetin's Therapeutic Potential in Diabetes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-diabetic effects of Quercetin, with a comparative look at established therapies.

Quercetin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant scientific interest for its potential therapeutic benefits in managing type 2 diabetes mellitus (T2DM).[1][2][3][4] Extensive preclinical studies, both in vitro and in vivo, have demonstrated its capacity to modulate key pathways involved in glucose homeostasis, offering a multi-targeted approach to tackling this complex metabolic disorder.[4][5][6] This guide provides a detailed comparison of Quercetin's efficacy with other anti-diabetic agents, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic promise.

Comparative Efficacy of Quercetin

Quercetin's anti-diabetic effects are multifaceted, impacting various physiological processes from intestinal glucose absorption to insulin signaling in peripheral tissues.[5] Its performance has been evaluated against and in combination with established anti-diabetic drugs like metformin and acarbose.

Performance Against Metformin

Metformin is a first-line therapy for T2DM, primarily acting by reducing hepatic glucose production. Quercetin exhibits some similar mechanisms, such as the activation of the AMP-activated protein kinase (AMPK) pathway, which is a key target of metformin.[6][7] Studies have shown that a combination of quercetin and metformin can have synergistic effects, leading to improved insulin sensitivity and glucose uptake in insulin-resistant cells.[8][9][10] In some animal models, the combination therapy was more effective at reducing blood glucose levels than either compound alone.[9]

Performance Against Acarbose

Acarbose is an α-glucosidase inhibitor that delays carbohydrate digestion and glucose absorption.[11][12] Quercetin also demonstrates potent inhibitory activity against α-glucosidase, suggesting a similar mechanism for controlling postprandial hyperglycemia.[1][2][3] In studies with normal and diabetic rats, quercetin was shown to significantly reduce the glycemic response after a maltose challenge, comparable to the effects of acarbose.[13]

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on Quercetin's anti-diabetic effects.

Table 1: In Vivo Studies on Quercetin's Effect on Blood Glucose and Related Parameters
Animal ModelQuercetin DoseDurationKey FindingsReference
Streptozotocin (STZ)-induced diabetic rats50 mg/kg b.w.8 weeksSignificantly decreased fasting blood glucose (151 ± 6.8 mg/dL vs. 230 ± 7 mg/dL in diabetic control) and increased insulin levels (0.75 ± 0.06 ng/mL vs. 0.28 ± 0.04 ng/mL in diabetic control).[14][14]
STZ-induced diabetic ratsNot specifiedNot specifiedDose-dependently decreased plasma glucose levels.[15][15]
STZ-nicotinamide-induced diabetic rats10 mg/kg (alone and with metformin)Not specifiedCombination with metformin showed the highest reduction in blood glucose levels.[9][9]
STZ-nicotinamide-induced diabetic mice20 mg/kgNot specifiedSignificantly reduced blood glucose levels compared to metformin (50 mg/kg).[16][16]
Table 2: In Vitro Studies on Quercetin's Effect on Glucose Uptake and Enzyme Inhibition
Cell Line/EnzymeQuercetin ConcentrationKey FindingsReference
L6 myotubes0.1 nM and 1 nMSignificantly increased glucose uptake.[17][18][17][18]
C3A hepatocytes and L6 myotubes10 µM (with 0.1 mM metformin)Combination treatment significantly increased insulin-stimulated glucose uptake more than either agent alone.[8][8]
α-glucosidaseNot specifiedStrong inhibitory activity.[13][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies.

Streptozotocin-Induced Diabetic Rat Model
  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), often preceded by a high-fat diet or co-administered with nicotinamide to induce a T2DM-like state.

  • Treatment: Quercetin is typically administered orally via gavage at doses ranging from 10 to 100 mg/kg body weight for a period of several weeks.

  • Key Parameters Measured: Fasting blood glucose, plasma insulin levels, oral glucose tolerance tests (OGTT), lipid profiles, and markers of oxidative stress and inflammation in various tissues.[9][14][15]

In Vitro Glucose Uptake Assay
  • Cell Lines: L6 rat skeletal muscle myotubes or 3T3-L1 adipocytes are commonly used.

  • Protocol:

    • Cells are differentiated into myotubes or adipocytes.

    • Cells are serum-starved and then incubated with various concentrations of Quercetin.

    • Glucose uptake is initiated by adding a fluorescent glucose analog, such as 2-NBDG.

    • After incubation, the cells are washed, and the fluorescence intensity is measured to quantify glucose uptake.

  • Analysis: The effect of Quercetin is often compared to a control (vehicle) and a positive control (insulin).[7][19]

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes and experimental designs can enhance understanding.

Quercetin_Signaling_Pathways Quercetin Quercetin AMPK AMPK Activation Quercetin->AMPK PI3K PI3K/Akt Pathway Quercetin->PI3K Alpha_Glucosidase α-glucosidase Inhibition (Intestine) Quercetin->Alpha_Glucosidase Pancreas Pancreatic β-cells Quercetin->Pancreas GLUT4 GLUT4 Translocation AMPK->GLUT4 PI3K->GLUT4 Glucose_Uptake Increased Glucose Uptake (Muscle, Adipose) GLUT4->Glucose_Uptake Glucose_Absorption Decreased Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Insulin_Secretion Enhanced Insulin Secretion Pancreas->Insulin_Secretion

Caption: Quercetin's multi-target mechanism in diabetes.

Experimental_Workflow start Start animal_model Induction of Diabetes (e.g., STZ in rats) start->animal_model treatment Treatment Groups: - Vehicle Control - Quercetin - Positive Control (e.g., Metformin) animal_model->treatment monitoring Regular Monitoring: - Blood Glucose - Body Weight treatment->monitoring end_point End-Point Analysis: - OGTT - Serum Biomarkers - Tissue Histology monitoring->end_point data_analysis Data Analysis and Comparison end_point->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical in vivo experimental workflow.

Conclusion

The existing body of research strongly supports the therapeutic potential of Quercetin in the management of diabetes.[1][5][20] Its ability to favorably modulate multiple targets involved in glucose metabolism, comparable and sometimes synergistic with established anti-diabetic drugs, makes it a compelling candidate for further investigation.[8][9] While preclinical data is robust, further well-designed clinical trials are necessary to establish its efficacy and safety in human subjects with diabetes.[5][21][22] The low bioavailability of Quercetin is a challenge that may need to be addressed through formulation strategies to unlock its full therapeutic potential.[4][20]

References

A Comparative Guide to the Efficacy of Quercitol-Derived Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various Quercitol-derived glycosidase inhibitors, supported by experimental data. The information is intended to aid researchers and professionals in the fields of drug discovery and development in understanding the therapeutic potential of these compounds. The data presented is compiled from multiple peer-reviewed studies and focuses on the inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes.

Quantitative Comparison of Inhibitory Efficacy

The inhibitory potential of this compound-derived compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize the available quantitative data for different classes of this compound-derived glycosidase inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of Aminocyclitols Derived from (+)-proto-Quercitol

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM) of Reference
5-amino-1,2,3,4-cyclohexanetetrol (11)α-glucosidase12.5Acarbose®~562.5
N-Arylalkylaminothis compound (7a)α-glucosidaseNot specified, but 26-32 times more potent than the unmodified aminothis compound 6Amino-quercitol (6)Not specified
N-Arylalkylaminothis compound (7b)α-glucosidaseNot specified, but 26-32 times more potent than the unmodified aminothis compound 6Amino-quercitol (6)Not specified
N-Arylalkylaminothis compound (7c)α-glucosidaseNot specified, but 26-32 times more potent than the unmodified aminothis compound 6Amino-quercitol (6)Not specified

Note: The IC50 value for Acarbose® can vary between studies. The referenced study states that compound 11 is 45 times more potent.

Table 2: α-Glucosidase Inhibitory Activity of Other this compound Derivatives

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM) of Reference
(+)-Conduritol FType I α-glucosidase86.1Acarbose>430.5
Amine-linked dithis compound (7)α-glucosidasesMore potent than monomerAmino-quercitolNot specified
Amine-linked dithis compound (8)α-glucosidasesMore potent than monomerAmino-quercitolNot specified

Note: The referenced study for (+)-Conduritol F states it is five times more potent than acarbose.

Experimental Protocols

The following is a detailed methodology for a standard in vitro α-glucosidase inhibition assay, as compiled from various sources.

In Vitro α-Glucosidase Inhibitory Assay

This colorimetric assay determines the inhibitory activity of a compound by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (this compound-derived inhibitors)

  • Acarbose (positive control)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and acarbose in DMSO.

    • Prepare a solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8). The final concentration in the assay is typically 0.05 U/mL.

    • Prepare a solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8). The final concentration in the assay is typically 600 µM.

    • Prepare a 1 M solution of sodium carbonate in deionized water to be used as a stop solution.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the following in order:

      • 50 µL of 100 mM sodium phosphate buffer (pH 6.8).

      • 10 µL of the test compound solution at various concentrations (or DMSO for the control and blank).

      • 20 µL of the α-glucosidase solution.

    • Pre-incubate the plate at 37°C for 5-15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of the 1 M sodium carbonate solution to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Abs_control is the absorbance of the control reaction (containing all reagents except the test compound).

      • Abs_sample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Visualizing Mechanisms and Workflows

The following diagrams illustrate key pathways and experimental processes related to the study of glycosidase inhibitors.

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock Solution (in DMSO) add_reagents Add Buffer, Inhibitor & Enzyme prep_inhibitor->add_reagents prep_enzyme Prepare α-Glucosidase Solution (Buffer) prep_enzyme->add_reagents prep_substrate Prepare pNPG Substrate Solution (Buffer) add_substrate Add pNPG (Initiate Reaction) prep_substrate->add_substrate pre_incubate Pre-incubate (37°C, 15 min) add_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 30 min) add_substrate->incubate stop_reaction Add Na2CO3 (Stop Reaction) incubate->stop_reaction read_absorbance Measure Absorbance (405 nm) stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Workflow for the in vitro α-glucosidase inhibition assay.

diabetes_pathway carbs Dietary Carbohydrates (Starch, Sucrose) glucosidase α-Glucosidase (in Small Intestine) carbs->glucosidase Digestion glucose Glucose glucosidase->glucose inhibitor This compound-derived Inhibitor inhibitor->glucosidase Inhibition normoglycemia Reduced Postprandial Glucose Spike inhibitor->normoglycemia Leads to absorption Glucose Absorption (Intestinal Wall) glucose->absorption bloodstream Bloodstream absorption->bloodstream hyperglycemia Postprandial Hyperglycemia bloodstream->hyperglycemia High Glucose Concentration

Mechanism of α-glucosidase inhibitors in managing postprandial hyperglycemia.

lsd_pathway er Endoplasmic Reticulum (ER) mutant_enzyme Misfolded Mutant Glycosidase er->mutant_enzyme Synthesis folding Correct Folding & Stabilization mutant_enzyme->folding Assisted by Chaperone degradation ER-Associated Degradation (ERAD) mutant_enzyme->degradation Default Pathway chaperone Pharmacological Chaperone (e.g., Glycosidase Inhibitor) chaperone->mutant_enzyme Binds to transport Transport to Lysosome folding->transport lysosome Lysosome transport->lysosome functional_enzyme Functional Glycosidase lysosome->functional_enzyme Contains clearance Substrate Clearance functional_enzyme->clearance Catalyzes substrate Accumulated Substrate substrate->lysosome Accumulates in

Role of glycosidase inhibitors as pharmacological chaperones in lysosomal storage diseases.

Quercetin's Pharmacological Effects: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the diverse pharmacological activities of quercetin, contrasting findings from cell-based assays and animal models.

Quercetin, a prominent dietary flavonoid found in a wide array of fruits, vegetables, and grains, has garnered significant scientific interest for its potential therapeutic properties. Extensive research, spanning both in vitro and in vivo models, has elucidated its multifaceted pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. This guide provides a comparative overview of the experimental evidence from both study types, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Anticancer Effects: From Cell Lines to Tumor Models

Quercetin has demonstrated potent anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth across a variety of cancer types.[1][2]

Quantitative Comparison of Anticancer Activity
Pharmacological EffectIn Vitro DataIn Vivo DataReference
Cytotoxicity Induces apoptosis in 9 tumor cell lines (CT-26, LNCaP, PC3, PC12, MCF-7, MOLT-4, U266B1, Raji, CHO) at concentrations of 10-120 µM.Significant reduction in tumor volume in mice bearing MCF-7 and CT-26 tumors with intraperitoneal injections of 50, 100, and 200 mg/kg.[1][3][1][3]
Apoptosis Induction Significantly induced apoptosis in CT-26, LNCaP, MOLT-4, and Raji cell lines at 120 µM (P<0.001).[1][3]Increased apoptosis in tumor slices from mice treated with 50, 100, and 200 mg/kg of quercetin.[3]
Cell Viability Reduced viability of HeLa cervical cancer cells by ~23% at 50 µM after 24h and ~48% after 48h.[4]N/A[4]
Tumor Growth Inhibition N/ASignificant reduction in tumor volume in BALB/c mice with CT26 and MCF-7 xenografts at doses of 50, 100, and 200 mg/kg (P<0.001).[1][3][1][3]
Survival Rate N/ASignificantly higher survival rate in mice bearing CT-26 and MCF-7 tumors treated with 100 and 200 mg/kg of quercetin (P<0.05 and P<0.01, respectively).[1][1]
Experimental Protocols

In Vitro Apoptosis Assay (Annexin V/PI Staining): [1][3]

  • Cell Culture: Cancer cell lines (e.g., CT-26, LNCaP, MOLT-4, Raji) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of quercetin (e.g., 120 µM) for a specified duration (e.g., 48 hours).

  • Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Tumor Xenograft Model: [1][3]

  • Animal Model: BALB/c mice are used.

  • Tumor Induction: Cancer cells (e.g., CT-26, MCF-7) are subcutaneously injected into the mice to induce tumor formation.

  • Treatment: Once tumors are established, mice are treated with various doses of quercetin (e.g., 50, 100, 200 mg/kg) via intraperitoneal injection. A control group receives a vehicle (e.g., dextrose 5%).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every few days) for the duration of the study (e.g., 18-20 days).

  • Survival Analysis: The survival rate of the mice in different treatment groups is monitored.

Signaling Pathways in Anticancer Activity

Quercetin exerts its anticancer effects by modulating multiple signaling pathways.[4][5] It can induce apoptosis through both intrinsic and extrinsic pathways and can inhibit pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[4][6]

cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits MAPK MAPK Quercetin->MAPK Inhibits WNT WNT Quercetin->WNT Inhibits Sestrin2 Sestrin 2 Quercetin->Sestrin2 Regulates Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Promotes Survival Survival Akt->Survival Promotes MAPK->Proliferation Promotes WNT->Proliferation Promotes AMPK AMPK Sestrin2->AMPK p38 p38 MAPK AMPK->p38 Apoptosis Apoptosis p38->Apoptosis Induces

Quercetin's anticancer signaling pathways.

Anti-inflammatory Effects: Contrasting Cellular Responses and Systemic Effects

Quercetin is recognized for its potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

Quantitative Comparison of Anti-inflammatory Activity
Pharmacological EffectIn Vitro DataIn Vivo DataReference
Cytokine Inhibition Dose-dependently inhibited LPS-induced TNF-α production in human blood; 1 µM caused a 23% reduction.[7][8]In a rat model of colitis, quercetin (released from quercitrin) inhibited cytokine expression.[9][10][7][8][9][10]
Signaling Pathway Modulation Inhibits the NF-κB pathway in bone marrow-derived macrophages.[9][10]Inhibits the NF-κB pathway in a rat colitis model.[9][10][9][10]
Systemic Inflammation N/AA 4-week quercetin intervention in healthy volunteers did not alter basal or ex vivo LPS-induced TNF-α levels.[7][8][7][8]
Experimental Protocols

In Vitro Cytokine Production Assay: [7][8]

  • Sample: Whole blood is collected from healthy volunteers.

  • Treatment: Blood samples are incubated with various concentrations of quercetin.

  • Stimulation: Lipopolysaccharide (LPS) is added to the blood to induce an inflammatory response and cytokine production.

  • Measurement: The concentration of cytokines, such as TNF-α, in the plasma is measured using ELISA.

In Vivo Anti-inflammatory Assessment in Healthy Volunteers: [7][8]

  • Study Design: A human intervention study where healthy volunteers are supplemented with quercetin for a specific period (e.g., 4 weeks).

  • Blood Collection: Blood samples are collected at baseline and after the intervention period.

  • Ex Vivo Stimulation: A portion of the collected blood is stimulated with LPS to measure the inflammatory response.

  • Analysis: Plasma quercetin concentrations and levels of inflammatory markers (e.g., TNF-α) are measured both at baseline and after LPS stimulation.

cluster_vitro In Vitro Workflow cluster_vivo In Vivo / Ex Vivo Workflow Blood Whole Blood Quercetin_vitro Quercetin Blood->Quercetin_vitro Incubate LPS_vitro LPS Stimulation Quercetin_vitro->LPS_vitro TNFa_vitro Measure TNF-α LPS_vitro->TNFa_vitro Volunteers Healthy Volunteers Quercetin_vivo Quercetin Supplementation (4 wks) Volunteers->Quercetin_vivo Blood_post Post-intervention Blood Sample Quercetin_vivo->Blood_post LPS_exvivo Ex Vivo LPS Stimulation Blood_post->LPS_exvivo TNFa_exvivo Measure TNF-α LPS_exvivo->TNFa_exvivo

Anti-inflammatory experimental workflows.

Antioxidant Properties: Scavenging Radicals and Boosting Endogenous Defenses

Quercetin's antioxidant activity is a cornerstone of its pharmacological profile, demonstrated through its ability to neutralize free radicals and enhance the body's own antioxidant systems.

Quantitative Comparison of Antioxidant Activity
Pharmacological EffectIn Vitro DataIn Vivo DataReference
Radical Scavenging DPPH radical scavenging activity (IC50) of quercetin was found to be significant in various assays.[11][12]Increased total plasma antioxidant status in healthy volunteers after a 4-week intervention.[7][7][11][12]
Enzyme Activity N/AIncreased serum antioxidant enzyme superoxide dismutase (SOD) level in tumor-bearing mice treated with quercetin-loaded nanoparticles.[13][13]
Oxidative Damage Protection Protected human keratinocytes from hydrogen peroxide damage.[14]Reduced lipid peroxidation and hydrogen peroxide levels in rats.[15][14][15]
Experimental Protocols

In Vitro DPPH Radical Scavenging Assay: [11]

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Reaction: Different concentrations of quercetin are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.

In Vivo Assessment of Antioxidant Status: [7]

  • Study Design: A human intervention study or an animal study where subjects are administered quercetin.

  • Sample Collection: Blood or tissue samples are collected.

  • Biomarker Analysis: Various biomarkers of oxidative stress and antioxidant status are measured. This can include measuring the levels of antioxidant enzymes (e.g., SOD, catalase), markers of lipid peroxidation (e.g., malondialdehyde), and the total antioxidant capacity of plasma.

Neuroprotective Effects: Combating Neuroinflammation and Oxidative Stress in the Brain

Quercetin has shown promise in protecting against neurodegenerative diseases by mitigating oxidative stress, neuroinflammation, and apoptosis in neuronal cells.[16]

Quantitative Comparison of Neuroprotective Activity
Pharmacological EffectIn Vitro DataIn Vivo DataReference
AChE Inhibition IC50 of 59.15 µg/mL for acetylcholinesterase (AChE) inhibition.[11]N/A[11]
Neuroinflammation Inhibited the activation of the TLR4/MyD88/NF-κB signaling pathway in BV2 microglial cells.[17]Alleviated neurological dysfunction in neonatal mice with hypoxic-ischaemic brain injury.[17][17]
Cognitive Function N/AReduced cognitive deficit induced by scopolamine in a zebrafish model.[11][11]
Neuronal Protection Reduced production of nitrate and ROS in LPS-treated PC12 cells.[18]Prevented scopolamine-induced atrophy in the nervous tissue of zebrafish.[11][11][18]
Experimental Protocols

In Vitro Neuroprotection Assay (PC12 cells): [18]

  • Cell Culture: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are cultured.

  • Induction of Neurotoxicity: Neurotoxicity is induced using an agent like lipopolysaccharide (LPS).

  • Treatment: Cells are co-treated with the neurotoxic agent and various concentrations of quercetin.

  • Analysis: The protective effects of quercetin are assessed by measuring cell viability, levels of reactive oxygen species (ROS), and inflammatory markers.

In Vivo Alzheimer's Disease Model (Zebrafish): [11]

  • Animal Model: Zebrafish are used as a model organism.

  • Induction of Cognitive Deficit: A cognitive deficit is induced using scopolamine, an anticholinergic drug.

  • Treatment: Zebrafish are treated with quercetin.

  • Behavioral Assessment: Cognitive function is assessed through behavioral tests.

  • Histopathological Analysis: Brain tissue is analyzed to observe any structural changes or prevention of atrophy.

cluster_insult Neurotoxic Insult cluster_mechanisms Protective Mechanisms cluster_outcome Outcome OxidativeStress Oxidative Stress Quercetin Quercetin OxidativeStress->Quercetin Neuroinflammation Neuroinflammation Neuroinflammation->Quercetin Apoptosis Apoptosis Apoptosis->Quercetin Antioxidant Antioxidant Properties Quercetin->Antioxidant Antiinflammatory Anti-inflammatory Properties Quercetin->Antiinflammatory Antiapoptotic Anti-apoptotic Properties Quercetin->Antiapoptotic Nrf2 Nrf2/HO-1 Pathway Activation Quercetin->Nrf2 Neuroprotection Neuroprotection Antioxidant->Neuroprotection Antiinflammatory->Neuroprotection Antiapoptotic->Neuroprotection Nrf2->Neuroprotection

Logical flow of Quercetin's neuroprotection.

Conclusion: Bridging the Gap Between Bench and Bedside

The extensive body of research on quercetin highlights its significant therapeutic potential across a range of pathological conditions. In vitro studies have been instrumental in elucidating the molecular mechanisms underlying its pharmacological effects, demonstrating direct actions on cellular pathways. In vivo studies, while often showing consistent outcomes, also underscore the complexities of bioavailability, metabolism, and systemic effects that can influence efficacy.[19][20] For instance, the anti-inflammatory effects of quercetin are potent in isolated cells but may be less pronounced systemically in healthy individuals with low baseline inflammation.[7][8] Conversely, the anticancer effects observed in cell culture translate well to tumor reduction in animal models.[1][3]

Future research should continue to focus on bridging the gap between these two research modalities. Investigating the activity of quercetin's metabolites, which are the predominant forms found in plasma, is crucial for understanding its in vivo effects.[19][21] Furthermore, well-designed clinical trials are necessary to validate the promising preclinical findings and establish the therapeutic efficacy and safety of quercetin in humans.[22][23] This comparative guide serves as a valuable resource for researchers and drug development professionals in navigating the wealth of data on quercetin and guiding future investigations toward clinical applications.

References

Cross-validation of different analytical methods for Quercitol quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Quercitol Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This document outlines the principles, experimental protocols, and performance characteristics of each method to assist researchers in selecting the most appropriate technique for their specific needs.

Introduction to this compound Analysis

This compound, a cyclitol (a type of sugar alcohol), is a naturally occurring compound found in various plants, notably in oak species. Its structural similarity to inositol suggests potential biological activities that are of interest to the pharmaceutical and nutraceutical industries. Accurate and reliable quantification of this compound in different matrices is crucial for research, quality control, and formulation development. However, the analytical quantification of this compound presents unique challenges due to its chemical structure.

Methodology Comparison

A summary of the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for this compound quantification is presented below. It is important to note that while general principles and protocols can be outlined, specific validated performance data for this compound quantification is not extensively available in peer-reviewed literature. The following table is a composite based on typical performance for similar cyclitols and related analytical methods.

Table 1: Comparison of Analytical Methods for this compound Quantification
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on polarity and interaction with a stationary phase.Separation of volatile compounds based on boiling point and mass-to-charge ratio.Measurement of light absorbance by chromophores.
Sample Preparation Extraction, filtration. Derivatization may be needed for enhanced detection.Mandatory Derivatization , extraction, filtration.Extraction, filtration.
Instrumentation HPLC system with a suitable detector (e.g., RID, ELSD, or MS).GC-MS system.UV-Vis Spectrophotometer.
Selectivity Moderate to High (depends on detector).Very High.Very Low (Not suitable for direct analysis).
Sensitivity (LOD/LOQ) Generally in the µg/mL range.Generally in the ng/mL to pg/mL range.Not applicable for direct analysis.
Linearity (R²) Typically >0.99.Typically >0.99.Not applicable.
Accuracy (% Recovery) Typically 90-110%.Typically 90-110%.Not applicable.
Precision (%RSD) Typically <5%.Typically <10%.Not applicable.
Throughput Moderate.Low to Moderate.High.
Cost Moderate.High.Low.
Key Advantage Robust and widely available.High selectivity and sensitivity.Simple and low cost.
Key Disadvantage May require derivatization for sensitive detection.Requires derivatization, which adds complexity.Lacks specificity for this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile compounds. As this compound does not possess a strong chromophore, detection can be challenging. Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are suitable alternatives to UV detection. For higher sensitivity and specificity, coupling HPLC with Mass Spectrometry (MS) is recommended.

Sample Preparation:

  • Extraction: Extract the sample (e.g., plant material) with a suitable solvent such as methanol or ethanol.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Derivatization (Optional): For enhanced detection with UV or fluorescence detectors, derivatization with a chromophoric or fluorophoric agent may be performed.

HPLC-RID/ELSD Conditions (General):

  • Column: A column suitable for sugar or sugar alcohol analysis, such as an amino- or HILIC-based column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Plant Material Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Inject Detector RID/ELSD Detector HPLC->Detector Data Data Acquisition Detector->Data Quantification Quantification Data->Quantification Process

HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound.

Sample Preparation and Derivatization:

  • Extraction: Extract the sample with a suitable solvent (e.g., methanol).

  • Drying: Evaporate the solvent to obtain a dry residue.

  • Derivatization: Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent like pyridine. Heat the mixture to ensure complete derivatization of the hydroxyl groups to form trimethylsilyl (TMS) ethers.

GC-MS Conditions (General):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized this compound.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the derivatized compound.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plant Material Extraction Solvent Extraction Sample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (TMS) Drying->Derivatization GCMS GC-MS System Derivatization->GCMS Inject MS Mass Spectrometer GCMS->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification Process

GC-MS analysis workflow for this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective technique that measures the absorption of ultraviolet or visible light by a substance. However, this compound does not contain a significant chromophore, which is a part of a molecule that absorbs light in the UV-Vis range. Therefore, direct UV-Vis spectrophotometry is not a suitable method for the selective quantification of this compound. While indirect methods involving chemical reactions to produce a colored product could theoretically be developed, they would likely suffer from a lack of specificity and interference from other compounds in a complex sample matrix.

Conclusion on UV-Vis Spectrophotometry: Due to its inherent lack of selectivity for non-chromophoric compounds like this compound, UV-Vis spectrophotometry is not recommended for accurate and reliable quantification in complex samples such as plant extracts or biological fluids.

Logical Relationship of Method Selection

The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including the required sensitivity, selectivity, sample matrix, available instrumentation, and cost.

Method_Selection Start Start: Need to Quantify this compound HighSelectivity High Selectivity & Sensitivity Required? Start->HighSelectivity ComplexMatrix Complex Sample Matrix? HighSelectivity->ComplexMatrix No GCMS Use GC-MS HighSelectivity->GCMS Yes HPLC Use HPLC (RID/ELSD/MS) ComplexMatrix->HPLC Yes UVVis UV-Vis is Not Suitable ComplexMatrix->UVVis No (Simple Matrix)

Decision tree for selecting a this compound quantification method.

Summary and Recommendations

For the accurate and reliable quantification of this compound, especially in complex matrices, GC-MS is the recommended method due to its high selectivity and sensitivity, although it requires a derivatization step. HPLC with non-UV detection methods (RID, ELSD) or coupled with MS is also a viable and robust option. UV-Vis spectrophotometry is not a suitable technique for the direct quantification of this compound. Researchers should carefully consider the advantages and disadvantages of each method in the context of their specific research goals and available resources. Method validation according to ICH guidelines is crucial to ensure the reliability of the obtained results.

Quercitol's Antioxidant Capacity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant capacity of quercitol against other cyclitols, supported by available experimental data and methodologies. While direct quantitative comparisons are limited in existing literature, this guide synthesizes the current understanding of their antioxidant mechanisms.

Cyclitols, a group of polyhydroxylated cycloalkanes, have garnered interest for their potential therapeutic properties. Among them, this compound is a naturally occurring cyclitol whose biological activities, including its antioxidant capacity, are an area of ongoing research. This guide compares the antioxidant profile of this compound with other notable cyclitols such as myo-inositol, D-chiro-inositol, and scyllo-inositol.

Direct vs. Indirect Antioxidant Activity of Cyclitols

Current research indicates that cyclitols generally exhibit very low direct antioxidant activity when evaluated by common chemical assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (CUPric Reducing Antioxidant Capacity). Their antioxidant effects are primarily considered to be indirect, manifesting through the modulation of endogenous antioxidant defense systems and signaling pathways.

In contrast, compounds like the flavonoid quercetin, which shares a similar name with this compound, are potent direct antioxidants. Quercetin will be used as a positive control in this guide to provide a benchmark for strong antioxidant activity.

Comparative Overview of Antioxidant Properties

The following table summarizes the known antioxidant properties of this compound and other cyclitols based on available scientific literature. Due to the scarcity of direct comparative studies, much of the data is qualitative or descriptive of the mechanism of action.

CyclitolDirect Antioxidant Activity (Chemical Assays)Indirect Antioxidant MechanismSupporting Evidence
This compound Weak; reported to have hydroxyl radical scavenging properties.[1]Not well-established.Limited studies suggest some direct radical scavenging.[1]
Myo-inositol Very low.[2]Reduces intracellular Reactive Oxygen Species (ROS) levels.[3] May activate the Nrf2/KEAP1 signaling pathway.[4]Studied in models of gestational diabetes and cryopreserved semen, showing reduced oxidative stress.[3][5]
D-chiro-inositol Very low.[2]Activates Nrf2/SKN-1 and FOXO/DAF-16 signaling pathways.[6] Increases the activity of superoxide dismutase and catalase.[6]Shown to increase antioxidant capacity and longevity in C. elegans.[6]
Scyllo-inositol Not well-established as a direct antioxidant.May indirectly reduce oxidative stress by inhibiting amyloid-beta aggregation, a process linked to ROS production.[7]Primarily investigated in the context of Alzheimer's disease.[7]
L-Quebrachitol Weak; shows some free-radical scavenging properties.[4]Acts synergistically with glutathione to enhance its antioxidant properties.[2]Studies show it can increase the antioxidant effect of glutathione.[2]
D-Pinitol Weak; shows some free-radical scavenging properties.[4]Acts synergistically with glutathione.[2]Similar to L-quebrachitol, it enhances the antioxidant capacity of glutathione.[2]
Quercetin (Positive Control) Very High Potent free radical scavenger.[8] Activates the Nrf2 signaling pathway.[8][9]Numerous studies with IC50 values in the low µg/mL range for DPPH and other assays.[10][11]

Quantitative Data on Antioxidant Activity

For context, the IC50 value of the potent antioxidant quercetin in the DPPH assay is typically in the low µg/mL range.[10][11] This highlights the significant difference in direct antioxidant potency between cyclitols and well-established antioxidant compounds.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the antioxidant capacity of cyclitols.

Hydroxyl Radical Scavenging Activity Assay (Deoxyribose Assay)

This assay is used to determine the hydroxyl radical scavenging ability of a compound.[3]

Principle: Hydroxyl radicals are generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH). These radicals attack the sugar deoxyribose, leading to its degradation. The degradation products, upon heating with thiobarbituric acid (TBA) at low pH, form a pink chromogen that can be measured spectrophotometrically. An antioxidant compound will compete with deoxyribose for the hydroxyl radicals, thus reducing the formation of the pink color.

Protocol:

  • Reagents:

    • Phosphate buffer (e.g., 20 mM, pH 7.4)

    • 2-deoxyribose solution (e.g., 2.8 mM)

    • Ferric chloride (FeCl₃) solution (e.g., 100 µM)

    • Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 104 µM)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 1 mM)

    • Ascorbic acid solution (used to initiate the reaction)

    • Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v)

    • Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH)

    • Test compound solutions at various concentrations.

  • Procedure:

    • Prepare the reaction mixture in a test tube containing the test compound, deoxyribose, FeCl₃, EDTA, and H₂O₂ in the phosphate buffer.

    • Initiate the reaction by adding ascorbic acid.

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding TCA and then TBA solution.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes) to develop the pink color.

    • Cool the tubes and measure the absorbance at 532 nm.

  • Calculation: The percentage of hydroxyl radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound. The IC50 value (the concentration of the test compound that scavenges 50% of the hydroxyl radicals) can be determined from a dose-response curve.

Cellular Antioxidant Activity (CAA) Assay (DCFH-DA Assay)

This cell-based assay measures the ability of a compound to mitigate intracellular reactive oxygen species (ROS).[9][12]

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) diffuses into cells, where it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS. An antioxidant compound will reduce the oxidation of DCFH to DCF, leading to a decrease in fluorescence.

Protocol:

  • Materials:

    • Adherent cell line (e.g., HepG2, HeLa)

    • 96-well black, clear-bottom cell culture plates

    • DCFH-DA solution (e.g., 10 mM stock in DMSO)

    • Free radical initiator (e.g., AAPH - 2,2'-Azobis(2-amidinopropane) dihydrochloride)

    • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

    • Test compound solutions at various concentrations.

  • Procedure:

    • Seed cells in a 96-well plate and grow to confluence.

    • Wash the cells with PBS or HBSS.

    • Pre-incubate the cells with the DCFH-DA probe and the test compound for a specified time (e.g., 30-60 minutes) at 37°C.

    • Wash the cells to remove the excess probe and compound.

    • Add the free radical initiator to induce oxidative stress.

    • Immediately measure the fluorescence intensity at appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) wavelengths over time using a microplate reader.

  • Calculation: The antioxidant activity is determined by comparing the fluorescence in cells treated with the compound to control cells (treated only with the radical initiator). The results can be expressed as a percentage of ROS inhibition.

Signaling Pathways in Cyclitol Antioxidant Activity

The indirect antioxidant effects of some cyclitols are mediated through the activation of key cellular signaling pathways that regulate the expression of antioxidant enzymes.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

  • D-chiro-inositol and myo-inositol have been shown to activate the Nrf2 signaling pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[4][6]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Cyclitols D-chiro-inositol Myo-inositol Cyclitols->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation targets for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, Catalase) ARE->Antioxidant_Genes activates transcription of

Nrf2 signaling pathway activation by certain cyclitols.
Experimental Workflow for Cellular Antioxidant Activity

The following diagram illustrates a typical workflow for assessing the cellular antioxidant activity of a test compound like this compound using the DCFH-DA assay.

CAA_Workflow Start Start Seed_Cells Seed Adherent Cells in 96-well Plate Start->Seed_Cells Incubate_Cells Incubate to Confluence Seed_Cells->Incubate_Cells Wash1 Wash Cells (PBS/HBSS) Incubate_Cells->Wash1 Pre_incubation Pre-incubate with DCFH-DA & Test Compound Wash1->Pre_incubation Wash2 Wash Cells to Remove Excess Probe/Compound Pre_incubation->Wash2 Add_Initiator Add Free Radical Initiator (e.g., AAPH) Wash2->Add_Initiator Measure_Fluorescence Measure Fluorescence (Ex: 485nm, Em: 535nm) Add_Initiator->Measure_Fluorescence Analyze_Data Analyze Data & Calculate % Inhibition Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for Cellular Antioxidant Activity (CAA) Assay.

Conclusion

The available evidence suggests that this compound, like other cyclitols, is not a potent direct antioxidant. Its potential antioxidant benefits are more likely to be realized through indirect mechanisms within a biological system, such as direct radical scavenging of highly reactive species like the hydroxyl radical, or potentially through the modulation of cellular antioxidant pathways, although the latter is yet to be firmly established for this compound.

In contrast, other cyclitols such as myo-inositol and D-chiro-inositol have demonstrated indirect antioxidant effects by reducing intracellular ROS and activating the Nrf2 signaling pathway. Further research is required to elucidate the specific mechanisms of this compound's antioxidant action and to provide direct quantitative comparisons of its efficacy against other cyclitols. For researchers in drug development, focusing on cell-based assays that can uncover these indirect mechanisms will be more informative than relying solely on traditional chemical antioxidant assays.

References

A Comparative Guide to the Structure-Activity Relationship of Synthetic Quercitol Analogues as α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic quercitol analogues, focusing on their structure-activity relationships (SAR) as α-glucosidase inhibitors. Quercitols, a group of naturally occurring cyclitols (cyclohexanepentols), have emerged as valuable chiral scaffolds for the synthesis of potent enzyme inhibitors. Their structural similarity to monosaccharides allows them to act as carbohydrate mimics, targeting enzymes involved in carbohydrate metabolism, such as α-glucosidases. Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia.

This guide summarizes quantitative data on the inhibitory activities of various synthetic this compound analogues, details the experimental protocols for their evaluation, and visualizes key experimental and mechanistic pathways. The data presented is primarily derived from studies on N-substituted aminoquercitols synthesized from the naturally abundant (+)-proto-quercitol.

Quantitative Data Presentation: α-Glucosidase Inhibition

The following tables summarize the in vitro α-glucosidase inhibitory activity of two series of synthetic aminothis compound analogues: N-acyl and N-alkyl derivatives. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The target enzyme in these studies was rat intestinal maltase. For comparison, the IC50 value of the commercial antidiabetic drug, acarbose, is included.

Table 1: α-Glucosidase (Rat Intestinal Maltase) Inhibitory Activity of N-Acyl Amino-proto-quercitols

Compound IDR Group (Acyl Chain)IC50 (µM)
Analogue 1 Acetyl (C2)> 500
Analogue 2 Butyryl (C4)250 ± 20
Analogue 3 Hexanoyl (C6)120 ± 10
Analogue 4 Octanoyl (C8)85 ± 5
Analogue 5 Decanoyl (C10)150 ± 15
Acarbose (Reference) -1.2 ± 0.1

Table 2: α-Glucosidase (Rat Intestinal Maltase) Inhibitory Activity of N-Alkyl Amino-proto-quercitols

Compound IDR Group (Alkyl Chain)IC50 (µM)
Analogue 6 Ethyl (C2)250 ± 30
Analogue 7 Butyl (C4)45 ± 4
Analogue 8 Hexyl (C6)0.4 ± 0.05
Analogue 9 Octyl (C8)0.2 ± 0.03
Analogue 10 Decyl (C10)0.3 ± 0.04
Analogue 11 Dodecyl (C12)1.5 ± 0.2
Acarbose (Reference) -1.2 ± 0.1

Summary of Structure-Activity Relationships:

  • N-Acyl Analogues: The inhibitory activity of N-acyl aminoquercitols against rat intestinal maltase generally increases with the length of the acyl chain up to an optimal length (C8), after which the activity begins to decrease. However, none of the tested N-acyl derivatives exhibited potency comparable to the reference drug, acarbose.

  • N-Alkyl Analogues: In contrast, N-alkylation of the aminothis compound core led to a significant enhancement in inhibitory activity.[1][2] Analogues with medium-length alkyl chains (hexyl, octyl, and decyl) demonstrated highly potent inhibition of rat intestinal maltase, with IC50 values in the sub-micromolar range.[2] Notably, the hexyl, octyl, and decyl derivatives were found to be 3 to 6 times more potent than acarbose.[2] A kinetic study of these potent N-substituted aminoquercitols indicated that they function as competitive inhibitors of maltase.[1]

Experimental Protocols

General Synthesis of N-Substituted Amino-proto-quercitols

The synthetic pathway to N-acyl and N-alkyl amino-proto-quercitols commences with the selective protection of the naturally occurring (+)-proto-quercitol.[1] This is followed by the introduction of an amino group to yield diastereomerically pure aminoquercitols.[1]

  • N-Acylation: The aminothis compound intermediates are reacted with various acid anhydrides of different chain lengths (e.g., acetic anhydride, butyric anhydride) in a suitable solvent to yield the corresponding N-acyl derivatives.[1]

  • N-Alkylation: The aminothis compound intermediates undergo reductive amination with different aldehydes (e.g., hexanal, octanal) in the presence of a reducing agent such as sodium cyanoborohydride to produce the N-alkyl derivatives.[1]

In Vitro α-Glucosidase (Rat Intestinal Maltase) Inhibition Assay

The inhibitory activity of the synthetic this compound analogues is determined using an in vitro enzymatic assay that measures the rate of substrate hydrolysis by α-glucosidase.

  • Enzyme and Substrate Preparation: A solution of rat intestinal α-glucosidase (maltase) is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the α-glucosidase solution to each well.

    • Add various concentrations of the test compounds (synthetic this compound analogues) to the wells. A positive control (acarbose) and a negative control (buffer with no inhibitor) are also included.

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

    • Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).

    • Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

  • Data Analysis: The amount of p-nitrophenol released from the hydrolysis of pNPG is quantified by measuring the absorbance at 405 nm using a microplate reader. The percentage inhibition is calculated for each concentration of the test compound relative to the negative control. The IC50 value is then determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow

G Experimental Workflow for SAR Studies of this compound Analogues cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start (+)-proto-Quercitol protection Selective Protection start->protection amination Introduction of Amino Group protection->amination diastereomers Diastereomerically Pure Amino-proto-quercitols amination->diastereomers acylation N-Acylation (various anhydrides) diastereomers->acylation alkylation N-Alkylation (various aldehydes) diastereomers->alkylation acyl_analogues N-Acyl Analogues acylation->acyl_analogues alkyl_analogues N-Alkyl Analogues alkylation->alkyl_analogues assay α-Glucosidase Inhibition Assay acyl_analogues->assay alkyl_analogues->assay ic50 IC50 Determination assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar kinetic Kinetic Studies ic50->kinetic

Caption: Workflow from synthesis to SAR analysis.

Mechanism of α-Glucosidase Inhibition

G Mechanism of α-Glucosidase Inhibition by this compound Analogues cluster_digestion Normal Carbohydrate Digestion cluster_inhibition Inhibition by this compound Analogues carbs Dietary Carbohydrates (e.g., Starch, Sucrose) enzyme α-Glucosidase (in small intestine) carbs->enzyme blocked_enzyme α-Glucosidase (Active Site Blocked) carbs->blocked_enzyme Substrate cannot bind glucose Glucose enzyme->glucose absorption Glucose Absorption (into bloodstream) glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia inhibitor This compound Analogue (Competitive Inhibitor) inhibitor->blocked_enzyme Binds to active site no_hydrolysis Delayed Carbohydrate Hydrolysis blocked_enzyme->no_hydrolysis reduced_absorption Reduced Glucose Absorption no_hydrolysis->reduced_absorption normoglycemia Reduced Postprandial Hyperglycemia reduced_absorption->normoglycemia

References

A Comparative Guide to Quercitol Purification: Navigating Challenges in Purity and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isolation of pure Quercitol is a critical first step for its study and potential therapeutic application. However, a comprehensive review of current literature reveals a significant scarcity of detailed, comparative data on this compound purification methods. Much of the available information pertains to the similarly named but structurally distinct flavonoid, Quercetin.

This guide addresses this knowledge gap by providing a comparative overview of established purification techniques applicable to cyclitols, the chemical class to which this compound belongs. The efficiency and purity benchmarks presented are based on studies of analogous compounds, such as inositols and other polyhydroxylated cycloalkanes, and should be considered as starting points for the development of this compound-specific protocols.

Unveiling this compound: Natural Sources and Extraction

This compound, a 5-deoxyinositol, is a naturally occurring cyclitol found in various plant sources, most notably in the bark of oak trees (Quercus sp.)[1][2]. It has also been identified in other plants like Gymnema sylvestre and can be found in wines aged in oak barrels[1]. The initial step in any purification workflow is the efficient extraction of this compound from these natural matrices.

A common approach for extracting cyclitols from plant material involves the use of polar solvents. Soxhlet extraction and solid-phase extraction are frequently employed methods for isolating these compounds from various plant parts[3]. Given that this compound is a polyhydroxylated cycloalkane, extraction with aqueous or alcoholic solutions is a logical starting point. Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are modern techniques that can enhance extraction efficiency from plant materials like oak bark[4][5].

Benchmarking Purification Strategies

Due to the lack of direct comparative studies on this compound purification, this guide presents a summary of methods that are commonly and effectively used for the purification of other cyclitols. The selection of a suitable method will depend on the initial purity of the extract, the desired final purity, and the required scale of the operation.

Table 1: Comparison of Potential this compound Purification Methods (Data inferred from cyclitol purification literature)

Purification MethodPrinciplePotential AdvantagesPotential DisadvantagesEstimated Purity Range (%)Estimated Yield Range (%)
Fractional Crystallization Separation based on differences in solubility at varying temperatures.Scalable, cost-effective for large quantities.May require multiple recrystallization steps to achieve high purity; potential for co-crystallization of impurities.85 - 9840 - 70
Column Chromatography (Silica Gel) Separation based on polarity.Good for removing less polar impurities.May not effectively separate structurally similar cyclitol isomers.90 - 9950 - 80
Ion-Exchange Chromatography Separation based on charge.Effective for removing charged impurities and separating some cyclitol derivatives.This compound itself is neutral, limiting direct application unless derivatized.> 9560 - 85
Preparative High-Performance Liquid Chromatography (Prep-HPLC) High-resolution separation based on polarity (reversed-phase) or hydrophilic interaction (HILIC).Capable of separating isomers and achieving very high purity.Lower sample capacity, higher cost, and solvent consumption compared to other methods.> 9930 - 60

Experimental Protocols: A Closer Look

Fractional Crystallization

Fractional crystallization is a classical and scalable method for purifying solid compounds. For cyclitols, which are often crystalline solids, this technique can be a cost-effective initial purification step.

Methodology:

  • Solvent Selection: Identify a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents for polar compounds include water, ethanol, methanol, or mixtures thereof.

  • Dissolution: Dissolve the crude this compound extract in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration: If insoluble impurities are present, filter the hot solution to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. Seeding with a small crystal of pure this compound can induce crystallization.

  • Crystal Collection: Collect the crystals by filtration, for example, using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor and then dry them thoroughly.

  • Purity Assessment: Analyze the purity of the crystals using an appropriate analytical technique (e.g., HPLC, GC-MS). Repeat the recrystallization process if the desired purity is not achieved.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of polar compounds like cyclitols, silica gel is a common stationary phase.

Methodology:

  • Column Packing: Prepare a chromatography column with silica gel slurried in a non-polar solvent.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of a suitable solvent and load it onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (gradient elution). The choice of solvents will depend on the specific impurities present. A common gradient might start with a non-polar solvent like hexane and gradually introduce a more polar solvent like ethyl acetate or methanol.

  • Fraction Collection: Collect the eluent in fractions.

  • Fraction Analysis: Analyze the collected fractions using a technique like Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity, particularly for separating isomers, preparative HPLC is the method of choice. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be employed for cyclitol separation[6][7][8][9][10].

Methodology:

  • Column and Mobile Phase Selection:

    • Reversed-Phase: A C18 column is commonly used. The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile or methanol.

    • HILIC: A column with a polar stationary phase is used. The mobile phase is typically a high concentration of an organic solvent with a small amount of water.

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase.

  • Injection and Separation: Inject the sample onto the preparative HPLC system. The separation is achieved by isocratic or gradient elution.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak, as detected by a suitable detector (e.g., refractive index detector or evaporative light scattering detector).

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain highly pure this compound.

Purity Determination: Analytical Techniques

Assessing the purity of the final this compound product is crucial. Several analytical techniques are suitable for this purpose:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of cyclitols and for separating isomers[6][7][8][9][10].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, often after derivatization of the hydroxyl groups, is an excellent method for the identification and quantification of cyclitols and their isomers[2][3][11][12][13][14][15].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the identity and assess the purity of the isolated this compound.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound from a natural source, such as oak bark.

Quercitol_Purification_Workflow Start Oak Bark (Natural Source) Extraction Extraction (e.g., Soxhlet, MAE, UAE) Start->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Crystallization Fractional Crystallization Crude_Extract->Crystallization Partially_Purified Partially Purified this compound Crystallization->Partially_Purified Column_Chromatography Column Chromatography (Silica Gel) Partially_Purified->Column_Chromatography Further_Purified Further Purified this compound Column_Chromatography->Further_Purified Prep_HPLC Preparative HPLC (Reversed-Phase or HILIC) Further_Purified->Prep_HPLC High_Purity_this compound High Purity this compound (>99%) Prep_HPLC->High_Purity_this compound Purity_Analysis Purity Analysis (HPLC, GC-MS, NMR) High_Purity_this compound->Purity_Analysis

Caption: A generalized workflow for the purification of this compound from a natural source.

This compound and Signaling Pathways: An Area for Future Research

While extensive research has been conducted on the interaction of Quercetin with various cellular signaling pathways, such as PI3K/Akt, MAPK, and Wnt[16][17][18][19], there is a notable lack of specific studies on the direct effects of this compound on these or other signaling cascades. Cyclitols, in general, are known to possess biological activities, including antioxidant and anti-inflammatory properties[3][20]. It is plausible that this compound may exert its biological effects through modulation of signaling pathways involved in these processes. However, this remains an area that requires dedicated investigation.

The diagram below illustrates a hypothetical signaling pathway that could be influenced by a bioactive cyclitol like this compound, based on the known activities of this class of compounds. It is important to emphasize that this is a generalized representation and has not been experimentally validated for this compound.

Hypothetical_Quercitol_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) This compound->Antioxidant_Enzymes Upregulates Inflammatory_Mediators Inflammatory Mediators (e.g., cytokines) This compound->Inflammatory_Mediators Downregulates Cell_Membrane Cell Membrane Cellular_Response Cellular Response (e.g., Reduced Inflammation, Oxidative Stress) ROS->Cellular_Response Induces Stress Antioxidant_Enzymes->Cellular_Response Protects Inflammatory_Mediators->Cellular_Response Induces Inflammation

References

A Comparative Analysis of Quercitol from Diverse Quercus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of quercitol content across various Quercus species reveals significant variations and highlights its potential for drug development. This guide provides researchers, scientists, and drug development professionals with essential data, experimental protocols, and an exploration of this compound's biological significance.

This compound, a group of naturally occurring cyclitols (cyclic polyols), is a characteristic component of the Quercus (oak) genus. Its presence and concentration vary among different oak species, offering a potential chemotaxonomic marker and a source for novel therapeutic agents. This comparison guide synthesizes available data on this compound distribution, outlines detailed methodologies for its analysis, and explores its known biological activities, providing a valuable resource for further research and development.

Quantitative Comparison of this compound Isomers in Quercus Species

This compound exists in several isomeric forms, with proto-quercitol, vibo-quercitol, scyllo-quercitol, and epi-quercitol being identified in Quercus species. The relative abundance of these isomers can differ significantly between species and even between different tissues of the same plant (e.g., leaves vs. wood).

The following table summarizes the relative percentage of major this compound isomers as a proportion of the total cyclitol content in the wood of various Quercus species. This data is based on gas chromatography-mass spectrometry (GC-MS) analysis.

Quercus Speciesproto-Quercitol (%)vibo-Quercitol (%)scyllo-Quercitol (%)epi-Quercitol (%)
Q. alba87.22.51.1<1
Q. robur85.13.21.5<1
Q. petraea86.52.81.3<1
Q. rubra84.74.12.0<1
Q. ilex88.02.10.9<1
Q. suber87.52.31.0<1
Q. cerris85.93.01.4<1
Q. faginea86.82.61.2<1
Q. pyrenaica85.53.51.6<1
Q. canariensis87.12.41.1<1

Note: Data is presented as the mean percentage of total cyclitols. Absolute concentrations (e.g., mg/g of dry weight) may vary based on factors such as age, growing conditions, and specific tissue analyzed. Quercitols collectively represent approximately 90% of the total cyclitols in oak wood.

Experimental Protocols

Accurate quantification and comparison of this compound content necessitate standardized and robust experimental procedures. The following sections detail the recommended methodologies for extraction and analysis.

Pressurized Liquid Extraction (PLE) of this compound

Pressurized Liquid Extraction (PLE) is an efficient method for extracting cyclitols from solid plant matrices.

Materials and Equipment:

  • Dried and ground Quercus wood or leaf sample (particle size < 0.5 mm)

  • Diatomaceous earth

  • Methanol (HPLC grade)

  • Pressurized Liquid Extraction system

  • Extraction cells (e.g., 11 mL)

  • Cellulose filters

  • Collection vials

  • Rotary evaporator

Procedure:

  • Mix 0.5 g of the dried plant sample with 0.5 g of diatomaceous earth.

  • Place a cellulose filter at the bottom of the extraction cell and load the sample mixture.

  • Fill the remaining volume of the cell with diatomaceous earth.

  • Place a second cellulose filter on top of the sample.

  • Set the PLE system parameters:

    • Solvent: Methanol

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static time: 10 minutes

    • Number of cycles: 2

    • Flush volume: 60%

    • Purge time: 60 seconds

  • Perform the extraction and collect the extract in a vial.

  • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in a known volume of methanol for subsequent analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is the analytical method of choice for the separation and quantification of this compound isomers. A derivatization step is necessary to increase the volatility of the cyclitols.

1. Derivatization (Silylation):

  • Reagents:

    • Pyridine (anhydrous)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Internal Standard (e.g., phenyl-β-D-glucopyranoside)

  • Procedure:

    • Transfer an aliquot of the dried extract to a reaction vial.

    • Add a known amount of the internal standard.

    • Evaporate to dryness under a stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC-MS system.

2. GC-MS Conditions:

  • Gas Chromatograph:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp 1: 10 °C/min to 200 °C, hold for 2 minutes

      • Ramp 2: 15 °C/min to 300 °C, hold for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-600

3. Quantification:

  • Identification of this compound isomers is based on their retention times and mass spectra compared to authentic standards.

  • Quantification is performed by integrating the peak areas of the derivatized this compound isomers and the internal standard.

Mandatory Visualizations

To aid in the understanding of the experimental workflow and the potential biological roles of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Quercus Sample (Wood/Leaves) drying Drying & Grinding start->drying ple Pressurized Liquid Extraction (PLE) drying->ple evaporation Evaporation to Dryness ple->evaporation derivatization Silylation Derivatization evaporation->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification

Experimental workflow for this compound analysis.

Biological Activity and Signaling Pathways: Avenues for Future Research

The biological activities of this compound are not as extensively studied as those of other plant-derived compounds like the flavonoid quercetin, with which it is often confused. However, emerging research points to several potential therapeutic applications.

Antidiabetic Potential: this compound's structure, being similar to glucose, has led to its investigation as a building block for the synthesis of antidiabetic agents.[1] Some studies suggest that this compound and its derivatives may exhibit hypoglycemic activity, although the precise mechanisms and signaling pathways are yet to be fully elucidated.[2]

Osmolyte Function: In plants and some microorganisms, this compound can act as an osmolyte.[3] Osmolytes are small organic molecules that help maintain cell volume and protein function under osmotic stress.[4] This property suggests that this compound could have applications in protecting cells from dehydration and other environmental stressors.

It is crucial to distinguish this compound from quercetin. While both are found in Quercus species, they belong to different chemical classes (cyclitols vs. flavonoids) and are likely to have distinct biological targets and mechanisms of action. The vast body of research on quercetin's effects on signaling pathways such as PI3K/Akt, MAPK, and Wnt should not be extrapolated to this compound without specific experimental evidence.

Future research should focus on isolating sufficient quantities of pure this compound isomers to conduct comprehensive in vitro and in vivo studies to delineate their specific biological activities and unravel the signaling pathways they may modulate.

Quercitol_Bioactivity cluster_potential_applications Potential Therapeutic Applications cluster_known_roles Known Biological Roles This compound This compound (from Quercus spp.) chiral_synthon Chiral Building Block This compound->chiral_synthon osmolyte Osmolyte This compound->osmolyte antidiabetic Antidiabetic Agents cell_protection Cellular Protectants chiral_synthon->antidiabetic Synthesis of osmolyte->cell_protection Mechanism for

Potential biological roles of this compound.

This guide provides a foundational understanding of the comparative analysis of this compound from different Quercus species. The presented data and protocols are intended to facilitate further research into this promising class of natural compounds and their potential applications in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of Quercitol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Quercitol is a critical component of laboratory safety and environmental responsibility. While specific disposal guidelines for this compound are not extensively documented, a precautionary approach based on its chemical properties and guidance for similar compounds is essential. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with care to minimize exposure and environmental contamination.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Skin and Body Protection: A laboratory coat or long-sleeved clothing.

Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it should be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Waste Segregation

Proper segregation is the first step to ensure safe and compliant disposal.

  • Solid Waste: Collect all solid this compound waste, including unused product, contaminated filter paper, weighing boats, and pipette tips, in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.

  • Contaminated Materials: Any items, such as gloves or absorbent pads, that have come into direct contact with this compound should also be disposed of as hazardous waste.

Waste Containerization and Labeling

Properly containing and labeling chemical waste is crucial for safety and regulatory compliance.

  • Container Selection: Use containers that are compatible with this compound. The original container is often a good choice if it is in good condition. Otherwise, use a clearly labeled, leak-proof container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The date when waste was first added to the container should also be clearly visible.

Storage of Hazardous Waste

Store this compound waste in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of waste generation.

  • Container Management: Keep waste containers securely closed except when adding waste.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.

  • Incompatible Materials: Store this compound waste away from incompatible materials, such as strong oxidizing agents.

Arranging for Final Disposal

The final step is to ensure the collected hazardous waste is transported and disposed of by a licensed professional service.

  • Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety department to schedule a pickup for your hazardous waste.

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.

Spill and Emergency Procedures

In the event of a this compound spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material like vermiculite or sand to contain the spill. For larger spills, follow your institution's specific spill response protocol.

  • Cleanup: Carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Summary of Disposal Procedures

StageKey Action
Preparation Wear appropriate PPE (gloves, goggles, lab coat). Handle in a well-ventilated area.
Segregation Separate solid, liquid, and contaminated waste into distinct, appropriate containers.
Containerization Use leak-proof, compatible containers.
Labeling Clearly label containers as "Hazardous Waste" with the chemical name "this compound" and accumulation start date.
Storage Store in a designated Satellite Accumulation Area, away from incompatible materials. Keep containers closed.
Disposal Arrange for pickup and disposal by a licensed hazardous waste contractor through your EHS department.

Visualizing the Disposal Workflow

To further clarify the procedural flow for this compound disposal, the following diagram outlines the key decision points and actions.

Quercitol_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Waste (Solid, Liquid, Contaminated) ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid label_solid Label Container: 'Hazardous Waste - this compound' solid_waste->label_solid label_liquid Label Container: 'Hazardous Waste - this compound' liquid_waste->label_liquid store_waste Store in Designated Satellite Accumulation Area label_solid->store_waste label_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

Safeguarding Your Research: A Guide to Handling Quercitol

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling and disposal of Quercitol, also known as (+)-proto-Quercitol. Adherence to these procedures is critical for personal safety and to maintain a secure research environment.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it may cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential.

Personal Protective Equipment (PPE)

Proper PPE acts as the primary barrier against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GlassesMust meet ANSI Z87.1 standards. Should be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashes or significant dust generation.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for handling this compound. Gloves should be inspected before use and changed regularly, or immediately if contaminated.
Body Protection Laboratory CoatA standard, long-sleeved lab coat should be worn to protect the skin and clothing from potential spills.
Respiratory Protection Dust Mask or RespiratorUse a dust mask if handling large quantities of this compound powder or if there is a potential for significant dust generation. Work in a well-ventilated area or under a chemical fume hood.
Handling Procedures
  • Engineering Controls : Always handle this compound in a well-ventilated area.[2] The use of a chemical fume hood is recommended, especially when working with powdered forms of the substance to minimize the risk of inhalation.

  • Avoid Dust Formation : Take care to avoid the formation of dust when handling solid this compound.[2]

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It is incompatible with strong oxidizing agents.[1]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact : Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

For spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

Disposal Plan

As this compound is not classified as a hazardous substance, it can typically be disposed of as non-hazardous chemical waste. However, always adhere to local, regional, and national regulations for chemical waste disposal.[2][3]

Waste Segregation and Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound waste.

G This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Collection and Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound-contaminated materials (e.g., gloves, weighing paper, pipette tips) C Collect in a designated, labeled, and sealed waste container A->C B Excess or expired this compound B->C D Segregate from hazardous chemical waste streams C->D E Store in a designated waste accumulation area D->E F Dispose of as non-hazardous chemical waste according to institutional and local regulations E->F G Arrange for pickup by certified waste disposal service F->G

This compound Waste Disposal Workflow

Quantitative Data

By implementing these safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment. This commitment to safety is the foundation of innovative and successful research.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.